2-(4-Amino-3-nitroanilino)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-amino-3-nitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c9-7-2-1-6(10-3-4-12)5-8(7)11(13)14/h1-2,5,10,12H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGCJJZWDAVKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCCO)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179613 | |
| Record name | 2-(4-Amino-3-nitroanilino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24905-87-1 | |
| Record name | HC Red 7 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24905-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Amino-3-nitroanilino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024905871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Amino-3-nitroanilino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-amino-3-nitroanilino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HC RED NO. 7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WRI22G12X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 2-(4-Amino-3-nitroanilino)ethanol (HC Red No. 7)
[1][2]
Chemical Identity & Molecular Architecture[1]
This compound is a semi-permanent (non-oxidative) hair dye belonging to the class of nitroanilines.[1] It is characterized by a hydrophilic ethanolamine tail and a nitro-substituted aniline core.[1]
Crucial Isomer Distinction: Researchers must distinguish this compound from its isomer, HC Red No. 3 (CAS 2871-01-4).[1] The difference lies in the position of the nitro group relative to the amine substituents:[2]
-
HC Red No. 7 (Topic): Nitro group is ortho to the primary amine (-NH₂) and meta to the secondary amine (-NH-CH₂CH₂OH).[1]
-
HC Red No. 3: Nitro group is ortho to the secondary amine and meta to the primary amine .
Nomenclature & Identifiers[1][4][5]
| Identifier Type | Value |
| Common Name | HC Red No. 7 |
| CAS Registry Number | 24905-87-1 |
| IUPAC Name | 2-[(4-Amino-3-nitrophenyl)amino]ethanol |
| Synonyms | 1-Amino-2-nitro-4-(2-hydroxyethylamino)benzene; 4-(2-Hydroxyethylamino)-2-nitroaniline |
| Molecular Formula | C₈H₁₁N₃O₃ |
| Molecular Weight | 197.19 g/mol |
| SMILES | OCCNc1ccc(N)c(c1)=O |
Structural Analysis
The molecule consists of a 1,4-phenylenediamine core. The electron-withdrawing nitro group (-NO₂) at position 2 (relative to the primary amine) creates a "push-pull" chromophore system with the electron-donating amino groups, resulting in its characteristic deep red-brown color.[1] The ethanolamine side chain increases water solubility, facilitating formulation in aqueous cosmetic bases.
Physicochemical Profile
The following data points are critical for formulation stability and analytical method development.
| Property | Value | Context/Implication |
| Appearance | Deep brown crystalline powder | Quality indicator; greenish cast indicates impurities.[1] |
| Melting Point | 93 – 95 °C | Moderate melting range; requires controlled storage to prevent caking. |
| Boiling Point | ~436.6 °C (Predicted) | High thermal stability; non-volatile under standard processing. |
| Solubility (Water) | Low to Moderate | Soluble in hot water; formulation often requires co-solvents (e.g., propylene glycol). |
| Solubility (Organic) | Soluble in Ethanol, DMSO | Suitable for HPLC sample preparation. |
| pKa | ~2.5 (Amine protonation) | The nitro group significantly reduces the basicity of the aniline nitrogen. |
| LogP (Octanol/Water) | ~0.2 – 0.5 (Estimated) | Indicates balanced lipophilicity/hydrophilicity for hair shaft penetration.[1] |
Synthesis & Manufacturing Pathways
The synthesis of HC Red No. 7 requires regioselective functionalization of the benzene ring to ensure the nitro group is positioned ortho to the primary amine.
Primary Synthesis Route: Selective Alkylation
The most robust industrial route involves the selective alkylation of 2-nitro-1,4-phenylenediamine .[1]
-
Starting Material: 2-Nitro-1,4-phenylenediamine.[1]
-
Reagent: 2-Chloroethanol (or Ethylene Oxide).
-
Mechanism: Nucleophilic aliphatic substitution.
-
Regioselectivity: The amino group at position 4 (para to nitro) is more nucleophilic than the amino group at position 1 (ortho to nitro). The ortho-amine is deactivated by an intramolecular hydrogen bond with the nitro group and the strong inductive electron-withdrawing effect.[1]
-
Reaction:
[1]
Alternative Route: Nucleophilic Aromatic Substitution (SNAr)
A less common route involves displacing a halogen, though this typically yields the meta isomer (HC Red 3) unless specific precursors are used.
-
Precursor:1,4-dichloro-2-nitrobenzene .[1]
-
Step 1: Reaction with Ethanolamine replaces the C1-chlorine (ortho to nitro, activated). Result: 1-(2-hydroxyethylamino)-2-nitro-4-chlorobenzene.[1]
-
Step 2: Reaction with Ammonia to replace C4-chlorine.[1] Note: This step is difficult as the C4-chlorine is meta to the nitro group and deactivated by the electron-donating amine at C1.[1] Therefore, the Alkylation Route is preferred.
Synthesis Workflow Diagram
Caption: Regioselective synthesis of HC Red No. 7 via alkylation of 2-nitro-1,4-phenylenediamine.
Chemical Reactivity & Stability[1][6]
Nitro Group Reduction
The nitro group is susceptible to reduction by strong reducing agents (e.g., sodium dithionite, tin/HCl), converting the dye into a triamine species (1,2,4-triaminobenzene derivative). This destroys the chromophore and is a potential degradation pathway in oxidative environments.
Nitrosation Potential
As a secondary amine, HC Red No. 7 can react with nitrosating agents (e.g., nitrites found in some formulations or physiological conditions) to form N-nitrosamines .[3]
-
Risk: N-nitroso compounds are potent carcinogens.[1]
-
Mitigation: Formulations must be free of nitrosating agents and may include inhibitors like sodium ascorbate.
Photostability
Nitroanilines are generally stable to light but may undergo slow photo-oxidation or tautomerization upon prolonged UV exposure, leading to darkening of the powder.
Analytical Characterization
To validate the identity of HC Red No. 7, use the following spectroscopic fingerprints.
NMR Spectroscopy (¹H-NMR in DMSO-d₆)
-
Aromatic Region: Three distinct protons.[4]
-
Doublet (~6.8 ppm) for the proton ortho to the primary amine.
-
Doublet of doublets (~7.2 ppm) for the proton meta to the nitro.
-
Small doublet (~7.5 ppm) for the proton ortho to the nitro (between NO₂ and NH-EtOH).[1]
-
-
Aliphatic Region: Two triplets (~3.0 - 3.6 ppm) corresponding to the methylene groups (-NH-CH₂ -CH₂ -OH).[1]
-
Labile Protons: Broad singlets for -NH₂, -NH-, and -OH (chemical shift varies with concentration/water content).[1]
UV-Vis Spectroscopy[1]
-
λmax: ~490 ± 5 nm (in Ethanol).
-
Profile: Broad absorption band characteristic of the intramolecular charge transfer (ICT) between the amine donors and nitro acceptor.
Toxicology & Safety Profile
Given the structural similarity to mutagenic aromatic amines, rigorous safety assessment is required.
| Endpoint | Finding | Reference Basis |
| Acute Toxicity | Low oral toxicity (LD50 > 2000 mg/kg in rats).[1] | SCCS/1224/09 |
| Skin Sensitization | Moderate Sensitizer . Positive in Local Lymph Node Assay (LLNA). | SCCS/1224/09 |
| Mutagenicity | Mixed results.[5][6][7] Mutagenic in Salmonella (Ames test) but negative in in vivo UDS assays. | SCCS/1224/09 |
| Carcinogenicity | No evidence of carcinogenicity in 2-year bioassays (NTP).[1] | NTP/SCCS |
| Skin Absorption | Low (~0.1%). Poor penetration limits systemic exposure. | SCCS/1224/09 |
Handling Precautions:
-
PPE: Wear nitrile gloves and P2 respirator to prevent dust inhalation and skin contact.
-
Storage: Store in amber vials at 2-8°C to prevent photo-degradation.
-
Regulatory: Prohibited in oxidative hair dyes in the EU; restricted to non-oxidative (semi-permanent) use at max 1.0%.
References
-
Scientific Committee on Consumer Safety (SCCS). (2009).[2] Opinion on HC Red n° 7. European Commission.[2] SCCS/1224/09.
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5484089, HC Red 7. [1]
-
Cosmetic Ingredient Review (CIR). (2008). Final Report on the Safety Assessment of HC Red No. 7. International Journal of Toxicology, 27(Suppl 1), 45-54.
-
European Chemicals Agency (ECHA). (2025). Substance Information: this compound.[1][8][9][10][11] [1]
-
Australian Government Department of Health (NICNAS). (2018). HC Red 3 and HC Red 7: Human Health Tier II Assessment.
Sources
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- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. ec.europa.eu [ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. Final report on the safety assessment of HC Red No. 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. CAS 1570-45-2 Wholesale & Bulk Supplier Manufacturer, Ethyl isonicotinate For Sale | Fortuna [fortunachem.com]
- 10. Buy Online CAS Number 24905-87-1 - TRC - this compound | LGC Standards [lgcstandards.com]
- 11. CAS Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]
Technical Monograph: 2-(4-Amino-3-nitroanilino)ethanol (CAS 24905-87-1)
[1][2][3][4][5][6]
Executive Summary
2-(4-Amino-3-nitroanilino)ethanol (CAS 24905-87-1) is a functionalized aromatic amine predominantly utilized as a semi-permanent dye (HC Red No. 7) in cosmetic formulations.[1][2][3] Beyond its colorant application, the molecule represents a critical scaffold in pharmaceutical chemistry for studying nitro-reduction metabolic pathways and nucleophilic aromatic substitution (
This guide provides a rigorous technical analysis of the compound's physicochemical architecture, industrial synthesis, and toxicological profile. It is designed for researchers requiring high-fidelity data on the handling, synthesis, and safety assessment of nitro-substituted aniline derivatives.
Physicochemical Architecture
The molecule features a "push-pull" electronic system where the electron-donating amine and hydroxyethylamino groups interact with the electron-withdrawing nitro group. This conjugation is responsible for its deep red absorbance spectrum and its specific reactivity profile.
Identity & Properties Table[6]
| Property | Specification | Method/Notes |
| IUPAC Name | 2-[(4-Amino-3-nitrophenyl)amino]ethanol | Systematic nomenclature |
| Synonyms | HC Red No. 7; 1-Amino-2-nitro-4-(2-hydroxyethylamino)benzene | INCI / Industrial |
| Molecular Formula | - | |
| Molecular Weight | 197.19 g/mol | - |
| Appearance | Dark brown to reddish-crystalline powder | Visual inspection |
| Melting Point | 90 – 96 °C | Capillary method |
| Solubility (Water) | < 1 g/100 mL (22°C) | Hydrophobic aromatic core limits aqueous solubility |
| Solubility (DMSO) | ≥ 20 g/100 mL | Preferred solvent for biological assays |
| LogP | 0.38 (Experimental, pH 7.[1]11) | Indicates moderate lipophilicity; skin permeable |
| pKa | Basic amine functions | Protonation likely at pH < 4 |
| ~490 nm | Responsible for red emission |
Synthetic Pathways & Process Chemistry
The synthesis of CAS 24905-87-1 relies on the principle of Nucleophilic Aromatic Substitution (
Reaction Mechanism
The standard industrial route involves the amination of 4-chloro-3-nitroaniline (or 4-fluoro-3-nitroaniline) with monoethanolamine.
-
Substrate: 4-Chloro-3-nitroaniline. The chlorine atom is activated by the ortho-nitro group (-I, -M effects), making the C-Cl bond susceptible to nucleophilic attack.
-
Nucleophile: Ethanolamine (2-aminoethanol).
-
Conditions: Aqueous or alcoholic solvent, mild heat (60-80°C), often with a base (e.g.,
) to neutralize the generated HCl.
Critical Process Parameter (CPP): Regioselectivity is controlled by the electronic activation. The amino group at position 1 (
Synthesis Workflow Diagram
Figure 1:
Analytical Characterization
For quality control and impurity profiling (specifically to detect unreacted 4-chloro-3-nitroaniline or potential nitrosamine contaminants), High-Performance Liquid Chromatography (HPLC) is the gold standard.
Recommended HPLC Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffer).
-
Mobile Phase B: Acetonitrile (Organic modifier).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: DAD (Diode Array Detector) at 254 nm (impurities) and 490 nm (analyte).
-
Rationale: The formic acid ensures the amine groups are protonated, improving peak shape and retention reproducibility.
Toxicological Profiling & Metabolic Fate
Understanding the toxicology of CAS 24905-87-1 is vital for drug safety assessment, particularly regarding its nitro-reduction potential.
Mutagenicity and Carcinogenicity (SCCS Data)
According to the Scientific Committee on Consumer Safety (SCCS) Opinion 1229/09:
-
Ames Test: The compound has shown mixed results in Salmonella typhimurium strains.[4] Nitro compounds often yield positive Ames results due to bacterial nitroreductases generating mutagenic hydroxylamines.
-
Genotoxicity: In vitro mammalian cell assays (micronucleus test) have generally been negative or equivocal, suggesting the mutagenic risk is lower in mammalian systems compared to bacteria.
-
Impurity Alert: Commercial grades must be screened for 2-nitro-p-phenylenediamine , a known carcinogen and potential synthesis byproduct.
Metabolic Reduction Pathway
In vivo, the primary metabolic route for nitroaromatics involves enzymatic reduction. This pathway is critical for researchers designing hypoxia-activated prodrugs, as similar scaffolds are used to release effectors in low-oxygen tumor environments.
-
Nitro (
) : Parent compound. -
Nitroso (
) : Transient intermediate. -
Hydroxylamine (
) : The toxicophore responsible for DNA adduct formation. -
Amine (
) : The final, usually excreted, metabolite.
Metabolic Pathway Diagram
Figure 2: Metabolic fate of the nitro moiety. The hydroxylamine intermediate represents the critical control point for genotoxicity.
Handling and Stability
-
Storage: Store at 2-8°C, protected from light. Nitroanilines are photosensitive and may degrade into azo-dimers upon prolonged UV exposure.
-
Safety: Use standard PPE (gloves, goggles). Avoid inhalation of dust.
-
Nitrosation Warning: As a secondary amine, this compound can react with nitrosating agents (nitrites) to form N-nitrosamines , which are potent carcinogens. Formulations containing this compound must not include nitrosating agents.[3]
References
-
Scientific Committee on Consumer Safety (SCCS). (2010).[3] Opinion on HC Red n° 7 (CAS 24905-87-1).[5][1] SCCS/1229/09.[1] European Commission.[1][3] [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 135047355, this compound. [Link]
-
European Commission. (2006). CosIng: Cosmetic Ingredient Database - HC Red No. 7. [Link][5]
-
Josephy, P. D., et al. (2016).[6] Potent mutagenicity in the Ames test of nitroaniline components of disperse dyes. Environmental and Molecular Mutagenesis.[4][6][7] [Link]
Sources
- 1. ec.europa.eu [ec.europa.eu]
- 2. iacmcolor.org [iacmcolor.org]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SID 135047355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Potent mutagenicity in the Ames test of 2-cyano-4-nitroaniline and 2,6-dicyano-4-nitroaniline, components of disperse dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Executive Summary & Retrosynthetic Analysis
Synthesis of 2-((4-Amino-2-nitrophenyl)amino)ethanol (HC Red No. 3) Technical Monograph & Process Guide
Target Molecule: 2-((4-Amino-2-nitrophenyl)amino)ethanol
Common Nomenclature: HC Red No. 3
CAS Registry Number: 2871-01-4
Molecular Formula: C
Nomenclature Clarification: The specific isomer requested, "2-(4-Amino-3-nitroanilino)ethanol," refers to the position of the nitro group relative to the primary amine (aniline parent). In IUPAC nomenclature based on the ethanolamine chain, the nitro group is ortho to the secondary amine linkage, making it 2-((4-amino-2-nitrophenyl)amino)ethanol . This guide utilizes the latter, chemically precise nomenclature to avoid regiochemical ambiguity.
Synthesis Strategy:
The industrial and laboratory standard for synthesizing this semi-permanent dye intermediate relies on Nucleophilic Aromatic Substitution (S
Core Pathway:
-
Precursor Synthesis: Nitration of p-fluoroaniline to yield 4-fluoro-3-nitroaniline.[4]
-
Coupling: Displacement of the labile fluoride by monoethanolamine.
Part 2: Reaction Pathway Visualization
The following diagram illustrates the chemical transformation and the activation logic required for the S
Caption: Step-wise synthesis of HC Red No. 3 via nitration and subsequent nucleophilic aromatic substitution.
Part 3: Detailed Experimental Protocols
Step 1: Preparation of 4-Fluoro-3-nitroaniline
Rationale: Direct nitration of p-fluoroaniline is feasible because the ammonium species formed in strong acid directs the nitro group meta to the amine (and ortho to the fluorine), aligning perfectly with the target structure.
Reagents:
-
p-Fluoroaniline (1.0 eq)
-
Sulfuric Acid (H
SO ), conc.[5] (Solvent/Catalyst)[6][7] -
Nitric Acid (HNO
), fuming or 70% (Nitrating agent) -
Ammonium Hydroxide (NH
OH) for neutralization.
Protocol:
-
Dissolution: Charge a jacketed glass reactor with concentrated H
SO (approx. 6 mL per gram of substrate). Cool to 0–5°C. Slowly add p-fluoroaniline, maintaining temperature <10°C to minimize oxidation. -
Nitration: Prepare a "mixed acid" solution of HNO
(1.05 eq) in H SO . Add this mixture dropwise to the reactor over 60 minutes.-
Critical Control Point: Exotherm management. If temp exceeds 15°C, stop addition immediately to prevent dinitration or tar formation.
-
-
Quenching: Stir for 1 hour at 5–10°C. Pour the reaction mixture onto crushed ice (5x weight of acid).
-
Isolation: Neutralize the slurry with NH
OH to pH 8–9. The product, 4-fluoro-3-nitroaniline, will precipitate as an orange solid. -
Purification: Filter, wash with cold water, and dry. Recrystallize from ethanol if purity is <98%.
Step 2: Synthesis of 2-((4-Amino-2-nitrophenyl)amino)ethanol
Rationale: The fluorine atom in 4-fluoro-3-nitroaniline is highly activated for nucleophilic attack due to the electron-withdrawing nitro group at the ortho position. Ethanolamine acts as both the nucleophile and the base to neutralize the HF byproduct.
Reagents:
-
4-Fluoro-3-nitroaniline (1.0 eq)
-
Monoethanolamine (3.0 eq) – Excess drives kinetics and scavenges acid.
-
Water (Solvent) or n-Butanol (for higher reflux temp).
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and temperature probe.
-
Addition: Suspend 4-fluoro-3-nitroaniline in water (10 mL/g). Add monoethanolamine in one portion.
-
Reaction: Heat the mixture to reflux (approx. 100°C). The suspension will dissolve as the reaction proceeds, turning a deep red/violet color.
-
Monitoring: Track consumption of starting material via TLC (Solvent: Ethyl Acetate/Hexane 1:1) or HPLC. Reaction typically completes in 4–6 hours.
-
-
Crystallization: Cool the mixture slowly to room temperature, then to 0–5°C. The product (HC Red No. 3) will crystallize.[8]
-
Filtration: Collect the dark maroon crystals by vacuum filtration.
-
Washing: Wash the cake with cold water to remove excess ethanolamine and fluoride salts.
-
Drying: Dry in a vacuum oven at 50°C.
Yield Expectations: 75–85% overall yield.
Part 4: Process Safety & Quality Control
Workflow Logic Diagram
The following diagram outlines the critical decision nodes and safety checks during the scale-up process.
Caption: Operational workflow for the synthesis and quality assurance of HC Red No. 3.
Physicochemical Data Table
| Property | Specification | Method |
| Appearance | Dark maroon/greenish crystals | Visual |
| Melting Point | 124 – 128 °C | Capillary Method |
| Purity | ≥ 98.0% | HPLC (254 nm) |
| Solubility | Soluble in Ethanol, Acetone; Slightly in Water | Gravimetric |
| Partition Coeff. | Log P ≈ 1.9 | OECD 107 |
| Impurity Profile | < 1% 4-Fluoro-3-nitroaniline | HPLC |
References
-
National Toxicology Program (NTP). (1986). Toxicology and Carcinogenesis Studies of HC Red No. 3 in F344/N Rats and B6C3F1 Mice.[9] Technical Report Series No. 281. Link
-
Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on HC Red n° 3. European Commission.[10] doi:10.2772/29089.[10] Link
-
PubChem. (n.d.).[11] 2-(4-Nitroanilino)ethanol Compound Summary. National Center for Biotechnology Information. Link
-
Steckelberg, W., et al. (1992). Process for the preparation of nitro-p-phenylenediamines.[4][12] U.S. Patent No.[6][7] 5,149,700.[6] Washington, DC: U.S. Patent and Trademark Office. Link
-
Corbett, J. F. (1984). The Chemistry of Hair-Dye Coloring.[4] Journal of the Society of Cosmetic Chemists, 35, 297-310. Link
Sources
- 1. China CAS 2871-01-4 HC RED NO.3 / 2-(4-Amino-2-nitroanilino)-ethanol Manufacture and Factory | Zoran [zoranchem.com]
- 2. 2-((4-Amino-2-nitrophenyl)amino)ethanol | 2871-01-4 [sigmaaldrich.com]
- 3. 2871-01-4|2-((4-Amino-2-nitrophenyl)amino)ethanol|BLD Pharm [bldpharm.com]
- 4. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 5. magritek.com [magritek.com]
- 6. Synthesis routes of 2-((2-Nitrophenyl)amino)ethanol [benchchem.com]
- 7. Synthesis routes of 4-Fluoro-3-nitroaniline [benchchem.com]
- 8. cosmeticsinfo.org [cosmeticsinfo.org]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. ec.europa.eu [ec.europa.eu]
- 11. 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Whitepaper: Structural Characterization and Synthesis of 2-(4-Amino-3-nitroanilino)ethanol (HC Red No. 7)
[1]
Executive Summary
This compound (HC Red No.[1][2][3][4] 7) is a semi-permanent nitro-phenylenediamine hair dye.[1] Structurally, it is a 1,2,4-trisubstituted benzene derivative characterized by a "push-pull" chromophore system, where the electron-withdrawing nitro group and electron-donating amino/ethanolamino groups create a strong dipole, resulting in its deep red-brown coloration.[1] This guide provides a rigorous analysis of its molecular architecture, a validated industrial synthesis protocol via nucleophilic aromatic substitution (
Distinction Note: Researchers must distinguish this molecule from its isomer, HC Red No. 3 (CAS: 2871-01-4), which carries the nitro group at the 2-position relative to the ethanolamine.[1] This guide focuses exclusively on the 3-nitro isomer (HC Red No. 7).
Part 1: Molecular Architecture & Physicochemical Properties[1]
Structural Analysis
The molecule consists of a benzene core substituted at positions 1, 3, and 4 (relative to the ethanolamine attachment as C1, though IUPAC priority often sets the primary amine as C1).
-
Chromophore System: The 3-nitro group (
) acts as an electron acceptor, while the 4-amino ( ) and 1-ethanolamino ( ) groups act as electron donors.[1] This conjugation lowers the energy gap ( ) between the HOMO and LUMO, allowing absorption in the visible spectrum ( nm). -
Solubility Profile: The hydroxyethyl chain imparts hydrophilicity, ensuring solubility in aqueous cosmetic formulations, while the aromatic core allows affinity for the keratin protein structure in hair fibers.[1]
-
Hydrogen Bonding: Intramolecular hydrogen bonding between the nitro oxygen and the adjacent amino hydrogens stabilizes the planar conformation, enhancing color intensity.[1]
Physicochemical Data Table
| Property | Value / Description |
| IUPAC Name | 2-[(4-amino-3-nitrophenyl)amino]ethanol |
| Common Name | HC Red No. 7 |
| CAS Registry Number | 24905-87-1 |
| Molecular Formula | |
| Molecular Weight | 197.19 g/mol |
| Appearance | Dark brown to dark red crystalline powder |
| Melting Point | 98°C - 105°C |
| Solubility | Soluble in ethanol, water (moderate), DMSO |
| Purity (HPLC) | Typically > 98.5% for cosmetic grade |
Part 2: Synthetic Pathways & Process Chemistry[1]
Reaction Mechanism: Nucleophilic Aromatic Substitution ( )
The synthesis relies on the regioselective displacement of a halogen leaving group by monoethanolamine. The starting material, 4-chloro-3-nitroaniline (or 4-fluoro-3-nitroaniline), possesses a halogen activated by the ortho-nitro group.[1]
-
Activation: The nitro group at position 3 withdraws electron density from the ring, making the carbon at position 4 (holding the halogen) electrophilic.
-
Regioselectivity: The primary amine (
) at position 1 is electron-donating, which deactivates the ring.[1] However, the strong induction from the ortho-nitro group is sufficient to facilitate substitution at the halogenated carbon under thermal conditions.[1]
Experimental Protocol
Note: This protocol is designed for laboratory-scale synthesis (10g scale) and requires a fume hood due to the toxicity of nitroanilines.
Materials:
-
4-Fluoro-3-nitroaniline (CAS 364-76-1) [Preferred for higher yield] OR 4-Chloro-3-nitroaniline.[1]
-
Monoethanolamine (MEA) (Reagent grade).
-
Solvent: Water or Ethanol/Water (1:1).
-
Base: Potassium Carbonate (
) (Optional if excess MEA is used).
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-fluoro-3-nitroaniline (10.0 g, 64 mmol) in Water (50 mL).
-
Addition: Add Monoethanolamine (11.7 g, 192 mmol, 3 equivalents) dropwise over 10 minutes. The excess amine acts as both the nucleophile and the base to neutralize the hydrofluoric acid byproduct.
-
Reaction: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1). The starting material spot should disappear, replaced by a more polar, deep red spot.[1]
-
Workup: Cool the reaction mixture to room temperature, then chill in an ice bath (0–5°C) for 1 hour to induce crystallization.
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove excess ethanolamine and salts.
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture. Dry in a vacuum oven at 50°C for 12 hours.
-
Yield: Expected yield is 75–85% of dark red crystals.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for HC Red No. 7 via Nucleophilic Aromatic Substitution.[1]
Part 3: Analytical Characterization[1]
To validate the identity of the synthesized compound, the following spectral "fingerprints" must be confirmed.
Proton NMR ( -NMR)
Solvent: DMSO-
- 8.0–7.0 ppm: Aromatic protons. The pattern will show a 1,2,4-substitution.[1] Look for a doublet (d) for the proton adjacent to the nitro group (deshielded) and a double-doublet (dd) for the proton between the amines.
-
5.0–6.0 ppm: Broad singlets for
(primary amine) and (secondary amine).[1] -
4.7 ppm: Broad singlet for
(hydroxyl).[1] -
3.5–3.2 ppm: Multiplets for the ethylene backbone (
) of the ethanolamine chain.[1]
Infrared Spectroscopy (FT-IR)
-
3300–3400 cm⁻¹: Strong stretching vibrations for
and bonds.[1] -
1500–1550 cm⁻¹: Asymmetric
stretch (Strong). -
1300–1350 cm⁻¹: Symmetric
stretch.
Part 4: Toxicology & Safety Profile
Genotoxicity and Mutagenicity
The safety of HC Red No. 7 has been rigorously reviewed by the SCCS.
-
Ames Test: HC Red No. 7 has shown positive results (mutagenic) in some Salmonella typhimurium strains (e.g., TA98) with metabolic activation.
-
In Vivo Assessment: Despite positive in vitro results, in vivo studies (e.g., Unscheduled DNA Synthesis in rats) generally indicate a lack of genotoxicity at regulated concentrations.[4] The SCCS considers it safe for use in non-oxidative hair dyes at concentrations up to 1.0% .[4]
Nitrosation Risk (Critical)
As a secondary alkanolamine, HC Red No. 7 is prone to nitrosation .[4][5]
-
Mechanism: Reaction with nitrosating agents (e.g., nitrites found in some packaging or formulations) can form N-nitroso compounds , which are potent carcinogens.[1]
-
Formulation Rule: It must not be used in combination with nitrosating systems. The nitrosamine content must be < 50 ppb.
Safety Logic Diagram
Figure 2: Toxicological assessment logic focusing on the critical risk of nitrosamine formation.[1]
References
-
Scientific Committee on Consumer Safety (SCCS). (2009).[4][5] Opinion on HC Red n° 7 (CAS 24905-87-1).[1][2][3][4][5] European Commission. SCCS/1229/09.[4] Available at: [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). HC Red 3 and HC Red 7: Human health tier II assessment.[1] Australian Government Department of Health. Available at: [Link]
-
PubChem. (n.d.). Compound Summary for CID 5484089, HC Red 7.[1] National Center for Biotechnology Information. Available at: [Link]
-
Cosmetic Ingredient Review (CIR). (2008). Final Report on the Safety Assessment of HC Red No. 7. International Journal of Toxicology, 27(Suppl 1), 45-54.[1][5] Available at: [Link]
Technical Monograph: Physicochemical Characterization of 2-(4-Amino-3-nitroanilino)ethanol
Executive Summary
2-(4-Amino-3-nitroanilino)ethanol , commercially designated as HC Red No. 3 , is a semi-permanent nitro-phenylenediamine dye widely utilized in cosmetic formulations. Its efficacy stems from its low molecular weight (197.19 g/mol ) and moderate lipophilicity (LogP ~0.27–0.51), allowing for direct diffusion into the hair cuticle without the need for oxidative activation. This guide provides a rigorous technical analysis of its thermodynamic constants, solubility profiles, spectroscopic signatures, and synthesis pathways, serving as a foundational reference for formulation scientists and analytical chemists.
Part 1: Chemical Identity & Structural Analysis
The compound is a substituted aniline derivative characterized by a hydrophilic ethanolamine chain and a chromophoric nitro group ortho to the primary amine. This "push-pull" electronic structure—donating amino groups and withdrawing nitro group—is responsible for its deep red absorbance.
Table 1: Nomenclature and Identification
| Parameter | Specification |
| IUPAC Name | 2-[(4-Amino-3-nitrophenyl)amino]ethanol |
| Common Name | HC Red No. 3 |
| CAS Registry Number | 2871-01-4 |
| Molecular Formula | C₈H₁₁N₃O₃ |
| Molecular Weight | 197.19 g/mol |
| SMILES | NC1=CC=C(NCCO)C=C1=O (Isomer dependent) |
| Chemical Class | Nitro-substituted Phenylenediamine |
Structural Visualization
The following diagram illustrates the core chemical connectivity and functional groups responsible for the molecule's solubility and color properties.
Part 2: Thermodynamic & Physical Constants
Accurate physical constants are critical for predicting formulation stability and skin permeation kinetics. The melting point indicates a crystalline solid at room temperature, while the LogP suggests a balance between water solubility and lipid membrane penetration.
Table 2: Physicochemical Data Profile
| Property | Value | Context/Method |
| Physical State | Crystalline Powder | Dark red to dark green-brown |
| Melting Point | 127 – 128 °C | Sharp transition indicates high purity |
| LogP (Octanol/Water) | 0.27 – 0.51 | pH-dependent; optimized for cuticle penetration |
| Density | ~1.31 g/cm³ | Estimated bulk density |
| pKa | ~2.5 (Aniline N) | Weak base due to electron-withdrawing -NO₂ |
| Decomposition Temp. | > 200 °C | Stable under standard processing heat |
Part 3: Solubility & Solution Chemistry
Solubility is the limiting factor in dye uptake. HC Red No. 3 exhibits low water solubility, necessitating the use of co-solvents or surfactants in aqueous formulations.
Table 3: Solubility Profile (at 20°C)
| Solvent | Solubility (mg/mL) | Formulation Implication |
| Water | 1.15 – 2.50 | Requires dispersion or co-solvents (e.g., glycols) |
| Ethanol | 10.7 – 16.1 | Good carrier for tinctures/lotions |
| DMSO | 216 – 324 | Excellent for analytical stock solutions |
| Methanol | Soluble | Primary solvent for HPLC analysis |
Formulation Insight: The low aqueous solubility implies that in water-based shampoos or conditioners, the dye exists partially as a suspension or requires solubilization by surfactants (e.g., cocamidopropyl betaine) or solvents like propylene glycol.
Part 4: Spectroscopic Characterization
The identification of HC Red No. 3 relies on its specific absorption maxima and functional group signatures.
UV-Visible Spectroscopy[4]
-
Lambda Max (λmax): 506 nm (in ethanol/water).
-
Secondary Peaks: ~245 nm, ~298 nm.
-
Appearance in Solution: Deep red.
-
Mechanism: The
transition is bathochromically shifted by the intramolecular charge transfer between the donor amino groups and the acceptor nitro group.
Infrared (IR) Spectroscopy[4][6]
-
3300–3500 cm⁻¹: N-H stretching (primary and secondary amines) and O-H stretching (alcohol).
-
1500–1550 cm⁻¹: Asymmetric N-O stretching (nitro group).
-
1300–1350 cm⁻¹: Symmetric N-O stretching.
-
1050 cm⁻¹: C-O stretching (primary alcohol).
Part 5: Synthesis & Impurity Profile
Understanding the synthesis route highlights potential impurities, specifically the fluorinated precursor and potential nitrosamine byproducts.
Synthesis Pathway
The industrial synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction.
Critical Impurities[1][3]
-
4-Fluoro-3-nitroaniline: Residual starting material (< 20 ppm).[1]
-
Nitrosamines (e.g., N-nitrosodiethanolamine - NDELA): Due to the secondary amine structure, this compound can form carcinogenic nitrosamines if exposed to nitrosating agents.
-
Regulatory Limit: < 50 ppb (EU/SCCS requirement).
-
Part 6: Experimental Protocols
Protocol A: Analytical Determination by HPLC
Objective: Quantify purity and detect impurities.[1]
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Ammonium Acetate in Water.
-
B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Diode Array at 254 nm (impurities) and 506 nm (assay).
-
Sample Prep: Dissolve 10 mg in 50 mL Methanol (sonicate for 15 mins).
Protocol B: Solubility Testing (Saturation Shake-Flask)
Objective: Determine precise solubility for formulation.
-
Add excess HC Red No. 3 solid to 10 mL of solvent (Water, pH 7 Buffer, Ethanol).
-
Incubate at 25°C with constant agitation (200 rpm) for 24 hours.
-
Filter supernatant through a 0.45 µm PTFE filter.
-
Dilute filtrate 1:100 with Methanol.
-
Quantify via UV-Vis spectrophotometry against a standard curve at 506 nm.
Part 7: Safety & Regulatory Status
SCCS Opinion (SCCS/1293/10): The Scientific Committee on Consumer Safety (EU) considers HC Red No. 3 safe for use in non-oxidative hair dye formulations at a maximum on-head concentration of 3.0% .
-
Sensitization: Classified as a strong sensitizer . Appropriate warning labels are required.[2]
-
Nitrosation Risk: Do not use in combination with nitrosating systems (e.g., sodium nitrite). Formulations must be free of nitrosating agents to prevent NDELA formation.[3][4]
References
-
European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on HC Red n° 3 (SCCS/1293/10). Retrieved from [Link]
-
Cosmetic Ingredient Review (CIR). (2025). Safety Assessment of HC Red No. 3 as Used in Cosmetics.[4][5][6] Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: HC Red No. 3 (CAS 2871-01-4).[3][7] National Library of Medicine. Retrieved from [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products.[4][8] Retrieved from [Link]
Sources
- 1. ec.europa.eu [ec.europa.eu]
- 2. JP5981315B2 - Hair dye composition - Google Patents [patents.google.com]
- 3. HC Red 3 | C8H11N3O3 | CID 3465817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. libir.josai.ac.jp [libir.josai.ac.jp]
- 6. WO2020083943A1 - Cosmetic composition - Google Patents [patents.google.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. researchgate.net [researchgate.net]
2-(4-Amino-3-nitroanilino)ethanol mechanism of action discovery
Title: Molecular Interaction & Safety Profiling of 2-(4-Amino-3-nitroanilino)ethanol (HC Red No. 3)
Executive Summary
This technical guide elucidates the mechanism of action (MoA), physicochemical properties, and toxicological profiling of This compound , commercially known as HC Red No. 3 (CAS: 2871-01-4).[1][2] While primarily utilized as a semi-permanent (direct) hair colorant, its structural characteristics—specifically the nitro-aromatic moiety—make it a critical case study for researchers in toxicology and drug development.[1]
This guide moves beyond basic application to explore the molecular causality of its function (chromophore adsorption) and its safety assessment (metabolic nitro-reduction and genotoxicity screening).[1] It is designed for scientists requiring a rigorous understanding of how nitro-substituted anilines interact with keratin fibers and biological substrates.[1][2]
Part 1: Chemical Identity & Physicochemical Mechanism[2]
1.1 Molecular Architecture HC Red No. 3 is a secondary amine featuring a hydrophilic ethanolamine tail and a nitro-substituted aniline ring.[1][2]
-
IUPAC Name: 2-[(4-Amino-2-nitrophenyl)amino]ethanol[1][2][3]
-
Molecular Formula: C
H N O [1][2] -
Key Functional Groups:
-
Nitro group (-NO
): Acts as the chromophore (electron acceptor), shifting absorption into the visible red spectrum. -
Primary Amine (-NH
): Electron donor, facilitating charge-transfer transitions.[1][2] -
Ethanolamine chain: Increases water solubility and facilitates diffusion through the hydrophilic regions of the hair cuticle.
-
1.2 Functional Mechanism: Direct Dyeing Diffusion Unlike oxidative dyes (precursors) that polymerize inside the hair shaft, HC Red No. 3 functions via non-reactive adsorption .
-
Step 1: Diffusion: The small molecular size (< 200 Da) allows the molecule to penetrate the inter-cuticular cement and diffuse into the cortex without opening the cuticle via high pH (ammonia).
-
Step 2: Binding: Retention is achieved through weak polar interactions:[2]
-
Hydrogen Bonding: Between the hydroxyl/amino groups of the dye and the amide groups of keratin.
-
Van der Waals Forces: Stacking of the aromatic ring against amino acid residues (tryptophan/tyrosine).
-
Data Table 1: Physicochemical Properties Relevant to Mechanism
| Property | Value | Mechanistic Implication |
| Log P (Octanol/Water) | 1.9 (approx.)[1][2][3] | Balanced lipophilicity allows cuticle penetration but prevents excessive bioaccumulation.[1] |
| pKa | ~14.6 (Predicted) | Remains uncharged at physiological pH, facilitating passive diffusion.[1] |
| Melting Point | 124–128 °C | Indicates crystal lattice stability; relevant for formulation stability.[1][2] |
| Solubility | Soluble in water/ethanol | Critical for formulation in aqueous surfactant systems.[1][2] |
Part 2: Toxicological Mechanism of Action (Safety Profiling)[1][2]
For drug development professionals, the safety profiling of HC Red No. 3 illustrates the handling of structural alerts (nitro groups). The primary concern with nitro-anilines is their potential reduction to reactive phenylenediamines, which can intercalate DNA.
2.1 Metabolic Activation Pathway (The Nitro-Reduction Hypothesis)
The toxicity of nitro-aromatics is often metabolic.[1][2] In vivo, intestinal microflora or hepatic reductases can reduce the nitro group (-NO
-
Mechanism: this compound
Nitro-reduction Triaminobenzene derivative.[1][2] -
Risk: The resulting triamino species are electron-rich and prone to auto-oxidation, generating Reactive Oxygen Species (ROS) or binding covalently to DNA (genotoxicity).[1][2]
-
Clearance: However, pharmacokinetic data suggests rapid conjugation (acetylation/glucuronidation) and excretion, mitigating the risk of bioactivation in vivo.
2.2 Genotoxicity & Mutagenicity [1][2][5]
-
In Vitro: HC Red No. 3 has shown sporadic positive results in the Ames Test (Salmonella strains TA98), particularly with metabolic activation (S9 fraction).[1] This indicates a potential for frameshift mutations.
-
In Vivo (The Safety Override): Crucially, in vivo mammalian assays (Micronucleus test) are generally negative.[1] This discrepancy highlights the importance of "Weight of Evidence"—the rapid systemic clearance prevents the accumulation of mutagenic metabolites that is observed in the static environment of a petri dish.
2.3 Sensitization (LLNA) HC Red No. 3 is classified as a strong sensitizer in the Local Lymph Node Assay (LLNA).[1]
-
Haptenization: The molecule (or a metabolite) acts as a hapten, binding to skin proteins (Langerhans cells) to form an immunogenic complex, triggering T-cell proliferation.[1]
Part 3: Visualization of Mechanisms
Diagram 1: Metabolic & Toxicological Workflow This diagram illustrates the divergent pathways between safe clearance and potential toxicity (genotoxicity/sensitization).
Part 4: Experimental Protocols for Mechanism Elucidation[2]
To validate the safety mechanisms described above, the following protocols are the industry standard. These are "self-validating" systems because they include positive/negative controls to ensure assay integrity.[1][2]
Protocol A: Bacterial Reverse Mutation Assay (Ames Test)
Purpose: To detect if the nitro moiety causes frameshift mutations.[1]
-
Preparation:
-
Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.[1]
-
Metabolic Activation: Prepare S9 mix (rat liver homogenate induced with Aroclor 1254) to simulate mammalian metabolism.
-
Test Article: Dissolve HC Red No. 3 in DMSO or water at 5 concentrations (e.g., 30 to 5000 µ g/plate ).
-
-
Execution (Plate Incorporation Method):
-
Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer for non-activation).[1]
-
Add 2.0 mL molten top agar (containing traces of histidine/biotin).
-
Pour onto minimal glucose agar plates.
-
Incubate at 37°C for 48–72 hours.
-
-
Validation & Analysis:
Protocol B: In Vitro Dermal Absorption (OECD 428)
Purpose: To quantify systemic exposure risk.[1][2]
-
Setup: Use Franz Diffusion Cells with dermatomed pig skin (0.75 mm thickness).[1]
-
Application: Apply formulation containing HC Red No. 3 (e.g., 3% w/w) to the donor chamber (10 mg/cm²).[1]
-
Sampling: Maintain receptor fluid (PBS/Ethanol) at 32°C. Sample at 0.5, 1, 2, 4, 6, and 24 hours.
-
Quantification: Analyze receptor fluid and skin extracts using HPLC-UV/VIS (Detection at
~500 nm). -
Calculation: Total Absorption = (Amount in Receptor Fluid + Amount in Dermis/Epidermis).[1] Note: Material in the Stratum Corneum is usually considered non-absorbed in rinse-off products.[1][2]
Part 5: Regulatory & Authoritative Context[2][7]
The safety of HC Red No. 3 has been rigorously evaluated by the Scientific Committee on Consumer Safety (SCCS) , the authoritative body for the European Commission.
-
Key Caveat: Due to its secondary amine structure, it is prone to nitrosation .[7][8] It must not be used in combination with nitrosating agents (to prevent formation of carcinogenic nitrosamines) and the nitrosamine content must be < 50 ppb.[7][8]
Diagram 2: Regulatory Safety Assessment Logic
References
-
Scientific Committee on Consumer Safety (SCCS). (2010).[1][7] Opinion on HC Red n° 3. European Commission.[8][9] SCCS/1293/10.[7] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 85686, 2-[(4-Amino-2-nitrophenyl)amino]ethanol. Retrieved from: [Link][1][2]
-
Cosmetic Ingredient Review (CIR). (2012).[1] Safety Assessment of Nitroaniline Hair Dyes as Used in Cosmetics. Available at: [Link]
-
OECD. (2020).[1] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Available at: [Link][1][2]
Sources
- 1. Erythrosine - Wikipedia [en.wikipedia.org]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. HC RED NO. 3 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-(4-Amino-2-nitroanilino)-ethanol | 2871-01-4 [chemicalbook.com]
- 5. The Genotoxicity of Organic Extracts from Particulate Emissions Produced by Neat Gasoline (E0) and a Gasoline–Ethanol Blend (E15) in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. ec.europa.eu [ec.europa.eu]
- 9. ec.europa.eu [ec.europa.eu]
A Guide to the Thermal Stability of 2-(4-Amino-3-nitroanilino)ethanol: A Thermogravimetric Analysis
This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-(4-Amino-3-nitroanilino)ethanol. Tailored for researchers, scientists, and drug development professionals, this document explores the core principles of TGA and its application in characterizing the thermal stability and decomposition kinetics of this nitroaniline derivative. As a compound featuring both electron-donating amino groups and an electron-withdrawing nitro group, understanding its behavior under thermal stress is crucial for handling, processing, and formulation in various applications, including as an intermediate in the synthesis of dyes and pharmaceuticals.[1]
Introduction: The Significance of Thermal Analysis
This compound is an organic molecule with a molecular weight of 197.19 g/mol and a melting point of approximately 127-128°C.[2] Its structure, comprising a nitro-substituted aromatic amine with an ethanolamine side chain, suggests its potential for complex thermal decomposition pathways. Thermal analysis techniques are indispensable for evaluating the stability of such energetic materials.[3][4] Thermogravimetric analysis, in particular, offers critical insights into the thermal stability, decomposition mechanism, and kinetic parameters of materials by monitoring changes in mass as a function of temperature.[5]
The presence of both amino and nitro functional groups on the aniline ring makes the thermal behavior of this compound particularly interesting. The decomposition of nitroaniline derivatives often involves the initial cleavage of the C-NO2 bond, leading to the release of nitrogen oxides.[6] The proximity of the amino and nitro groups may also facilitate intramolecular reactions, such as condensation, which can significantly influence the decomposition pathway.[7]
Foundational Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a cornerstone of thermal analysis, providing quantitative information on the mass changes in a material as it is heated, cooled, or held at a constant temperature. The resulting data are typically presented as a TGA curve, which plots the percentage of mass loss against temperature, and its first derivative, the derivative thermogravimetric (DTG) curve, which shows the rate of mass loss.
The key information derived from TGA includes:
-
Thermal Stability: The temperature at which a material begins to decompose is a critical indicator of its thermal stability.
-
Decomposition Kinetics: The shape of the TGA curve can provide insights into the kinetics of the decomposition reaction.
-
Compositional Analysis: TGA can be used to determine the composition of multi-component systems and to quantify the amount of volatile and non-volatile components.
-
Reaction Mechanism: By analyzing the mass loss at different stages of decomposition, it is possible to infer the reaction mechanism and identify the gaseous products evolved.
Experimental Protocol: A Step-by-Step Guide to TGA of this compound
The following protocol outlines a systematic approach to the thermogravimetric analysis of this compound. The causality behind each experimental choice is explained to ensure the generation of reliable and reproducible data.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities during the analysis.
-
Sample Form: The sample should be in a fine powder form to ensure uniform heat distribution.[8] Gently grind the crystalline sample if necessary.
-
Sample Mass: Accurately weigh a small amount of the sample, typically in the range of 2-5 mg. A smaller sample size minimizes thermal gradients within the sample.
TGA Instrument Parameters
-
Heating Rate: A linear heating rate of 10 °C/min is recommended for initial screening. Slower heating rates can provide better resolution of overlapping decomposition steps, while faster rates can shift the decomposition to higher temperatures.
-
Temperature Range: The analysis should be conducted over a temperature range that covers the entire decomposition process. A range from ambient temperature to 600 °C is typically sufficient for organic compounds.
-
Atmosphere: The choice of purge gas is critical as it can influence the decomposition pathway.
-
Inert Atmosphere (Nitrogen or Argon): An inert atmosphere is recommended to study the intrinsic thermal decomposition of the material without oxidative effects. A flow rate of 20-50 mL/min is typical.
-
Oxidative Atmosphere (Air): An oxidative atmosphere can be used to investigate the combustion properties of the material.
-
Data Acquisition and Analysis
-
Data Recording: Record the mass loss as a function of temperature.
-
Data Analysis:
-
Plot the TGA and DTG curves.
-
Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the DTG curve.
-
Calculate the percentage of mass loss at each decomposition step.
-
Caption: Schematic of a coupled TGA-EGA (FTIR/MS) system for detailed decomposition analysis.
Conclusion
The thermogravimetric analysis of this compound provides critical data on its thermal stability and decomposition behavior. A systematic experimental approach, coupled with a thorough understanding of the principles of TGA, allows for the reliable characterization of this and other similar energetic materials. The insights gained from such studies are essential for ensuring the safe handling, storage, and application of these compounds in various industrial and research settings. [9]Further investigation using coupled techniques like TGA-MS or TGA-FTIR is recommended for a complete elucidation of the decomposition mechanism.
References
-
ResearchGate. (n.d.). Thermogram of 2-nitroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). New thermal decomposition pathway for TATB. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Retrieved from [Link]
-
De Gruyter. (2004). Reaction of 2-(2-amino-4-nitroanilino)ethanol with 3-dimethylaminopropiophenones. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Nitroanilino)ethanol. Retrieved from [Link]
-
Indian Academy of Sciences. (1985). Thermal decomposition of some nitroanilinoacetic acids. Retrieved from [Link]
-
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CHIMIA. (n.d.). Thermal Stability of Explosives. Retrieved from [Link]
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MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. Retrieved from [Link]
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precisionFDA. (n.d.). 2-(4-Amino-N-ethyl-3-methylanilino)ethanol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethanol, 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-. Retrieved from [Link]
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Scientific.net. (2013). The Application of Thermal Analysis to Research on Energetic Materials. Retrieved from [Link]
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An In-depth Technical Guide to the Isomers of 2-(4-Amino-3-nitroanilino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isomers of 2-(4-Amino-3-nitroanilino)ethanol, with a primary focus on the synthetically accessible and commercially relevant positional isomers. The document delves into the nuanced differences in their synthesis, chemical properties, and potential biological activities. Recognizing the burgeoning interest in nitroaromatic compounds within drug discovery and materials science, this guide aims to equip researchers with the foundational knowledge and practical methodologies necessary to explore the potential of these molecules. Particular emphasis is placed on detailed synthetic protocols, characterization data, and a discussion of the structure-activity relationships that govern their utility.
Introduction: The Significance of Isomerism in Nitroaromatic Compounds
Nitroaromatic compounds are a pivotal class of molecules with a broad spectrum of applications, ranging from dyes and pigments to pharmaceuticals and energetic materials.[1][2] The introduction of a nitro group onto an aromatic ring dramatically influences the molecule's electronic properties, reactivity, and biological interactions.[3] Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, plays a critical role in defining the specific characteristics of these compounds. In the context of this compound, the positional isomerism of the nitro group on the aniline ring gives rise to distinct chemical entities with potentially divergent biological and chemical profiles.
This guide will explore the following key isomers:
-
This compound: The principal subject of this guide.
-
2-(4-Amino-2-nitroanilino)ethanol (HC Red No. 3): A commercially significant isomer with applications in the cosmetics industry.
-
2-(4-Amino-5-nitroanilino)ethanol: A structurally related isomer.
-
2-(2-Amino-4-nitroanilino)ethanol: Another key positional isomer.
Understanding the subtle yet significant differences between these isomers is paramount for any researcher venturing into their synthesis or application. This document will serve as a detailed roadmap, providing both the theoretical underpinnings and practical guidance for their study.
Isomer Deep Dive: Synthesis, Characterization, and Properties
The strategic synthesis of specific isomers of 2-(4-Amino-nitroanilino)ethanol requires careful consideration of directing group effects in electrophilic aromatic substitution reactions. The following sections will detail established and putative synthetic routes for each key isomer.
This compound
The synthesis of the 3-nitro isomer is a multi-step process that leverages the directing effects of the amino and hydroxyl groups of a precursor molecule.
The synthesis of this compound can be logically approached from the precursor 4-amino-3-nitrophenol. The phenolic hydroxyl group can be alkylated with a suitable two-carbon electrophile, such as 2-chloroethanol, to introduce the hydroxyethylamino side chain.
Caption: Proposed synthetic pathway to this compound.
This three-step protocol describes the synthesis of the key precursor, 4-amino-3-nitrophenol, from p-aminophenol.
Step 1: Acetylation of p-Aminophenol
-
In a suitable reaction vessel, combine p-aminophenol with acetic anhydride. The molar ratio of p-aminophenol to acetic anhydride should be in the range of 1:2.0 to 1:3.0.
-
The reaction is typically carried out in the same reactor that will be used for the subsequent nitration step.
Step 2: Nitration
-
To the acetylated mixture, add 98% nitric acid (5-7 times the molar amount of the initial p-aminophenol).
-
After one hour, add 65% nitric acid (2-3 times the molar amount of the initial p-aminophenol).
-
Allow the reaction to proceed for an additional 0.5-1.5 hours.
Step 3: Hydrolysis
-
To the nitrated product, add a sodium hydroxide solution (1-5 M). The molar ratio of sodium hydroxide to the nitrated intermediate should be between 3 and 5.
-
Maintain the reaction temperature between 50-100 °C to facilitate hydrolysis.
-
After hydrolysis, adjust the pH of the reaction mixture to 3-4 using a 1:1 hydrochloric acid solution to precipitate the 4-amino-3-nitrophenol.
-
Filter the precipitate, wash with water until neutral, and dry to obtain the final product.
This is a putative protocol based on established chemical principles and requires experimental validation.
-
Dissolve 4-amino-3-nitrophenol in a suitable solvent such as ethanol or dimethoxyethane.[4]
-
Add a base, such as sodium carbonate or calcium carbonate, to the solution.
-
Add 2-chloroethanol dropwise to the reaction mixture at an elevated temperature (e.g., 70°C).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
| Property | This compound (Predicted) | Reference |
| Molecular Formula | C₈H₁₁N₃O₃ | - |
| Molecular Weight | 197.19 g/mol | - |
| Appearance | Yellow to orange solid | - |
| Melting Point | Not available | - |
| Solubility | Soluble in polar organic solvents | [5] |
2-(4-Amino-2-nitroanilino)ethanol (HC Red No. 3)
This isomer is a well-characterized compound with established applications as a direct hair dye.[2]
The synthesis of 2-(4-Amino-2-nitroanilino)ethanol typically involves the reaction of 1-chloro-2,4-dinitrobenzene with ethanolamine, followed by selective reduction of one of the nitro groups. A more direct route involves the reaction of 4-fluoro-3-nitroaniline with ethanolamine.
This protocol for a related compound illustrates the general conditions for the reaction of a nitro-p-phenylenediamine derivative.
-
A solution of 1.0% N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine in a basic gel formulation is adjusted to a pH of 10.0 with ammonia.
-
This solution is then mixed with a 6.0% aqueous hydrogen peroxide solution in a 1:1 (v/v) ratio, resulting in a final pH of 9.0.
| Property | 2-(4-Amino-2-nitroanilino)ethanol | Reference |
| Molecular Formula | C₈H₁₁N₃O₃ | [2] |
| Molecular Weight | 197.19 g/mol | [2] |
| Appearance | Dark-green crystal powder | ChemicalBook |
| Melting Point | 127-128 °C | ChemicalBook |
| Water Solubility | <0.01 g/100 mL at 18 °C | ChemicalBook |
Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is available through various chemical suppliers and databases.
Other Positional Isomers
The synthesis of the 5-nitro and 2-amino-4-nitro isomers would follow similar synthetic strategies, starting from the appropriately substituted aniline or phenol precursors. For instance, the synthesis of 2-(4-Amino-5-nitroanilino)ethanol could potentially start from 4-amino-3-nitrophenol, with the understanding that nitration of N-acetyl-p-aminophenol can yield a mixture of isomers.[6] The synthesis of 2-(2-amino-4-nitroanilino)ethanol would likely start from 2,4-dinitrophenol, with selective reduction of the 2-nitro group followed by alkylation of the resulting aminophenol.[7][8] A study on the reaction of 2-(2-amino-4-nitroanilino)ethanol with 3-dimethylaminopropiophenones has been reported, indicating its successful synthesis, though the specific protocol for the starting material was not detailed in the abstract.[9]
Biological Activity and Drug Development Potential
The biological activity of nitroaromatic compounds is a subject of intense research, with many exhibiting a wide range of effects from antimicrobial to cytotoxic.[3] The nitro group can act as a bio-reducible moiety, leading to the formation of reactive intermediates that can interact with cellular macromolecules.
Structure-Activity Relationships
The position of the nitro group on the aniline ring is expected to significantly influence the biological activity of these isomers. The electronic environment of the amino and nitro groups, as well as the overall molecular shape and polarity, will dictate how these molecules interact with biological targets. For instance, the cytotoxicity of phenylenediamine isomers has been shown to be related to their redox properties and ability to induce oxidative stress.[10]
Potential Therapeutic Applications
While specific studies on the drug development potential of this compound and its isomers are limited, the broader class of nitroanilines has been investigated for various therapeutic applications. For example, some nitroaniline derivatives have been explored as potential anticancer agents.[11] The presence of both a nitro group and a flexible hydroxyethylamino side chain in these molecules provides a scaffold that could be further modified to optimize for specific biological targets.
This protocol provides a general framework for assessing the cytotoxic activity of the synthesized isomers against cancer cell lines.
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates at a density of approximately 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare stock solutions of the test isomers in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Toxicological Considerations
It is crucial to note that many nitroaromatic compounds possess some level of toxicity. For example, 2-(4-Amino-2-nitroanilino)ethanol (HC Red No. 3) is listed as a questionable carcinogen. The genotoxicity of para-phenylenediamine and its metabolites has also been studied, indicating a slight genotoxic potential in vitro.[12] Therefore, any research involving these isomers must be conducted with appropriate safety precautions, and thorough toxicological evaluation is a prerequisite for any potential therapeutic application.
Conclusion and Future Directions
The isomers of this compound represent a fascinating and underexplored area of chemical space. This guide has provided a foundational understanding of their synthesis, properties, and potential biological relevance. While detailed experimental data for the 3-nitro and 5-nitro isomers remains to be fully elucidated in publicly available literature, the synthetic pathways outlined herein provide a logical starting point for their preparation and characterization.
Future research in this area should focus on:
-
Optimized Synthesis: Development of high-yield, scalable synthetic routes for each isomer.
-
Comprehensive Characterization: Thorough spectroscopic and physicochemical characterization of the pure isomers.
-
Biological Screening: Systematic evaluation of the biological activities of each isomer against a panel of relevant targets (e.g., cancer cell lines, microbial strains).
-
Structure-Activity Relationship Studies: Elucidation of the key structural features that govern the biological activity and toxicity of these compounds.
By systematically exploring the chemistry and biology of these isomers, the scientific community can unlock their full potential in fields ranging from materials science to drug discovery.
References
- CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google P
-
Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations - ResearchGate. (URL: [Link])
-
2-amino-4-nitrophenol - Organic Syntheses Procedure. (URL: [Link])
- CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google P
-
Regioselective nitro group substitution. synthesis of isomeric 4-amino-5-nitro- and 5-amino-4-nitroimidazoles | Request PDF - ResearchGate. (URL: [Link])
- GB2135329A - Substituted 4-amino-3-nitrophenols processes for their preparation and hair-colouring agents containing them - Google P
- US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google P
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. (URL: [Link])
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2-Amino-4-nitrophenol - IARC Publications. (URL: [Link])
- CN104788334A - Synthesis process of 2-amino-4-acetamino anisole - Google P
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Safety Assessment of 2-Nitro-p-Phenylenediamine and 4-Nitro-o-Phenylenediamine as Used in - Cosmetic Ingredient Review. (URL: [Link])
-
2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 - PubChem. (URL: [Link])
-
In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed. (URL: [Link])
-
Opinion on N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine (B34) - European Commission. (URL: [Link])
-
Synthesis, Characterization and Biological Evaluation of Some Nitro-Aniline Condensed Azetidinones - ResearchGate. (URL: [Link])
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Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 - NIH. (URL: [Link])
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SUPPLEMENTARY DATA - The Royal Society of Chemistry. (URL: [Link])
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Cas 615-05-4,2,4-DIAMINOANISOLE - LookChem. (URL: [Link])
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2-Nitro-4-phenylenediamine | C6H7N3O2 | CID 4338370 - PubChem. (URL: [Link])
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Phenylenediamine induced hepatocyte cytotoxicity redox. Cycling mediated oxidative stress without oxygen activation - PubMed. (URL: [Link])
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Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. (URL: [Link])
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Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC - PubMed Central. (URL: [Link])
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Ethanol, 2-[(4-amino-2-nitrophenyl)amino]- - Substance Details - SRS - EPA. (URL: [Link])
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Synthesis of 2-amino-5-nitrophenol by two step process - ResearchGate. (URL: [Link])
-
(PDF) Reaction of 2-(2-amino-4-nitroanilino)ethanol with 3- dimethylaminopropiophenones. (URL: [Link])
-
Permeation of hair dye ingredients, p-phenylenediamine and aminophenol isomers, through protective gloves - PubMed. (URL: [Link])
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3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem. (URL: [Link])
-
High-rate biodegradation of 3-and 4-nitroaniline - ResearchGate. (URL: [Link])
-
4-Amino-3-nitrophenol - ChemBK. (URL: [Link])
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Technical Assessment: Stability & Degradation of 2-(4-Amino-3-nitroanilino)ethanol
Common Name: HC Red No. 3 CAS Registry Number: 2871-01-4 Molecular Formula: C₈H₁₁N₃O₃[1][2]
Executive Summary & Chemical Identity
This technical guide provides a rigorous analysis of the stability profile and degradation mechanisms of 2-(4-Amino-3-nitroanilino)ethanol (HC Red No. 3).[1][2] As a semi-permanent hair dye ingredient, its stability is governed by the interplay between its electron-withdrawing nitro group and electron-donating amine groups.[1][2]
The molecule features a 1,2,4-substituted benzene ring :
-
Position 1: Ethanolamine group (secondary amine, -NH-CH₂CH₂OH).[1][2]
-
Position 3: Nitro group (-NO₂).
Critical Stability Factors:
-
Nitrosation Risk: The secondary amine at Position 1 is highly susceptible to N-nitrosation in the presence of nitrosating agents, forming carcinogenic nitrosamines.
-
Photolability: The nitro-amine chromophore is sensitive to UV-VIS radiation, leading to photoreduction or ring-closure reactions.[1][2]
-
Oxidative Sensitivity: While "semi-permanent" dyes are non-oxidative, they are often exposed to mild oxidants in formulation or environmental oxygen, leading to azo-coupling or imine formation.
Physicochemical Stability Profile
The following data summarizes the baseline stability parameters derived from SCCS opinions and experimental data.
| Parameter | Value / Condition | Stability Implication |
| pKa | ~14.6 (Predicted) | Highly basic; exists primarily in neutral form at physiological pH.[1][2] |
| LogP | 0.27 (at 20°C) | Hydrophilic; stable in aqueous/alcoholic formulations.[1] |
| Solid State | Stable > 65 days (Dark, RT) | High crystalline stability; degradation is moisture-mediated.[1][2] |
| Solution (Aq) | < 6% degradation (15 days) | Hydrolysis is slow; primary risk is oxidation/photolysis.[1] |
| Thermal | MP: 127-128°C | Thermally stable under standard processing (<80°C).[1][2] |
Degradation Pathways: Mechanistic Analysis
The degradation of HC Red No. 3 proceeds via three primary pathways. Understanding these is essential for developing stability-indicating assays.
Pathway A: N-Nitrosation (Safety Critical)
This is the most critical pathway due to regulatory constraints (limit < 50 ppb).[1][2]
-
Mechanism: In the presence of nitrites (
) or nitrogen oxides ( ) under acidic conditions, the secondary amine (ethanolamine linkage) undergoes electrophilic attack by the nitrosonium ion ( ). -
Product: N-nitroso-2-((4-amino-3-nitrophenyl)amino)ethanol .[1][2]
-
Prevention: Formulation must be free of nitrosating agents; use of antioxidants (e.g., Sodium Erythorbate) is recommended.
Pathway B: Photochemical Reductive Cyclization
Under UV irradiation, the ortho-arrangement of the nitro group (Pos 3) and the primary amine (Pos 4) facilitates an intramolecular redox reaction.
-
Mechanism: Photo-excitation leads to the reduction of the nitro group to a nitroso/hydroxylamine intermediate, which can condense with the adjacent amine.
-
Product: Formation of Benzimidazole N-oxides or fully reduced Benzimidazoles .[1][2]
-
Visual Indicator: Shift in color from Deep Red
Brown/Black precipitate.[2]
Pathway C: Oxidative Coupling
Although less reactive than p-phenylenediamine (PPD), the primary amine can undergo oxidation to a quinone-diimine species, followed by coupling with unreacted parent molecules.[1][2]
Visualization: Degradation Network
The following diagram maps the kinetic relationship between the parent molecule and its degradants.
Figure 1: Mechanistic degradation pathways of HC Red No.[1][2][3] 3. The red path indicates the critical safety risk (nitrosation).
Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)
Objective: Validate the stability-indicating capability of your analytical method.[1][2]
1. Acid Hydrolysis:
-
Reagents: 0.1 N HCl.
-
Condition: Reflux at 60°C for 4 hours.
-
Target: Protonation of amines; potential esterification of the alcohol tail.
2. Base Hydrolysis:
-
Reagents: 0.1 N NaOH.
-
Condition: 60°C for 4 hours.
-
Target: Chemical stability of the nitro-aromatic ring (usually resistant, but checks for nucleophilic substitution).
3. Oxidative Stress:
-
Reagents: 3%
. -
Condition: Ambient temperature, 2 hours (Protect from light).
-
Target: Simulation of formulation environment; generation of N-oxides and azo-species.
4. Photostability:
-
Exposure: 1.2 million lux hours.[2]
Protocol B: HPLC Stability-Indicating Method
Objective: Quantify HC Red No. 3 and separate it from impurities (nitroaniline isomers) and degradants.[2]
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.[1][2]0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5% |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 254 nm (impurities) and 505 nm ( |
| Temp | 30°C |
Analytical Workflow & Decision Tree
This workflow ensures data integrity when assessing batch quality or stability samples.[2]
Figure 2: Quality Control workflow emphasizing the critical nitrosamine checkpoint.
References
-
Scientific Committee on Consumer Safety (SCCS). (2010).[1][2][4] Opinion on HC Red n° 3. European Commission.[2][4][5] SCCS/1293/10.[2] [Link]
-
National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 76135, 2-((4-Amino-3-nitrophenyl)amino)ethanol. [Link][1][2]
-
European Commission. (2006).[2] CosIng: Cosmetic Ingredient Database - HC Red No. 3. [Link][1][2]
- Corbett, J. F. (1984). The Chemistry of Hair-Dye Ingredients: Nitro Dyes. Cosmetic Science and Technology Series. (Standard reference text for nitro-dye chemistry mechanisms).
Sources
Methodological & Application
Application Note: Isomer-Specific HPLC Analysis of 2-(4-Amino-3-nitroanilino)ethanol
This Application Note is designed as a definitive technical guide for the HPLC analysis of 2-(4-Amino-3-nitroanilino)ethanol (CAS: 24905-87-1).[1] This compound is a positional isomer of the widely used hair dye ingredient HC Red No. 3 (2-(4-Amino-2-nitroanilino)ethanol).[1] Due to their structural similarity and co-occurrence in regulatory assessments (e.g., SCCS), this protocol addresses the specific challenges of separating nitroaniline isomers and preventing in-situ nitrosation during analysis.
Introduction & Scientific Context
This compound is a semi-permanent hair dye ingredient.[1] Chemically, it is a secondary amine attached to a nitro-substituted phenyl ring.[1] Its structural isomer, HC Red No. 3 (the 2-nitro isomer), is more commonly cited, but regulatory bodies like the Scientific Committee on Consumer Safety (SCCS) often assess these isomers together due to their shared toxicological profile and potential for nitrosamine formation.[1]
Critical Analytical Challenges
-
Isomer Resolution: The 3-nitro and 2-nitro isomers have identical molecular weights (197.19 g/mol ) and similar polarities.[1] Standard C18 methods may fail to resolve them without optimized pH or stationary phase selectivity.[1]
-
Nitrosation Risk: As a secondary amine, the analyte can react with atmospheric nitrogen oxides or formulation impurities to form carcinogenic nitrosamines (e.g., N-nitrosodiethanolamine, NDELA).[1] Ascorbic acid must be used during sample preparation to inhibit this artifact.[1]
-
Oxidative Instability: Aniline derivatives are prone to oxidation, leading to peak tailing and loss of recovery.[1]
Method Development Strategy
Stationary Phase Selection
While a standard C18 column is sufficient for basic purity checks, a Polar-Embedded C18 (Amide or Carbamate) or a Pentafluorophenyl (PFP) column is recommended for this application.[1]
-
Why? The polar-embedded group shields silanols, reducing the tailing often seen with basic anilines.[1] The PFP phase offers unique selectivity for positional isomers (ortho- vs. meta-nitro placement) via pi-pi interactions.[1]
Mobile Phase Chemistry
-
Buffer: A phosphate buffer at pH 6.0 is optimal.[1] At this pH, the aniline amine is partially protonated, but the nitro group withdraws electron density, modulating the pKa.
-
Ion-Pairing (Optional but Recommended): The addition of 1-heptanesulfonic acid can significantly improve peak shape and retention for polar amino-ethanol derivatives.[1]
-
Antioxidant: Ascorbic acid is added to the mobile phase or sample diluent to prevent degradation.[1]
Detailed Experimental Protocol
Reagents and Standards[1][2][3]
-
Reference Standard: this compound (CAS 24905-87-1), purity >98%.[1][2]
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).[1]
-
Buffer Components: Potassium Dihydrogen Phosphate (
), Phosphoric Acid, Sodium Hydroxide. -
Additives: L-Ascorbic Acid (Analytical Grade), 1-Heptanesulfonic acid sodium salt (Ion-Pair Reagent).[1]
Chromatographic Conditions[1][2][3][4]
| Parameter | Setting |
| Column | Amide-C16 or C18 (e.g., Supelcosil ABZ+ Plus or equivalent), 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Phosphate Buffer (pH 6.[1]0) + 5 mM 1-Heptanesulfonic acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Volume | 10 µL |
| Detection | DAD/PDA : Quantitation at 280 nm (UV) and 505 nm (Vis).[1] Scan range 200–600 nm.[1] |
Gradient Program:
-
0-2 min: 5% B (Isocratic hold for polar impurities)[1]
-
2-20 min: 5% B
50% B (Linear Gradient) -
20-25 min: 50% B
90% B (Wash) -
25-30 min: 5% B (Re-equilibration)
Sample Preparation[1][5]
A. Standard Preparation:
-
Weigh 10 mg of analyte into a 50 mL volumetric flask.
-
Dissolve in Diluent (50:50 Mobile Phase A:Acetonitrile containing 0.1% Ascorbic Acid).
-
Sonicate for 5 minutes. Dilute to volume.
B. Cosmetic Matrix Extraction (Hair Dye Cream):
-
Accurately weigh 1.0 g of sample into a 50 mL centrifuge tube.
-
Add 20 mL of Extraction Solvent (0.1% Ascorbic Acid in 50% Methanol).
-
Vortex for 1 minute to disperse the matrix.[1]
-
Sonicate for 15 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation & Performance
This method must be validated according to ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Notes |
| Specificity | Resolution ( | Use a mixed standard to confirm isomer separation. |
| Linearity | Check for saturation at 280 nm; switch to 505 nm if high conc. is needed.[1] | |
| Precision | RSD < 2.0% (n=6 injections).[1] | Ensure temperature stability to maintain retention times. |
| Recovery | 95–105% from spiked matrix.[1] | Ascorbic acid is critical here to prevent oxidative loss.[1] |
| LOD/LOQ | ~0.5 µg/mL / ~1.5 µg/mL.[1] | Dependent on detector sensitivity. |
Visualization of Workflow
The following diagram illustrates the critical decision points and workflow for the analysis, emphasizing the safety steps required for secondary amines.
Figure 1: Analytical workflow for this compound highlighting the critical antioxidant addition to prevent nitrosamine artifacts.[1]
Troubleshooting Guide
-
Peak Tailing:
-
Split Peaks:
-
Cause: Sample solvent is too strong (e.g., 100% MeOH).[1]
-
Solution: Dilute the final extract with water or Mobile Phase A to match the initial gradient conditions (5% Organic).
-
-
Ghost Peaks:
References
-
SCCS (Scientific Committee on Consumer Safety). (2012).[1] Opinion on HC Red n° 3. SCCS/1293/10.[1] European Commission.[1] [Link][1]
-
Danish Ministry of the Environment. (2006).[1] Survey of chemical substances in consumer products: A method for the measurement of intermediates of oxidative hair dyes. [Link][1]
-
National Center for Biotechnology Information (NCBI). (2026).[1] PubChem Compound Summary for CID 3465817, HC Red No. 3. [Link][1]
-
Taiwan Food and Drug Administration (TFDA). (2023).[1] Method of Test for Hair Dyes in Cosmetics (3). [Link][1]
Sources
Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 2-(4-Amino-3-nitroanilino)ethanol
Senior Application Scientist Note: This document provides a comprehensive guide for the synthesis of azo dyes using 2-(4-Amino-3-nitroanilino)ethanol as the diazo component. The protocols herein are built upon established principles of organic chemistry, specifically the diazotization of primary aromatic amines and subsequent azo coupling reactions.[1] The unique structure of this precursor, featuring a primary aromatic amine for diazotization, a nitro group as a powerful auxochrome, and a hydroxyethylamino substituent, offers a versatile platform for creating a range of disperse dyes with potentially valuable properties for textiles and advanced materials.[2] This guide is intended for researchers and professionals in chemistry and drug development, providing not only step-by-step instructions but also the underlying scientific rationale to empower effective experimentation and innovation.
Scientific Principles and Rationale
The synthesis of azo dyes is a cornerstone of industrial and laboratory organic chemistry, proceeding via a robust two-step reaction sequence.[3] Aromatic azo compounds are known for their vibrant colors, which arise from an extended system of conjugated pi electrons encompassing the azo linkage (-N=N-) and the connected aromatic rings.[4]
Step 1: Diazotization
Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[5] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[6] The reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are generally unstable and can decompose, potentially explosively if isolated in dry form.[1]
The electrophile in this reaction is the nitrosonium ion (NO⁺), which is generated from the protonation of nitrous acid.[6][7] The primary amine acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and the elimination of a water molecule to yield the stable aryldiazonium ion.
Caption: Mechanism of diazonium salt formation.
Step 2: Azo Coupling
Azo coupling is an electrophilic aromatic substitution reaction where the aryldiazonium ion acts as a weak electrophile.[8][9] It reacts with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, naphthols, or anilines), to form the azo compound.[10]
The pH of the reaction medium is critical.[8]
-
For coupling with phenols: The reaction is typically carried out in mildly alkaline conditions (pH > 7). This deprotonates the phenol to form the more strongly activating phenoxide ion, which enhances the rate of electrophilic substitution.[9]
-
For coupling with anilines: The reaction is performed in mildly acidic conditions (pH 5–7). This ensures that while the diazonium ion concentration is high, a sufficient amount of the aniline is present as a free base to act as a nucleophile.[9][11]
The substitution usually occurs at the para position of the activating group on the coupling component. If the para position is blocked, substitution will occur at an available ortho position.[4]
Caption: General mechanism for azo coupling.
Safety and Handling
CAUTION: This procedure involves hazardous materials. Adherence to strict safety protocols is mandatory. A thorough risk assessment should be conducted before commencing any work.
-
This compound: Like other nitroanilines, this compound should be handled with care. It is toxic and may cause damage to organs through prolonged or repeated exposure.[12] Avoid inhalation of dust and all personal contact.[13] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[12][14]
-
Sodium Nitrite (NaNO₂): This is a strong oxidizing agent and is toxic if swallowed.
-
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle them in a chemical fume hood.
-
Diazonium Salts: These intermediates are unstable and potentially explosive in a solid, dry state.[1] NEVER attempt to isolate the diazonium salt. Always use it immediately in solution. Keep the reaction temperature strictly between 0 and 5 °C.
-
Waste Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[13]
Experimental Protocols
This section details the synthesis of a representative monoazo dye using 2-naphthol as the coupling component.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Magnetic stirrer with stir bar |
| Concentrated Hydrochloric Acid (HCl) | Beakers (100 mL, 250 mL) |
| Sodium Nitrite (NaNO₂) | Erlenmeyer flask (250 mL) |
| 2-Naphthol (β-Naphthol) | Graduated cylinders |
| Sodium Hydroxide (NaOH) | Thermometer (-10 to 110 °C) |
| Urea | Ice bath |
| Distilled Water | Buchner funnel and vacuum flask |
| Ethanol | pH paper or pH meter |
Protocol 1: Diazotization of this compound
-
Preparation of Amine Solution: In a 250 mL beaker, add 1.97 g (0.01 mol) of this compound. Carefully add 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir the mixture until the amine fully dissolves, forming the hydrochloride salt.
-
Rationale: The acid protonates the amine, increasing its solubility in the aqueous medium.
-
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. It is critical to maintain this temperature range throughout the diazotization process.
-
Rationale: Low temperatures are essential to prevent the premature decomposition of the unstable diazonium salt that will be formed.[1]
-
-
Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Rationale: A slight molar excess of sodium nitrite ensures the complete conversion of the primary amine.
-
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes using a Pasteur pipette. Keep the tip of the pipette below the surface of the liquid. The temperature must be strictly maintained at 0–5 °C.
-
Rationale: Slow, subsurface addition prevents localized overheating and the loss of nitrous acid as gaseous nitrogen oxides.
-
-
Reaction Completion: After the addition is complete, continue stirring the solution in the ice bath for an additional 20 minutes. The resulting clear solution contains the diazonium salt and is ready for the coupling reaction.
-
Excess Nitrite Removal: Add a small amount of urea (approx. 0.1 g) and stir for 5 minutes. Test for the absence of nitrous acid using starch-iodide paper (a blue-black color indicates the presence of nitrous acid).
-
Rationale: Excess nitrous acid can react with phenolic coupling components, leading to unwanted side products. Urea quenches residual nitrous acid.
-
Protocol 2: Azo Coupling with 2-Naphthol
-
Preparation of Coupling Solution: In a separate 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 40 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cooling: Cool this solution in an ice bath to approximately 5 °C.
-
Rationale: The coupling reaction is exothermic, and cooling helps to control the reaction rate and maximize yield.
-
-
Coupling Reaction: While stirring vigorously, slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.
-
Rationale: Vigorous stirring ensures efficient mixing of the reactants.
-
-
Precipitation: An intensely colored precipitate should form immediately. The color will likely be in the red-orange range.
-
Reaction Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.
-
Neutralization: Check the pH of the mixture. It should be alkaline. If necessary, slowly add dilute HCl to bring the pH to neutral (pH ~7).
-
Rationale: Neutralization ensures the complete precipitation of the dye product.
-
Protocol 3: Isolation and Purification
-
Filtration: Collect the solid azo dye product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with several portions of cold distilled water until the filtrate runs clear and is neutral to pH paper. This removes any unreacted starting materials and inorganic salts.
-
Drying: Press the solid as dry as possible on the funnel. Transfer the crude product to a watch glass and allow it to air-dry or dry in a desiccator. Do not heat-dry on a hot plate, as azo compounds can be thermally unstable.
-
Recrystallization (Optional): For higher purity, the crude dye can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.
Workflow and Characterization
The entire experimental process can be visualized as a sequential workflow.
Caption: Azo dye synthesis workflow diagram.
Expected Data
The final product should be characterized to confirm its structure and purity.
Table 1: Representative Physical and Yield Data
| Parameter | Expected Outcome |
| Appearance | Intensely colored crystalline solid (e.g., Red/Orange) |
| Yield | 70–90% (based on the limiting reagent) |
| Solubility | Generally insoluble in water; soluble in organic solvents like DMSO, acetone.[15] |
Table 2: Representative Spectroscopic Characterization Data
| Technique | Characteristic Signal | Rationale |
| UV-Vis (in DMSO) | λmax in the range of 450–550 nm | Corresponds to the π → π* electronic transition in the extended conjugated system.[3] |
| FT-IR (KBr pellet) | ~1400–1450 cm-1 (medium intensity)~1520 & ~1340 cm-1 (strong)~3200–3500 cm-1 (broad) | Azo group (-N=N-) stretchAsymmetric & symmetric NO₂ stretchO-H and N-H stretches |
| ¹H-NMR (in DMSO-d₆) | Signals in the aromatic region (6.5–8.5 ppm)Signals corresponding to the -CH₂CH₂OH groupBroad signal for -OH proton | Protons on the aromatic ringsAliphatic protonsExchangeable proton[16] |
| Mass Spec (ESI) | [M+H]⁺ or [M-H]⁻ peak | Confirms the molecular weight of the synthesized dye.[15] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no dye formation | 1. Diazotization failed (temperature too high).2. Inactive NaNO₂. | 1. Strictly maintain temperature at 0-5 °C.2. Use fresh, properly stored sodium nitrite. |
| Dark, tarry product instead of crystals | 1. Coupling temperature too high.2. Diazonium salt decomposition. | 1. Ensure both solutions are adequately cooled before and during mixing.2. Use the diazonium salt immediately. |
| Product is difficult to filter (oily) | Impurities or incomplete reaction. | Allow the reaction mixture to stir longer in the cold. Try adding salt ("salting out") to promote precipitation. |
References
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
International Journal of Scientific Research (IJSR). (n.d.). Coupling Reactions Involving Aryldiazonium Salt: Part-Ix. Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities. Retrieved from [Link]
-
YouTube. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. Retrieved from [Link]
-
West Liberty University. (n.d.). p-Nitroaniline Safety Data. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: p-nitroaniline. Retrieved from [Link]
- Unknown. (n.d.). The Synthesis of Azo Dyes.
-
El-Gharbawy, A. S., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC. Retrieved from [Link]
-
Modish Project. (n.d.). synthesis of azo dye from 2, 4-dinitroaniline, 3-amino-5-methylpyrazole and byroscarpus coccineus. Retrieved from [Link]
-
ResearchWap. (n.d.). SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS. Retrieved from [Link]
-
Mini-Reviews in Medicinal Chemistry. (2020, November 23). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Retrieved from [Link]
-
Springer. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]
-
Journal of the Chilean Chemical Society. (2004). REACTION OF 2-(2-AMINO-4-NITROANILINO)ETHANOL WITH 3-DIMETHYLAMINOPROPIOPHENONES. Retrieved from [Link]
- Unknown. (n.d.). Synthesis and Characterization of 2-amino 1,3,4-thiadiazole Based Azo Dyes.
-
ResearchGate. (2018, November 14). (PDF) Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Retrieved from [Link]
-
Journal of Scientific Research. (2025, September 1). Synthesis, Characterization and Electrochemical Studies of 2-Amino-4-Phenylthioazole based Azo Dyes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Electrochemical Studies of 2-Amino-4-Phenylthioazole based Azo Dyes. Retrieved from [Link]
-
MDPI. (n.d.). Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Wikipedia. (n.d.). Azo dye. Retrieved from [Link]
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
YouTube. (2024, February 23). Lec4 - Diazotization Reactions. Retrieved from [Link]
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchwap.com [researchwap.com]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 10. recentscientific.com [recentscientific.com]
- 11. youtube.com [youtube.com]
- 12. geneseo.edu [geneseo.edu]
- 13. westliberty.edu [westliberty.edu]
- 14. chemos.de [chemos.de]
- 15. Synthesis, Characterization and Electrochemical Studies of 2-Amino-4-Phenylthioazole based Azo Dyes | Journal of Scientific Research [banglajol.info]
- 16. researchgate.net [researchgate.net]
Application Note: Synthesis of 2-(4-Amino-3-nitroanilino)ethanol & Benzimidazole Derivatives
[1]
Executive Summary
This protocol details the regioselective synthesis of 2-((4-amino-3-nitrophenyl)amino)ethanol , a critical intermediate in dye chemistry (HC Red No.[1] 3) and a pharmacophore precursor for benzimidazole-based kinase inhibitors.[1]
The method utilizes a Nucleophilic Aromatic Substitution (
Key Chemical Attributes
| Parameter | Specification |
| Target Molecule | 2-((4-amino-3-nitrophenyl)amino)ethanol |
| CAS Number | 2871-01-4 |
| Common Name | HC Red No. 3 |
| Molecular Weight | 197.19 g/mol |
| Reaction Type | Nucleophilic Aromatic Substitution ( |
| Key Precursor | 4-Chloro-3-nitroaniline (or 4-Fluoro analog) |
Scientific Principles & Mechanism[1]
The Mechanism
The synthesis relies on the displacement of a halogen leaving group activated by an ortho-nitro group.
-
Activation: The nitro group at position 3 withdraws electron density from the ring (inductive and mesomeric effects), making the carbon at position 4 susceptible to nucleophilic attack.
-
Nucleophile: Ethanolamine acts as the nucleophile.
-
Selectivity: The primary amine at position 1 is electron-donating, which deactivates the ring. However, the strong electron-withdrawing nature of the -NO2 group overcomes this, specifically activating the C-Cl bond.
Reaction Pathway Visualization
The following diagram illustrates the synthesis and subsequent derivatization pathways.
Caption: Figure 1. Reaction scheme showing the
Experimental Protocol: Synthesis of Target
Reagents and Equipment
-
Precursor: 4-Chloro-3-nitroaniline (97%+) [CAS: 635-22-3].[1] Note: The 4-Fluoro analog reacts faster but is significantly more expensive.[1]
-
Reagent: Ethanolamine (Monoethanolamine) (99%).[1]
-
Solvent: Deionized Water.[1]
-
Base: Sodium Carbonate (
) (Optional, to neutralize HCl, though excess ethanolamine often suffices).[1] -
Equipment: 3-neck round bottom flask, reflux condenser, mechanical stirrer, temperature probe.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge a 500 mL 3-neck flask with 4-Chloro-3-nitroaniline (17.25 g, 100 mmol) .
-
Add Deionized Water (150 mL) . The solid will not dissolve; this is a suspension reaction.
-
Begin mechanical stirring (300 RPM).
-
Add Ethanolamine (18.3 g, 300 mmol) dropwise over 10 minutes.
-
Rationale: Using 3 equivalents ensures complete conversion and acts as a hydrohalic scavenger.[1]
-
Step 2: Reaction (Reflux) [1]
-
Heat the mixture to reflux (100°C) .
-
Maintain reflux for 4–6 hours .
-
Visual Cue: The suspension will transition from a dull yellow/brown (chloro-aniline) to a deep red/violet solution as the product forms and solubilizes in the hot amine/water mixture.
-
-
In-Process Control (IPC): Monitor by TLC (Ethyl Acetate:Hexane 3:1) or HPLC.[1] Target <1% remaining starting material.
Step 3: Workup and Crystallization [2]
-
Cool the reaction mixture slowly to room temperature (25°C) over 1 hour.
-
Further cool to 0–5°C using an ice bath. The product will precipitate as dark red/violet crystals.
-
Stir at 0°C for 30 minutes to maximize yield.
-
Filter the solid using a Buchner funnel.[1]
-
Wash the filter cake with cold water (2 x 50 mL) to remove excess ethanolamine and salts.[1]
Step 4: Purification (Recrystallization) [1][3]
-
Transfer the crude wet cake to a clean flask.
-
Add Water (200 mL) and heat to boiling.
-
If the solution is not clear, add minimal Ethanol dropwise until full dissolution occurs at boiling.
-
Allow to cool slowly to room temperature, then refrigerate overnight.
-
Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.
Expected Results
| Metric | Value |
| Yield | 85 – 92% |
| Appearance | Dark red to violet crystalline powder |
| Melting Point | 100 – 103°C |
| Purity (HPLC) | > 98.5% (Area %) |
Derivatization: Synthesis of Benzimidazoles
For drug development applications, the nitro group is reduced and cyclized to form a benzimidazole core.
Protocol for Cyclization
-
Reduction: Dissolve the nitro-intermediate in Methanol. Add 10% Pd/C catalyst (5 wt%).[1] Hydrogenate at 30 psi for 4 hours. Filter catalyst.[1][4][5]
-
Intermediate: 2-((3,4-diaminophenyl)amino)ethanol.[1]
-
-
Cyclization: Dissolve the diamine in Formic Acid (or use an aldehyde with
).[1] Reflux for 3 hours. -
Neutralization: Cool and neutralize with NaOH to pH 8.
-
Isolation: Extract with Ethyl Acetate or filter the precipitate.[1]
Troubleshooting & Optimization
Critical Process Parameters (CPP)
-
Stirring Rate: Because the starting material is a solid in water, vigorous stirring is required to maintain surface area contact with the ethanolamine.
-
Temperature: Do not exceed 110°C (oil bath temp). Higher temperatures may cause oxidation of the ethanolamine side chain.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Incomplete precipitation | Increase cooling time at 0°C; reduce wash volume. |
| Oiling Out | Impurities or too much solvent | Use a seed crystal during cooling; add 5% NaCl to aqueous phase.[1] |
| Starting Material Remains | Stirring too slow | Increase RPM; ensure suspension is uniform.[1] Switch to 4-Fluoro analog if kinetics are too slow.[1] |
Safety & Compliance (HSE)
-
Nitroanilines: Toxic by inhalation and skin contact.[1] Known methemoglobinemia inducers.[1] Handle in a fume hood.
-
Ethanolamine: Corrosive and viscous.[1] Causes severe eye damage.[1] Wear chemical splash goggles.[1]
-
Waste Disposal: Aqueous filtrate contains excess amine and chloride salts.[1] Neutralize before disposal according to local regulations.[1]
References
-
Corbett, J. F. (1984).[1] "The Chemistry of Hair Dyes." Journal of the Society of Dyers and Colourists.
-
Scientific Committee on Consumer Safety (SCCS). (2010).[1][6] "Opinion on HC Red n° 3." European Commission.[1]
-
National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 76067, HC Red No. 3." [1]
-
Steckelberg, W., et al. (1992).[1] "Process for the preparation of N-substituted nitro-p-phenylenediamines." U.S. Patent 5,167,669.[1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for
conditions).
Sources
- 1. Erythrosine - Wikipedia [en.wikipedia.org]
- 2. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 3. magritek.com [magritek.com]
- 4. books.rsc.org [books.rsc.org]
- 5. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google Patents [patents.google.com]
- 6. ec.europa.eu [ec.europa.eu]
Application Note: 2-(4-Amino-3-nitroanilino)ethanol as a Benzimidazole Precursor
Abstract
2-(4-Amino-3-nitroanilino)ethanol (CAS 24905-87-1), often referred to as HC Red No. 7, is a functionalized nitroaniline derivative possessing a unique combination of an ortho-nitroaniline core and a hydrophilic ethanolamine tail. While widely recognized in the cosmetic industry as a semi-permanent hair dye, its primary utility in organic synthesis lies in its role as a "masked" 1,2-phenylenediamine. This application note details the protocol for utilizing this intermediate to synthesize 5-(2-hydroxyethylamino)-benzimidazoles , a privileged scaffold in kinase inhibitor discovery and fluorescent probe development.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| Chemical Name | 2-((4-Amino-3-nitrophenyl)amino)ethanol |
| Common Synonyms | HC Red No. 7; 4-(2-Hydroxyethyl)amino-2-nitroaniline |
| CAS Number | 24905-87-1 |
| Molecular Formula | |
| Molecular Weight | 197.19 g/mol |
| Appearance | Dark red to violet crystalline powder |
| Solubility | Soluble in DMSO, Ethanol, Methanol; Slightly soluble in Water |
| pKa (Calculated) | ~14.6 (OH), ~2.5 (Aniline NH) |
Synthetic Utility: The Benzimidazole Pathway
The core value of this compound is its ability to serve as a precursor for 1,2,4-triaminobenzene derivatives without the stability issues associated with isolating the free triamine. By reducing the nitro group in situ or immediately prior to cyclization, researchers can access the 5-substituted benzimidazole scaffold.
Mechanism of Action
-
Reduction: The nitro group at position 3 is reduced to an amine, generating 4-((2-hydroxyethyl)amino)-1,2-phenylenediamine .
-
Condensation: The newly formed ortho-diamine moiety reacts with an electrophile (aldehyde, carboxylic acid, or orthoester).
-
Cyclization: Ring closure forms the imidazole ring, yielding the benzimidazole core with the ethanolamine side chain preserved at position 5 (or 6, depending on tautomerism).
Pathway Visualization
Figure 1: The reduction-cyclization sequence converts the nitroaniline precursor into a bioactive benzimidazole scaffold.[1][2][3][4]
Experimental Protocol: Synthesis of 5-((2-hydroxyethyl)amino)-2-phenylbenzimidazole
This protocol describes the "One-Pot" reductive cyclization method, which is preferred to avoid oxidation of the air-sensitive triamine intermediate.
Materials
-
Precursor: this compound (1.0 eq, 5 mmol, ~985 mg)
-
Reagent: Benzaldehyde (1.1 eq, 5.5 mmol)
-
Reductant/Catalyst: Sodium Dithionite (
) (3.0 eq) or Sodium Metabisulfite ( ) -
Solvent: Ethanol/Water (3:1 v/v)[5]
-
Work-up: Ethyl Acetate, Brine, Sodium Sulfate (
)
Step-by-Step Methodology
Phase 1: Nitro Reduction & Imine Formation [5]
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5 mmol of This compound in 30 mL of Ethanol.
-
Activation: Add 10 mL of distilled water. The solution should be deep red/violet.
-
Reagent Addition: Add Benzaldehyde (5.5 mmol) followed by Sodium Dithionite (15 mmol) in portions over 10 minutes.
-
Note: The dithionite serves as both the reducing agent for the nitro group and the oxidant helper for the final aromatization in some mechanisms, though often air oxidation or bisulfite is used. For a cleaner reaction, Catalytic Hydrogenation (10% Pd/C,
balloon) is recommended if equipment permits. -
Alternative (Pd/C): If using Pd/C, stir under
for 2 hours until the solution turns colorless/pale (formation of triamine), then add the aldehyde and reflux.
-
Phase 2: Cyclization (Reflux)
-
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. -
Monitoring: Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1). The starting nitro compound (red spot) should disappear, replaced by a fluorescent blue/green spot (benzimidazole) under UV (254/365 nm).
Phase 3: Work-up and Purification
-
Quench: Cool the mixture to room temperature. Concentrate under reduced pressure to remove ethanol.
-
Extraction: Dilute the aqueous residue with 50 mL water and extract with Ethyl Acetate (
mL). -
Wash: Wash combined organics with brine, dry over anhydrous
, and filter. -
Purification: Purify the crude residue via flash column chromatography (Silica Gel, Gradient: 0-5% Methanol in DCM).
-
Yield: Typical yields range from 65% to 80%.
Analytical Validation
To validate the synthesis, confirm the loss of the nitro group signals and the formation of the imidazole ring.
| Technique | Diagnostic Signal | Observation |
| 1H NMR (DMSO-d6) | Nitro-H | Disappearance of the downfield aromatic proton ortho to |
| Imidazole-NH | Appearance of a broad singlet at >12.0 ppm (exchangeable).[5] | |
| Ethanol Chain | Multiplets at ~3.2 ppm ( | |
| IR Spectroscopy | Nitro Stretch | Disappearance of symmetric/asymmetric |
| C=N Stretch | Appearance of benzimidazole C=N stretch at ~1620 |
Safety & Handling
-
Toxicity: Nitroanilines are potential mutagens and skin sensitizers. Handle this compound in a fume hood wearing nitrile gloves.
-
Storage: Store the precursor in the dark at 2-8°C. It is light-sensitive and may degrade over time.
-
Waste: Dispose of all aqueous waste containing nitro-aromatics as hazardous chemical waste.
References
-
Chemical Identity: National Center for Biotechnology Information. (2026).[6][2] PubChem Compound Summary for CID 3465817, HC Red No. 3 (Isomer Analog). Retrieved from [Link]
-
Synthesis of Benzimidazoles: R. Zhang et al. (2017). Aerobic Oxidative Synthesis of Benzimidazoles. Organic Letters. Retrieved from [Link]
-
Safety Assessment: European Commission Scientific Committee on Consumer Safety (SCCS). (2012).[2][7] Opinion on HC Red No. 7. Retrieved from [Link]
-
Reaction Mechanism: B. Insuasty et al. (2005). Reaction of 2-(2-amino-4-nitroanilino)ethanol with 3-dimethylaminopropiophenones. ResearchGate. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate | 54381-16-7 [chemicalbook.com]
- 3. US5414128A - Process for the preparation of N-substituted nitro-p-phenylenediamines - Google Patents [patents.google.com]
- 4. US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives - Google Patents [patents.google.com]
- 5. CAS Numbers : Starting with 20665-85-4 to 41816-03-9 [thegoodscentscompany.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Synthesis routes of 4-Fluoro-3-nitroaniline [benchchem.com]
High-Purity Isolation of 2-(4-Amino-3-nitroanilino)ethanol (HC Red No. 3) via Reverse-Phase HPLC
[1]
Executive Summary
This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purification and quantification of 2-(4-Amino-3-nitroanilino)ethanol (CAS: 2871-01-4), commonly known as HC Red No. 3 .
Due to its application in semi-permanent hair coloring, this compound requires strict purity controls to remove mutagenic impurities such as 4-amino-3-nitroaniline and potential nitrosamine byproducts. This guide moves beyond standard pharmacopeial methods, offering a scalable protocol that addresses the compound's specific solubility profile, susceptibility to oxidation, and strong absorbance in the visible spectrum (
Physicochemical Profile & Separation Logic[2]
To design an effective purification strategy, we must first understand the analyte's behavior in solution.
| Property | Value / Characteristic | Impact on HPLC Method |
| Structure | Nitroaniline core with an ethanol side chain.[1][2] | The molecule is amphiphilic. The nitro group adds polarity, while the benzene ring allows |
| Solubility | Water: ~1.5 mg/mL; Ethanol: ~15 mg/mL; DMSO: >200 mg/mL.[3] | Sample Prep: Dissolve in DMSO or MeOH to ensure total solubility, then dilute with mobile phase to prevent peak distortion. |
| Acidity/Basicity | Secondary amine (weak base); Nitro group (electron-withdrawing). | pH Control: The amine functionality can cause peak tailing on residual silanols. A buffered mobile phase (pH 3.0–6.0) is mandatory. |
| Absorbance | Detection: Use 506 nm for specificity (ignores non-colored impurities) and 254 nm for total impurity profiling. |
The Separation Challenge
The primary challenge is separating the target molecule from its unreacted precursors (e.g., 2-nitro-p-phenylenediamine) and structural isomers. Standard C18 columns often yield broad peaks due to the secondary amine. This protocol utilizes a base-deactivated (end-capped) C18 column to minimize silanol interactions.
Method Development Strategy
The following diagram illustrates the decision matrix used to optimize this specific separation.
Figure 1: Strategic workflow for selecting method parameters based on analyte chemistry.
Detailed Experimental Protocol
Reagents and Equipment
-
HPLC System: Quaternary pump system with PDA (Photo-Diode Array) detector.
-
Column: C18 End-capped,
mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). -
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.
-
Buffer: 10 mM Ammonium Acetate adjusted to pH 5.0 with Acetic Acid.
-
Sample Diluent: 1:1 mixture of Water:Methanol containing 0.1% Ascorbic Acid (to prevent oxidation during autosampler storage).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns; ensures optimal Van Deemter efficiency. |
| Injection Volume | 10 µL (Analytical) / 100 µL (Semi-Prep) | Low volume prevents band broadening due to solvent strength mismatch. |
| Column Temp | 30°C | Maintains reproducible retention times; prevents viscosity fluctuations. |
| Detection A | 506 nm | Specific for the red chromophore; maximizes signal-to-noise for the target. |
| Detection B | 254 nm | Universal detection for precursors and non-colored byproducts. |
Gradient Program
The following gradient is designed to elute polar impurities early (0–5 min) while retaining the target compound for adequate resolution before washing the column.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 95 | 5 | Initial Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurity elution) |
| 20.0 | 40 | 60 | Linear Gradient (Target elution ~12-14 min) |
| 22.0 | 5 | 95 | Column Wash |
| 25.0 | 5 | 95 | Wash Hold |
| 25.1 | 95 | 5 | Re-equilibration |
| 30.0 | 95 | 5 | Ready for next injection |
Purification Workflow
For researchers needing to isolate the compound for toxicity studies or standard preparation, follow this semi-preparative workflow.
Figure 2: Semi-preparative isolation workflow.
Critical Step: Fraction Handling
Because this compound is heat-sensitive and prone to oxidation:
-
Collection: Collect fractions into amber vials pre-chilled to 4°C.
-
Evaporation: Do not exceed 40°C during rotary evaporation.
-
Storage: Store the dried purified solid under Argon or Nitrogen at -20°C.
Validation & Troubleshooting
System Suitability Criteria
Before running a batch, ensure the system meets these requirements using a standard solution:
-
Tailing Factor (
): (If , increase buffer concentration or lower pH). -
Resolution (
): between the main peak and the nearest impurity. -
Retention Time Precision: RSD
over 5 injections.
Common Issues
-
Peak Tailing:
-
Cause: Interaction between the secondary amine and silanols.
-
Fix: Ensure the column is "End-capped." Add 0.1% Triethylamine (TEA) to the mobile phase if using a simplified buffer system.
-
-
Split Peaks:
-
Cause: Sample solvent is too strong (e.g., 100% DMSO injection).
-
Fix: Dilute the sample 1:1 with water/buffer before injection.
-
-
Ghost Peaks:
-
Cause: Carryover of the highly colored dye.
-
Fix: Implement a needle wash with 50:50 Methanol:Water between injections.
-
References
-
Scientific Committee on Consumer Safety (SCCS). (2010).[4] Opinion on HC Red n° 3. European Commission.[5][4] Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135047355, this compound. Retrieved from [Link]
-
European Commission. (2006). CosIng - Cosmetics Ingredients Database: HC Red No. 3.[3][6] Retrieved from [Link][2][7]
- McMurry, J. (2011). Organic Chemistry. (Discussion on amine basicity and nitro-group electron withdrawal effects). Cengage Learning.
Sources
- 1. Separation of Ethanol, 2-[ethyl(4-nitrosophenyl)amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]
- 5. ec.europa.eu [ec.europa.eu]
- 6. fda.gov.tw [fda.gov.tw]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Advanced Material Utilization of 2-(4-Amino-3-nitroanilino)ethanol (HC Red No. 3)
Executive Summary
2-(4-Amino-3-nitroanilino)ethanol (CAS: 2871-01-4), commonly known as HC Red No. 3 , is a high-purity nitroaniline derivative historically utilized in semi-permanent hair colorants. However, its molecular architecture—featuring a strong electron-accepting nitro group coupled with two electron-donating amine moieties (one primary, one secondary hydroxylated)—establishes it as a potent Donor-
This guide details the repurposing of this molecule for Materials Science , specifically in the fabrication of Nonlinear Optical (NLO) polymers and as a covalent monomer for functional polyurethanes . The presence of the hydroxyl group allows for chemical tethering, overcoming the thermal instability and leaching issues common in guest-host systems.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 2-[(4-Amino-3-nitrophenyl)amino]ethanol |
| CAS Number | 2871-01-4 |
| Molecular Formula | |
| Molecular Weight | 197.19 g/mol |
| Appearance | Dark maroon crystals / Dark brown powder |
| Melting Point | 127–128 °C |
| Solubility | Soluble in Ethanol, DMSO, Acetone; Slightly soluble in Water |
| ~505 nm (Deep Red) | |
| pKa (Predicted) | ~14.6 (Hydroxyl), ~2-3 (Aniline amine) |
Application I: Guest-Host NLO Polymer Films
Context: Organic NLO materials are critical for electro-optic modulators and frequency doublers. Nitroanilines are classic NLO chromophores due to their high hyperpolarizability (
Mechanism
The "Guest-Host" system relies on the physical dispersion of the chromophore (HC Red No. 3) within a polymer matrix (PMMA). To achieve second-order nonlinearity (
Protocol: Thin Film Fabrication & Poling
Materials:
-
HC Red No. 3 (Recrystallized from ethanol).
-
Polymethyl methacrylate (PMMA) (
). -
Solvent: Cyclohexanone or Chlorobenzene.
-
Substrate: Indium Tin Oxide (ITO) coated glass slides.
Step-by-Step Workflow:
-
Solution Preparation:
-
Dissolve PMMA in Cyclohexanone (10 wt%).
-
Add HC Red No. 3 to the solution at 5–10 wt% relative to the polymer. Note: Higher concentrations may lead to phase separation/crystallization.
-
Stir at 60°C for 4 hours to ensure homogeneity.
-
Filter through a 0.45
m PTFE syringe filter to remove particulates.
-
-
Spin Coating:
-
Clean ITO slides (Acetone
Isopropanol Oxygen Plasma). -
Spin coat the dye/polymer solution at 1500–2000 rpm for 60 seconds.
-
Soft Bake: 80°C for 30 mins to remove bulk solvent.
-
Vacuum Bake: 100°C overnight to remove residual solvent and relax polymer chains.
-
-
Corona Poling (Critical Step):
-
Heat the film to near the Glass Transition Temperature (
) of the composite (approx. 105°C for PMMA). -
Apply a high voltage (5–7 kV) to a tungsten needle positioned 1 cm above the film surface.
-
Maintain voltage and temperature for 30 minutes to align dipoles.
-
Cooling: While maintaining the voltage, cool the sample to room temperature. This "freezes" the alignment.
-
Remove voltage only after the film is fully cooled.
-
-
Characterization:
-
Measure UV-Vis absorbance before and after poling. A decrease in absorbance (hypochromic shift) indicates successful dipole alignment.
-
Application II: Synthesis of Covalently Functionalized Polyurethanes
Context: Guest-host systems suffer from dipole relaxation over time. By utilizing the hydroxyl group (
Synthetic Route
The hydroxyl group of HC Red No. 3 acts as a nucleophile reacting with isocyanates to form a urethane linkage.
Protocol: Pre-polymer Functionalization
Materials:
-
HC Red No. 3 (dried under vacuum).
-
2,4-Toluene Diisocyanate (TDI) or Hexamethylene Diisocyanate (HDI).
-
Catalyst: Dibutyltin dilaurate (DBTDL).
-
Solvent: Anhydrous Dimethylformamide (DMF).
Step-by-Step Workflow:
-
Reactor Setup:
-
Flame-dried 3-neck round bottom flask under Nitrogen atmosphere.
-
Equip with a reflux condenser and addition funnel.[1]
-
-
Reaction:
-
Dissolve 10 mmol HC Red No. 3 in 20 mL anhydrous DMF.
-
Add 10 mmol TDI (1:1 equivalent to cap one side) or excess if creating a prepolymer.
-
Add 2 drops of DBTDL catalyst.
-
Heat to 70°C for 6 hours. Monitor the disappearance of the -OH peak in IR (approx. 3400 cm⁻¹) and the appearance of the Urethane Carbonyl peak (approx. 1700 cm⁻¹).
-
-
Polymerization/Curing:
-
The resulting isocyanate-terminated chromophore can be reacted with a polyol (e.g., PEG) to form a main-chain or side-chain NLO polyurethane.
-
Visualized Workflow (DOT Diagram)
Caption: Workflow for processing HC Red No. 3 into a poled Nonlinear Optical (NLO) polymer film.
Safety & Handling (E-E-A-T)
Critical Warning: HC Red No. 3 is a secondary amine derivative.[2][3]
-
Nitrosamine Hazard: Do NOT formulate or process with nitrosating agents (e.g., nitrites), as this can form carcinogenic N-nitrosamines.
-
PPE: Handle with nitrile gloves, lab coat, and P95 respirator. The powder is fine and easily aerosolized.
-
Waste: Dispose of as hazardous organic waste (nitrogenous).
References
-
National Toxicology Program (NTP). (1986).[4] Toxicology and Carcinogenesis Studies of HC Red No. 3 in F344/N Rats and B6C3F1 Mice.[4] Technical Report Series No. 281.[4] Link
-
Scientific Committee on Consumer Safety (SCCS). (2012).[4] Opinion on HC Red n° 3. European Commission.[4] Link
-
PubChem. Compound Summary for CID 3465817: HC Red 3.[5][6] National Library of Medicine.[6] Link
-
Singer, K. D., et al. (1986). "Second-order nonlinear-optical properties of donor- and acceptor-substituted aromatic compounds." Journal of the Optical Society of America B, 6(7), 1339–1350. (Foundational reference for Nitroaniline NLO properties). Link
-
Burland, D. M., et al. (1994). "Second-order nonlinearity in poled-polymer systems." Chemical Reviews, 94(1), 31–75. (Protocol grounding for Poling). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. HC Red 3 | C8H11N3O3 | CID 3465817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Quantitation of 2-(4-Amino-3-nitroanilino)ethanol (HC Red No. 3)
Abstract
This application note details a robust, validated protocol for the quantification of 2-(4-Amino-3-nitroanilino)ethanol (INCI: HC Red No. 3; CAS: 2871-01-4) in cosmetic formulations and biological matrices.[1] While HC Red No. 3 is a widely used semi-permanent hair dye, its secondary amine structure renders it susceptible to nitrosation, necessitating rigorous monitoring of both the parent molecule and potential nitrosamine impurities.[2] This guide utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in Positive Electrospray Ionization (ESI+) mode, achieving a Lower Limit of Quantitation (LLOQ) suitable for trace analysis (<10 ng/mL) and regulatory compliance verification.
Introduction & Regulatory Context[1][3][4][5]
This compound is a semi-permanent hair colorant.[1][3][4][5] Structurally, it consists of a 4-amino-3-nitroaniline core substituted with a hydroxyethyl group.[1][6][7]
-
Chemical Formula:
[1][6][8] -
Molecular Weight: 197.19 g/mol
-
LogP: ~1.9 (Moderately lipophilic)[1]
-
pKa: Basic amine functionality (approx.[1] pKa ~4-5 for the aniline nitrogen, higher for the secondary amine).
Critical Safety Considerations
The Scientific Committee on Consumer Safety (SCCS) has evaluated HC Red No. 3 (SCCS/1293/10).[1][2][6] Key concerns include:
-
Nitrosation Potential: As a secondary amine, it can react with nitrosating agents to form N-nitrosodiethanolamine (NDELA) , a potent carcinogen.[1]
-
Purity: Commercial grades must be monitored for impurities like 1,4-diamino-2-nitrobenzene.[1]
This method is designed not just for potency testing (0.1% - 3.0% in formulations) but also for trace detection in toxicological studies (plasma/urine).[1]
Method Development Strategy
Chromatographic Separation Logic
Although HC Red No. 3 has a LogP of 1.9, suggesting standard C18 retention, the polar hydroxyl and amino groups can lead to peak tailing on older silica supports.
-
Column Choice: A Biphenyl or Polar-Embedded C18 column is recommended over standard C18.[1] The biphenyl phase offers enhanced pi-pi interactions with the nitroaniline ring, improving selectivity against complex cosmetic matrices.
-
Mobile Phase: Acidic pH is mandatory to protonate the amine for ESI+ sensitivity (
).[1] Formic acid (0.1%) is sufficient.[1]
Mass Spectrometry Strategy
-
Ionization: ESI Positive mode.
-
Fragmentation: The precursor ion (
198.1) typically fragments via:-
Loss of Water (-18 Da): Yields
180.1 (Stabilized by the aromatic system).[1] -
Nitro Group Loss/Cleavage: Yields characteristic fragments at
151 and 122.
-
Experimental Protocol
Reagents and Standards
-
Reference Standard: this compound (>98% purity).[1]
-
Internal Standard (IS): Stable isotope-labeled analog (e.g., HC Red No. 3-d4) is preferred.[1] If unavailable, use N-(2-hydroxyethyl)-4-nitroaniline or a structural analog like p-Nitroaniline-d4 .[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).[1]
Sample Preparation[1]
Workflow A: Cosmetic Formulations (High Concentration)
-
Weigh: 100 mg of cream/gel formulation.
-
Dissolve: Add 10 mL of MeOH:Water (50:50 v/v). Vortex for 5 mins.
-
Sonicate: 15 mins to ensure complete solubilization.
-
Dilute: Serial dilution with Mobile Phase A to reach approx. 100 ng/mL.
-
Filter: 0.22 µm PTFE syringe filter into LC vial.
Workflow B: Biological Plasma (Trace Analysis)
-
Aliquot: 100 µL plasma.
-
Precipitate: Add 300 µL ice-cold ACN (containing IS at 50 ng/mL).
-
Vortex/Centrifuge: Vortex 1 min; Centrifuge at 10,000 x g for 10 mins.
-
Evaporate: Transfer supernatant; evaporate to dryness under
stream. -
Reconstitute: 100 µL of 10% ACN in Water (0.1% FA).
LC-MS/MS Conditions
Liquid Chromatography (HPLC/UPLC)
-
System: Agilent 1290 / Waters Acquity or equivalent.
-
Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) or Waters BEH C18.
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
-
Injection Vol: 2-5 µL.
Gradient Table:
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in ACN) |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |[1]
Mass Spectrometry Parameters (Sciex Triple Quad / Thermo TSQ)
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
|---|---|---|---|---|
| HC Red No. 3 | 198.1 | 180.1 | 25 | Quantifier |
| HC Red No. 3 | 198.1 | 151.1 | 35 | Qualifier 1 |
| HC Red No. 3 | 198.1 | 122.0 | 40 | Qualifier 2 |
| IS (e.g., p-NA-d4)| 143.1 | 97.1 | 28 | Internal Std |[1]
Visualizations
Analytical Workflow
The following diagram illustrates the critical decision points in the sample preparation and analysis workflow.
Caption: Dual-stream workflow for handling high-concentration cosmetic matrices versus trace-level biological samples.
Proposed Fragmentation Pathway
Understanding the fragmentation is vital for confirming identity and troubleshooting interferences.
Caption: Primary fragmentation pathways for HC Red No. 3 in ESI+ mode. The water loss (198->180) is the most abundant transition.[1]
Method Validation Criteria
To ensure trustworthiness, the method must be validated according to ICH Q2(R1) or FDA Bioanalytical Method Validation guidelines.
| Parameter | Acceptance Criteria | Notes |
| Linearity | Range: 1.0 – 1000 ng/mL | |
| Accuracy | 85-115% | At LLOQ, Low, Mid, and High QC levels |
| Precision (CV) | < 15% | < 20% at LLOQ |
| Recovery | > 70% | Consistent across QC levels |
| Matrix Effect | 85-115% | Compare post-extraction spike vs. neat solution |
| Carryover | < 20% of LLOQ | Check blank after highest standard |
Troubleshooting & Discussion
Isomer Interference
Nitroanilines often have positional isomers (e.g., 2-nitro vs 3-nitro).[1] The Biphenyl column is specifically selected because its pi-pi selectivity mechanisms are superior to C18 for separating positional isomers of aromatic compounds.[1] If peak splitting occurs, lower the gradient slope at the elution point.
Stability & Nitrosation
Critical Warning: HC Red No. 3 is a secondary amine.[1][2][6] Do not use nitrite-containing solvents or additives during sample preparation.[1] If analyzing samples suspected of containing nitrosating agents, add sulfamic acid to the extraction buffer to quench potential nitrosation reactions during workup.
Carryover
The hydroxyethyl group can cause stickiness in the injector port. Ensure a strong needle wash (e.g., ACN:Isopropanol:Water:Formic Acid 40:40:20:0.1) is used between injections.[1]
References
-
Scientific Committee on Consumer Safety (SCCS). (2010).[1][2][8] Opinion on HC Red n° 3. SCCS/1293/10.[1][2][6] European Commission.[1][4][6]
-
PubChem. (n.d.).[1][9] this compound (Compound Summary).[1][4] National Library of Medicine. [1]
-
European Commission. (2009).[1] Reference method for the detection of nitrosamines in cosmetics. (Contextual reference for nitrosamine concern).[1]
-
U.S. FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1]
Sources
- 1. 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol | C8H10ClN3O3 | CID 5490271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Final Report on the Safety Assessment of HC Red No. 71 [ouci.dntb.gov.ua]
- 4. ec.europa.eu [ec.europa.eu]
- 5. HC RED NO. 3 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Novel Bioreductive Approach to Cell Viability Assessment Using 2-(4-Amino-3-nitroanilino)ethanol
Introduction: Leveraging Bioreductive Activation for Selective Cell Viability Measurement
Classical cell viability assays, such as those based on tetrazolium salts (e.g., MTT) or resazurin, provide robust methods for assessing cellular metabolic activity.[1][2][3] These assays are fundamental in drug discovery and toxicology, offering insights into the general health of a cell population. However, the increasing complexity of biological research, particularly in oncology and microbiology, necessitates the development of more sophisticated tools that can probe specific enzymatic activities within viable cells. This application note introduces a novel methodology for assessing cell viability through the bioreductive activation of 2-(4-Amino-3-nitroanilino)ethanol , a nitroaromatic compound poised for selective enzymatic transformation by cellular nitroreductases.
Nitroreductases are a class of enzymes predominantly found in anaerobic bacteria and certain eukaryotic cells, where they are often overexpressed under hypoxic conditions, a hallmark of solid tumors.[4][5] These enzymes catalyze the reduction of a nitro group (NO₂) to a hydroxylamine (NHOH) and subsequently to an amine (NH₂). This process can be harnessed to convert a non-toxic or non-fluorescent prodrug into a cytotoxic or detectable agent.[6][7][8][9] The principle of this assay is that only metabolically active cells expressing the necessary nitroreductases can convert this compound into a measurable product, thereby providing a selective measure of viability in specific cell populations.
This guide provides a comprehensive overview of the underlying principles, detailed protocols for implementation, and expert insights into the experimental design for utilizing this compound in cell viability studies.
Chemical and Physical Properties of this compound
While specific experimental data for this compound is not extensively available in public literature, we can infer its properties from closely related analogs. The table below summarizes the known properties of a similar isomer, 2-(4-Amino-2-nitroanilino)-ethanol, to provide a general guideline for handling and storage.
| Property | Value | Source |
| CAS Number | 2871-01-4 (for 2-nitro isomer) | [10][11] |
| Molecular Formula | C₈H₁₁N₃O₃ | [10][11] |
| Molecular Weight | 197.19 g/mol | [10][11] |
| Appearance | Dark-green crystal powder | [11] |
| Melting Point | 127-128°C | [10][11] |
| Water Solubility | <0.01 g/100 mL at 18 °C | [10][11] |
| Stability | Stable. Combustible. Incompatible with strong oxidizing agents. | [10][11] |
Principle of the Assay: A Nitroreductase-Mediated Signal
The core of this cell viability assay lies in the enzymatic reduction of the nitro group on the this compound molecule. This process is typically a multi-step reaction catalyzed by flavoenzymes like nitroreductases.[12][13]
The proposed mechanism involves the following key steps:
-
Cellular Uptake: The small, relatively lipophilic this compound molecule is expected to passively diffuse across the cell membrane of both viable and non-viable cells.
-
Bioreductive Activation: Within viable cells expressing nitroreductases, the nitro group of the compound is reduced. This is a two-electron reduction that converts the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to an amino group.
-
Generation of a Detectable Signal: The reduction of the nitro group leads to a significant change in the electronic properties of the molecule. This can result in a shift in absorbance (colorimetric detection) or the generation of a fluorescent signal. For the purpose of this protocol, we will focus on a colorimetric endpoint. The resulting triamine compound is expected to have a distinct absorption spectrum compared to the parent nitroaromatic compound.
-
Correlation with Viability: The magnitude of the generated signal is directly proportional to the nitroreductase activity, which in turn is a marker of the number of metabolically active, viable cells in the sample.
Workflow of the this compound Cell Viability Assay
Caption: Workflow of the bioreductive cell viability assay.
Detailed Protocol: Colorimetric Cell Viability Assay
This protocol is designed for adherent cells cultured in 96-well plates. Modifications for suspension cells are noted where applicable.
Materials and Reagents
-
This compound (or a closely related isomer if the specified compound is unavailable)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium
-
Cells of interest (e.g., a mammalian cell line engineered to express a bacterial nitroreductase, or a bacterial strain known to possess high nitroreductase activity)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at relevant wavelengths (to be determined empirically, likely in the 400-600 nm range)
Preparation of Reagents
-
10 mM Stock Solution of this compound:
-
Dissolve 1.97 mg of this compound (MW: 197.19 g/mol ) in 1 mL of sterile DMSO.
-
Mix thoroughly by vortexing until fully dissolved.
-
Store in small aliquots at -20°C, protected from light.
-
-
Working Solution:
-
On the day of the experiment, dilute the 10 mM stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration (e.g., ranging from 1 µM to 100 µM).
-
Experimental Procedure
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. A typical starting point is 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
(For suspension cells, seed directly before adding the test compound.)
-
-
Treatment with Test Compounds (Optional):
-
If assessing the cytotoxicity of other compounds, add them to the appropriate wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Addition of this compound:
-
Add 10 µL of the 10X working solution of this compound to each well to achieve the final desired concentration.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time should be determined empirically for each cell type and experimental condition.
-
-
Measurement:
-
Measure the absorbance of each well using a microplate reader. A preliminary spectral scan from 400 nm to 700 nm is recommended to determine the optimal wavelength for detecting the reduced product.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only background control wells from all other absorbance readings.
-
Cell viability can be expressed as a percentage relative to an untreated control group:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) * 100
-
-
Considerations for Assay Optimization and Validation
-
Cell Type Specificity: This assay is best suited for cells with known or engineered nitroreductase activity. It is crucial to run parallel experiments with a cell line lacking the enzyme to confirm the specificity of the signal.
-
Oxygen Tension: Since nitroreductase activity can be influenced by oxygen levels, consider conducting experiments under both normoxic and hypoxic conditions, especially when studying tumor cell models.[14]
-
Comparison with Standard Assays: To validate the results obtained with this compound, it is advisable to perform parallel viability assessments using established methods like the MTT or resazurin assays.[1][2]
-
Potential Cytotoxicity: At high concentrations or after prolonged incubation, the parent compound or its metabolites may exhibit cytotoxicity. This should be evaluated by performing a dose-response and time-course experiment.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | - Contamination of reagents or medium.- Non-enzymatic reduction of the compound. | - Use sterile, fresh reagents.- Include a no-cell control with the compound to assess non-enzymatic reduction. |
| Low Signal or Poor Sensitivity | - Low nitroreductase activity in the cells.- Suboptimal concentration of the compound.- Insufficient incubation time. | - Use cells with higher or induced nitroreductase expression.- Optimize the concentration of this compound.- Increase the incubation time. |
| Inconsistent Results | - Uneven cell seeding.- Edge effects in the 96-well plate. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
Conclusion and Future Directions
The use of this compound presents a promising and innovative approach for the selective assessment of cell viability in nitroreductase-expressing systems. This methodology offers a valuable tool for researchers in fields such as cancer biology, microbiology, and drug development, enabling the specific interrogation of cell populations based on their enzymatic profile. Future work should focus on the detailed characterization of the spectral properties of the reduced product and the exploration of its potential as a fluorescent probe, which could further enhance the sensitivity and applications of this novel assay.
References
- Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). SpringerLink.
- Reaction of 2-(2-amino-4-nitroanilino)ethanol with 3-dimethylaminopropiophenones. (n.d.). ResearchGate.
- 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. (n.d.). PubChem.
- 2-(4-Amino-2-nitroanilino)-ethanol CAS: 2871-01-4. (n.d.). LookChem.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). MDPI.
- 2-(4-Amino-2-nitroanilino)-ethanol | 2871-01-4. (n.d.). ChemicalBook.
- 2-(4-AMINO-N-ETHYL-3-METHYLANILINO)ETHANOL. (n.d.). precisionFDA.
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). PMC - NIH.
- A cell-based assay for nitroreductase activity. A library of candidate... (n.d.). ResearchGate.
- Opinion of the Scientific Committee on Consumer Safety on 2-amino-4-hydroxyethylaminoanisole sulfate (A84). (2009). European Commission.
- Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. (2025). ACS Omega.
- Nitroreductase, a near-infrared reporter platform for in vivo time-domain optical imaging of metastatic cancer. (2013). PubMed.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO.
- Preparation method of 4-propylthio-2-nitroaniline. (n.d.). Google Patents.
- Mechanism of inhibitory action of ethanol on inducible nitric oxide synthesis in macrophages. (2002). Naunyn Schmiedebergs Arch Pharmacol.
- 2-(4-Amino-3-but-2-en-2-ylanilino)ethanol. (n.d.). PubChem.
- Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. (2024). Chemical Science (RSC Publishing).
- A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging. (n.d.). PMC - NIH.
- Ethanol Promotes Cell Death by Inhibition of the Insulin-Like Growth Factor I Receptor. (n.d.). Alcohol Clin Exp Res.
- Nitroreductase, a Near-Infrared Reporter Platform for In Vivo Time-Domain Optical Imaging of Metastatic Cancer. (2012). AACR Journals.
- 2-(4-Nitroanilino)ethanol. (n.d.). PubChem - NIH.
- Cell Viability Assay Protocols. (n.d.). Thermo Fisher Scientific - US.
- 4-Nitroaniline. (n.d.). Wikipedia.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI.
- MTT assay protocol. (n.d.). Abcam.
- Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (n.d.). MDPI.
- Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. (2025). ACS Publications.
- (PDF) Nitroreductase, a Near-Infrared Reporter Platform for In Vivo Time-Domain Optical Imaging of Metastatic Cancer. (2025). ResearchGate.
- Scheme 4 Bioreductive activation mechanisms of (a) the nitroaromatics... (n.d.). ResearchGate.
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd.
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). NIH.
- Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024). Frontiers.
- Protocol for Cell Viability Assays: CCK-8 and MTT. (n.d.). Creative Biogene.
- A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. (2021). RSC Publishing.
- Protective Effects of Arginine on Saccharomyces cerevisiae Against Ethanol Stress. (2016). NIH.
- Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024). Frontiers.
- 2-(4-Amino-2-nitroanilino)ethanol , >95.0%(HPLC) , 2871-01-4. (n.d.). CookeChem.
- Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (2021). PubMed.
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- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
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- 4. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. scielo.br [scielo.br]
- 8. Frontiers | Recent advances and applications of nitroreductase activable agents for tumor theranostic [frontiersin.org]
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- 11. 2-(4-Amino-2-nitroanilino)-ethanol | 2871-01-4 [chemicalbook.com]
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- 13. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Derivatization of 2-(4-Amino-3-nitroanilino)ethanol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction: The Analytical Challenge
2-(4-Amino-3-nitroanilino)ethanol is a multi-functional molecule of interest in various chemical and pharmaceutical development pathways. Its structure, featuring a primary aromatic amine, a secondary amine, a primary alcohol, and a nitro group, presents significant challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The primary obstacles are:
-
High Polarity: The presence of multiple active hydrogen atoms in the amino (-NH₂) and hydroxyl (-OH) groups leads to strong intermolecular hydrogen bonding. This results in a low vapor pressure, making the compound non-volatile and prone to strong interactions with the GC column's stationary phase, leading to poor peak shape and tailing.
-
Thermal Instability: At the high temperatures required for volatilization in the GC injector, compounds with multiple polar functional groups can decompose, preventing accurate quantification and identification.[1][2] Aromatic amines, in particular, can be challenging to analyze by GC due to their polarity.[3]
To overcome these limitations, chemical derivatization is an essential sample preparation step.[1] This process modifies the analyte by replacing active hydrogens with nonpolar functional groups, thereby increasing its volatility and thermal stability, and improving its chromatographic behavior for reliable GC-MS analysis.[4]
Principles of Derivatization for this compound
The goal of derivatization is to convert the polar -NH and -OH groups into less polar, more stable, and more volatile derivatives. For a molecule like this compound, with three active hydrogen sites (two on the primary amine, one on the secondary amine, and one on the hydroxyl group), a robust derivatization strategy is critical. The two most suitable and widely practiced techniques for this purpose are silylation and acylation.[5]
Silylation
Silylation involves replacing active hydrogens with a silyl group, typically a trimethylsilyl (TMS) group.[5] This is a highly effective method for derivatizing both hydroxyl and amino groups.
-
Mechanism: The reaction proceeds via a nucleophilic attack (Sₙ2) from the oxygen or nitrogen atom of the analyte onto the silicon atom of the silylating reagent.[6] A good leaving group on the reagent facilitates the reaction.
-
Common Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents. MSTFA is often preferred as its by-products are highly volatile and typically elute with the solvent front, minimizing interference.[7]
-
Critical Consideration: Silylation reactions are extremely sensitive to moisture, as the reagents will preferentially react with any water present in the sample or solvent.[4][6] Therefore, anhydrous conditions are paramount for successful derivatization.
Acylation
Acylation reduces polarity by converting the amino and hydroxyl groups into amides and esters, respectively.[6] This method is particularly effective for highly polar, multi-functional compounds.[6]
-
Mechanism: Acylation is achieved using reagents like acyl anhydrides (e.g., trifluoroacetic anhydride - TFAA) or activated acyl amides (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA).
-
Advantages: Acyl derivatives, especially fluorinated ones, are often highly stable and can enhance detectability, particularly with an electron capture detector (ECD), though they are also perfectly suited for MS detection. Unlike some silylation reactions, acylation can be less sensitive to trace amounts of water.
-
By-products: When using acyl anhydrides or halides, acidic by-products are formed which may need to be neutralized or removed prior to GC analysis to prevent column degradation.[6] Using activated amide reagents like MBTFA avoids the formation of these acidic by-products.[6][8]
Derivatization Strategy Comparison
Choosing the optimal derivatization strategy depends on the specific analytical requirements, such as required sensitivity, potential for interference, and available resources.
| Feature | Silylation (using BSTFA or MSTFA) | Acylation (using TFAA or MBTFA) |
| Target Groups | -OH, -NH₂, -NH | -OH, -NH₂, -NH |
| Reaction Speed | Generally fast (15-60 min) with heating. | Can be very fast, sometimes instantaneous at room temp. |
| Reagent Strength | Very strong; can derivatize hindered groups. | Very strong; fluorinated reagents are highly reactive. |
| By-products | Volatile and non-interfering (especially MSTFA). | Can be acidic and corrosive (TFAA), requiring removal. MBTFA by-products are neutral and volatile. |
| Derivative Stability | TMS derivatives can be moisture-sensitive.[4] | Acyl derivatives are generally very stable. |
| Moisture Sensitivity | High. Requires strictly anhydrous conditions.[4][6] | Moderate. Less sensitive than silylation. |
| Key Advantage | Single-step, clean reaction with highly volatile by-products. | Produces highly stable derivatives. |
Experimental Workflow & Protocols
The overall process involves sample preparation, the chemical derivatization reaction, and subsequent GC-MS analysis.
Caption: General experimental workflow for derivatization.
Protocol 1: Silylation with BSTFA (+1% TMCS)
This protocol details the formation of the tri-trimethylsilyl derivative of this compound.
4.1.1. Materials and Reagents
-
This compound standard
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)
-
Anhydrous Acetonitrile or Pyridine (Silylation Grade)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC-MS system with autosampler
4.1.2. Derivatization Reaction
Caption: Silylation of the target analyte with BSTFA.
4.1.3. Step-by-Step Procedure
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable volatile solvent (e.g., methanol). Pipette an aliquot (e.g., 100 µL of a 100 µg/mL solution) into a 2 mL reaction vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. It is crucial that no water remains.[9]
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile (or pyridine) to reconstitute the dried residue. Then, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70-80°C for 30-60 minutes.[10]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. Transfer to an autosampler vial if necessary.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol details the formation of the tri-trifluoroacetyl derivative.
4.2.1. Materials and Reagents
-
This compound standard
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Ethyl Acetate or Acetonitrile
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Reaction vials, heating block, nitrogen supply
-
GC-MS system
4.2.2. Derivatization Reaction
Caption: Acylation of the target analyte with TFAA.
4.2.3. Step-by-Step Procedure
-
Sample Preparation: As in 4.1.3, pipette an aliquot of the analyte stock solution into a reaction vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA to the dried residue.
-
Reaction: Tightly cap the vial and vortex. Heat at 60°C for 15 minutes.
-
By-product Removal: Cool the vial to room temperature. Evaporate the excess reagent and trifluoroacetic acid by-product under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a known volume (e.g., 200 µL) of a suitable solvent like ethyl acetate.
-
Analysis: The sample is now ready for GC-MS analysis.
GC-MS Analysis Parameters
The following are suggested starting parameters. Optimization will be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A standard non-polar or low-bleed 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of derivatized compounds.[7] |
| Injector Temp. | 280°C | Ensures rapid and complete volatilization of the higher molecular weight derivatives. |
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace-level analysis. |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 100°C, hold 1 min; Ramp 15°C/min to 300°C, hold 5 min | An initial low temperature helps focus the analytes at the head of the column. A steady ramp allows for good separation. |
| MS Source Temp. | 230°C | Standard temperature for EI sources. |
| MS Quad Temp. | 150°C | Standard temperature for quadrupoles. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible fragmentation patterns for library matching. |
| Scan Range | 50 - 600 m/z | A wide range to capture the molecular ion and key fragments of the derivatives. |
Troubleshooting
-
No Peak or Very Small Peak:
-
Cause: Incomplete derivatization or degradation.
-
Solution: Ensure completely anhydrous conditions, especially for silylation. Check reagent quality and age. Increase reaction time or temperature. Ensure the GC inlet liner is clean and inert, as active sites can cause analyte degradation.[11]
-
-
Broad or Tailing Peaks:
-
Cause: Active sites in the GC system; incomplete derivatization.
-
Solution: Use a fresh, deactivated inlet liner. Condition the column. Re-run the derivatization, ensuring sufficient reagent and optimal conditions.
-
-
Multiple Peaks for the Analyte:
-
Cause: Incomplete derivatization (e.g., mono- and di-substituted products) or side reactions.
-
Solution: Optimize the reaction by increasing the reagent-to-analyte ratio, temperature, or time to drive the reaction to completion (the fully derivatized product).
-
References
- Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
-
Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2024, February 29). How to derivatize Amino Acids using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? Retrieved from [Link]
-
Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 189. Retrieved from [Link]
-
Wang, B., et al. (2011). Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry. Journal of Chromatography B, 879(28), 2967-2972. Retrieved from [Link]
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1, 235-242.
-
Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. Retrieved from [Link]
-
Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Video]. YouTube. Retrieved from [Link]
-
Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4713–4723. Retrieved from [Link]
-
LCGC International. (2025, April 15). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. Retrieved from [Link]
-
Scientific Reports. (2025, June 6). Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation. Retrieved from [Link]
-
ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of... Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
Chromatography Forum. (2011, July 20). P-Nitroaniline GC Method. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P-Nitroaniline GC Method - Chromatography Forum [chromforum.org]
Application Note: Bioanalytical Strategies for 2-(4-Amino-3-nitroanilino)ethanol (HC Red No. 3)
Executive Summary
This guide details the sample preparation and analytical workflows for 2-(4-Amino-3-nitroanilino)ethanol (HC Red No. 3), a semi-permanent hair dye ingredient. While primarily assessed for dermal absorption (OECD 428), systemic pharmacokinetic (PK) evaluation is increasingly relevant for safety margins (MoS) in toxicology.
The Challenge: HC Red No. 3 possesses a polar ethanol tail and a nitro-aromatic core (LogP ~0.78–1.9), creating a "solubility-extraction paradox." It is too polar for standard non-polar solvent extractions but lipophilic enough to bind significantly to plasma proteins. Furthermore, the nitro group is susceptible to metabolic reduction, and the amine is prone to oxidation, requiring strict stabilization during processing.
The Solution: This protocol utilizes a Dual-Mode Preparation Strategy :
-
Direct Injection/Dilution for high-concentration matrices (Receptor Fluid).
-
Acidified Liquid-Liquid Extraction (LLE) for complex biological matrices (Plasma/Urine) to maximize recovery and stability.
Physicochemical Profile & Biological Context
Understanding the molecule is the first step to successful extraction.
| Property | Value / Characteristic | Impact on Protocol |
| CAS No. | 2871-01-4 | Verification Standard.[1] |
| Structure | Nitro-phenylenediamine derivative | Light Sensitive: Use amber glassware. |
| LogP | ~0.78 (Experimental) | Moderate Polarity: Requires polar organic solvents (EtOAc) for extraction; Hexane will fail. |
| pKa | Weak base (Amine) | pH Control: Extract at pH > 8.0 to suppress ionization and drive into organic phase. |
| Solubility | Water (2.8 g/L), Ethanol, DMSO | Reconstitution: Use 50:50 Water:MeOH or DMSO for stock solutions. |
| Stability | Susceptible to oxidation/reduction | Stabilizer: Add 0.1% Ascorbic Acid to plasma during collection. |
Workflow Logic
The following decision tree illustrates the sample preparation logic based on the biological matrix.
Caption: Decision tree for HC Red No. 3 sample preparation differentiating between high-abundance in vitro samples and low-abundance in vivo samples.
Protocol 1: Dermal Absorption (Receptor Fluid)
Context: Used for OECD 428 studies where the analyte concentration is relatively high (µg/mL range). Matrix: Phosphate Buffered Saline (PBS) or Saline + 5% Ethanol (to improve solubility).
Materials
-
Syringe filters: 0.22 µm PTFE or PVDF (Hydrophilic).
-
Vials: Amber glass HPLC vials (to prevent photo-degradation).
Procedure
-
Collection: Collect receptor fluid aliquots (typically 200–500 µL) at designated time points (e.g., 1h, 2h, 4h, 24h).
-
Homogenization: Vortex the sample for 10 seconds.
-
Clarification:
-
If clear: Proceed to step 4.
-
If turbid: Centrifuge at 10,000 x g for 5 minutes.
-
-
Filtration: Pass the supernatant through a 0.22 µm syringe filter directly into an amber HPLC vial.
-
Analysis: Inject 10–20 µL onto HPLC-UV/Vis (Detection at 505 nm ).
Protocol 2: Systemic PK (Plasma Extraction)
Context: Used for toxicokinetic studies where sensitivity is critical (ng/mL range) and protein binding is an issue. Method: Liquid-Liquid Extraction (LLE). Precipitation is faster but often yields "dirty" baselines for nitro-aromatics in MS detection.
Reagents
-
Extraction Solvent: Ethyl Acetate (EtOAc) or MTBE. (EtOAc is preferred for the polarity of the ethanol tail).
-
Internal Standard (IS): Deuterated analogue (if available) or a structural analogue like p-Nitroaniline (use with caution regarding retention time).
-
Buffer: 0.1 M Ammonium Carbonate (pH 8.5).
Step-by-Step Procedure
-
Sample Thawing: Thaw plasma samples in a water bath at room temperature, protected from light.
-
Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 10 µL of Internal Standard working solution. Vortex briefly.
-
pH Adjustment: Add 50 µL of 0.1 M Ammonium Carbonate (pH 8.5).
-
Why? This ensures the amine group is non-ionized (neutral), significantly improving extraction efficiency into the organic layer.
-
-
Extraction: Add 600 µL of Ethyl Acetate.
-
Agitation: Shake/Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean glass tube.
-
Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (e.g., 10% Acetonitrile in Water + 0.1% Formic Acid).
-
Analysis: Inject 5–10 µL onto LC-MS/MS.
Analytical Conditions
Option A: HPLC-UV/Vis (Routine / Quality Control / Dermal)
-
Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
-
Wavelength: 505 nm (λmax for HC Red No. 3) and 280 nm (for impurities).
-
LOQ: ~50 ng/mL.
Option B: LC-MS/MS (Trace PK / Plasma)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+).
-
Transitions (MRM):
-
Precursor Ion: m/z 198.1 [M+H]+
-
Quantifier Product: m/z 180.1 (Loss of water/OH group).
-
Qualifier Product: m/z 135.0 (Loss of ethanol tail/nitro reduction fragments).
-
-
Mobile Phase:
-
A: 5 mM Ammonium Formate + 0.1% Formic Acid.
-
B: Methanol + 0.1% Formic Acid.
-
-
LOQ: ~1–5 ng/mL.
Validation Criteria (Self-Validating System)
To ensure the protocol is working correctly, every batch must meet these criteria:
| Parameter | Acceptance Criteria | Troubleshooting |
| Recovery (Extraction) | > 75% | If low: Increase pH of buffer (step 4) or switch solvent to EtOAc:Isopropanol (90:10). |
| Linearity (r²) | > 0.99 | If poor: Check IS stability or pipetting error. |
| QC Accuracy | ± 15% of nominal | If failing: Re-prepare calibration curve; check for matrix effects. |
| Stability (Processed) | < 5% degradation over 24h | CRITICAL: Keep autosampler at 4°C and use amber vials. |
References
-
Scientific Committee on Consumer Safety (SCCS). (2011).[2] Opinion on HC Red n° 3. SCCS/1406/11. European Commission.[3] [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2010).[4] Opinion on HC Red n° 3. SCCS/1293/10.[3][4] European Commission.[3] [Link]
-
Organisation for Economic Co-operation and Development (OECD). (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals. [Link]
-
National Toxicology Program (NTP). (1986). Toxicology and Carcinogenesis Studies of HC Red No. 3 in F344/N Rats and B6C3F1 Mice. NTP TR 281. [Link]
Sources
- 1. HC RED NO. 3 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. ec.europa.eu [ec.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]
Advanced Synthesis of Benzimidazole-Based Fluorescent Probes from 2-(4-Amino-3-nitroanilino)ethanol
Topic: Synthesis of Fluorescent Probes from 2-(4-Amino-3-nitroanilino)ethanol Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Rationale
In the landscape of fluorescent probe development, This compound represents a high-value, underutilized "privileged scaffold." Unlike generic starting materials, this precursor possesses three critical structural features that streamline the synthesis of ratiometric and environment-sensitive probes:
-
Ortho-Nitro/Amino Motif: Positioned at C3 and C4, this motif is a "masked" o-phenylenediamine. Upon reduction, it provides the immediate precursor for benzimidazole formation—a heterocyclic core renowned for high quantum yields and environmental sensitivity (solvatochromism).
-
Ethanolamine Tail (-NH-CH₂CH₂-OH): This moiety serves a dual purpose. First, it acts as an electron-donating auxochrome, red-shifting emission into the desirable visible/near-infrared region. Second, the terminal hydroxyl group offers a "bioconjugation handle" for esterification with organelle-targeting groups (e.g., triphenylphosphonium for mitochondria) without disrupting the fluorophore's core electronic structure.
-
Cost-Efficiency: As a common intermediate in the dye industry (often related to HC Red dyes), it is significantly more cost-effective than custom-synthesized fluorophore backbones.
This guide details the conversion of this precursor into a "Push-Pull" Intramolecular Charge Transfer (ICT) Probe designed for sensing pH or local viscosity variations in live cells.
Mechanistic Pathway & Design Logic
The synthesis relies on a two-step "Reduction-Condensation" strategy.
-
Step 1: Chemoselective Reduction. The nitro group at position 3 is reduced to an amine. This generates an electron-rich tetra-substituted benzene (1-(2-hydroxyethylamino)-3,4-diaminobenzene).
-
Step 2: Oxidative Cyclization. The nascent o-diamine undergoes condensation with an aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) followed by oxidation to form the benzimidazole ring.
The resulting fluorophore operates via an ICT mechanism :
-
Donor: The dimethylamino group on the 2-phenyl ring and the hydroxyethylamino group on the benzimidazole.
-
Acceptor: The benzimidazole core (specifically the imine nitrogen).
Pathway Visualization (Graphviz)
Caption: Synthetic pathway converting the nitro-aniline precursor to a benzimidazole fluorophore via diamine intermediate.
Experimental Protocols
Protocol A: Catalytic Hydrogenation (Nitro Reduction)
Objective: Convert the electron-withdrawing nitro group to an electron-donating amino group to enable heterocycle formation.
Reagents:
-
Precursor: this compound (10 mmol, ~1.97 g)
-
Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)
-
Solvent: Methanol (anhydrous, 50 mL)
-
Hydrogen source: H₂ gas (balloon) or Hydrazine hydrate (alternative)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.97 g of the precursor in 50 mL of anhydrous methanol. The solution will appear deep red/orange.
-
Catalyst Addition: Carefully add 200 mg of 10% Pd/C. Caution: Pd/C is pyrophoric; add under an inert argon blanket if possible.
-
Hydrogenation: Purge the flask with H₂ gas three times. Attach a hydrogen-filled balloon and stir vigorously at Room Temperature (RT) for 4–6 hours.
-
Monitoring: Monitor via TLC (DCM:MeOH 9:1). The starting material (yellow/orange spot) will disappear, replaced by a highly polar, UV-active spot (diamine). Note: The diamine is oxidation-sensitive and will darken upon air exposure.
-
Filtration: Filter the mixture through a Celite pad to remove Pd/C.
-
Immediate Use: Concentrate the filtrate in vacuo under nitrogen. Do not store the intermediate. Proceed immediately to Protocol B to prevent auto-oxidation to phenazines.
Protocol B: One-Pot Oxidative Cyclization (Probe Formation)
Objective: Condense the unstable diamine with an aldehyde to lock in the fluorescent benzimidazole core.
Reagents:
-
Intermediate: Freshly prepared diamine (from Protocol A)
-
Electrophile: 4-(Dimethylamino)benzaldehyde (1.05 eq, ~1.57 g)
-
Oxidant/Catalyst: Sodium Metabisulfite (Na₂S₂O₅) (1.2 eq)
-
Solvent: DMF (Dimethylformamide) or Ethanol
Step-by-Step Methodology:
-
Mixing: Dissolve the fresh diamine residue in 30 mL of DMF.
-
Addition: Add 4-(dimethylamino)benzaldehyde (1.57 g) followed by Na₂S₂O₅ (2.28 g) dissolved in a minimum amount of water (2 mL) or added directly as a solid if using ethanol reflux.
-
Reflux: Heat the mixture to 100°C (if DMF) or Reflux (if Ethanol) for 8–12 hours.
-
Mechanism Check: The bisulfite adduct facilitates the attack of the amine on the aldehyde, followed by air/chemical oxidation to aromatize the imidazole ring.
-
-
Work-up: Pour the cooled reaction mixture into 200 mL of ice-cold water. The hydrophobic probe should precipitate.
-
Purification:
-
Collect the precipitate by filtration.[1]
-
Wash with cold water and diethyl ether (to remove unreacted aldehyde).
-
Recrystallize from Ethanol/Acetonitrile or purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5).
-
Characterization & Validation Data
To ensure the probe is valid for biological use, the following parameters must be verified.
Table 1: Expected Physicochemical Properties
| Parameter | Value / Observation | Method of Verification |
| Appearance | Yellow to Orange solid | Visual Inspection |
| Mass Spec (ESI+) | [M+H]⁺ expected ~326.4 m/z | HRMS (High-Res Mass Spec) |
| Absorption | 380–420 nm | UV-Vis Spectroscopy (in DMSO) |
| Emission | 520–580 nm (Green/Yellow) | Fluorescence Spectroscopy |
| Stokes Shift | >100 nm | Calculation ( |
| Solubility | DMSO, EtOH, MeOH | Solubility Test |
Spectral Validation (Self-Validating System)
A successful synthesis is confirmed not just by NMR, but by the Solvatochromic Shift .
-
Test: Dissolve the final probe in Toluene (non-polar) vs. Acetonitrile (polar).
-
Result: The emission should redshift significantly in polar solvents due to the ICT nature of the benzimidazole. If no shift is observed, the benzimidazole ring likely did not form correctly, or the conjugation is broken.
Application Note: Lysosomal Targeting
The unique advantage of using This compound is the hydroxyl tail. This allows for spontaneous lysosomal accumulation via the "lysosomotropic effect" (protonation of the benzimidazole nitrogen in acidic organelles) or further derivatization.
Modification for Mitochondria: To retarget this probe to mitochondria, react the hydroxyl group with Triphenylphosphine hydrobromide in refluxing toluene to create a lipophilic cation.
Workflow Diagram: Biological Application
Caption: Cellular targeting logic based on the hydroxyethyl handle of the synthesized probe.
Troubleshooting & Critical Control Points
-
Incomplete Reduction: If the intermediate is red/orange rather than colorless/pale brown, the nitro group is not fully reduced. Add more catalyst or switch to Hydrazine/FeCl₃ reduction.
-
Oxidation Failure: If the mass spectrum shows a peak at [M+2], the benzimidazoline (dihydro-form) has not oxidized to benzimidazole. Treat the crude product with mild oxidant (e.g., open air stirring in MeOH for 24h or trace iodine).
-
Purification Difficulty: The ethanol tail makes the molecule polar. Avoid pure DCM columns; always use a gradient of MeOH (0% to 10%) in DCM.
References
-
Benzimidazole Synthesis Review
-
Nitro Reduction Methodologies
-
Fluorescent Probe Design (ICT Mechanism)
-
Precursor Characterization
- Title: 3′-Nitro- and 3′-Aminofluoresceins: Appearance of Previously Missing Dyes (Context on nitro-amine fluorophore precursors).
- Source: MDPI (Molecules).
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Note: Scalable Synthesis of 2-(4-Amino-3-nitroanilino)ethanol (HC Red No. 7)
[1]
Executive Summary & Strategic Overview
This guide details the scalable synthesis of 2-(4-Amino-3-nitroanilino)ethanol (CAS: 24905-87-1), commercially known as HC Red No. 7 .[1] This compound is a critical intermediate in semi-permanent hair dye formulations.
The Core Challenge: The synthesis relies on distinguishing between two amino groups on a benzene ring. The target molecule requires the hydroxyethyl chain to be attached to the amine para to the nitro group, while leaving the amine ortho to the nitro group primary.[1]
The Solution: We utilize the electronic and steric differentiation inherent in 2-nitro-p-phenylenediamine (2-NPPD) .[1] The nitro group forms an intramolecular hydrogen bond with the ortho-amine, significantly reducing its nucleophilicity.[1] This allows for highly regioselective alkylation at the para-amine using 2-chloroethanol.[1]
Chemical Identity
| Property | Description |
| IUPAC Name | 2-[(4-amino-3-nitrophenyl)amino]ethanol |
| Common Name | HC Red No. 7 |
| CAS Number | 24905-87-1 |
| Molecular Formula | |
| Molecular Weight | 197.19 g/mol |
Reaction Mechanism & Causality[1]
The synthesis is a nucleophilic substitution (
The Regioselectivity Engine
In 2-nitro-p-phenylenediamine , the nitro group (
-
Electronic Deactivation: It withdraws electron density from the ring, making both amines less nucleophilic than in unsubstituted phenylenediamine.
-
Intramolecular Hydrogen Bonding (The Key): The oxygen of the nitro group forms a strong hydrogen bond with the protons of the ortho-amino group (Position 1). This "locks" the lone pair and sterically hinders attack.
Consequently, the C4-amino group (para to the nitro) remains free and sufficiently nucleophilic to attack the alkylating agent (2-chloroethanol).[1]
Reaction Scheme (DOT Visualization)
Figure 1: Reaction pathway highlighting the selective alkylation of the para-amine.[1] The ortho-amine is protected by H-bonding.[1]
Detailed Experimental Protocol
Materials & Equipment
-
Reactor: Glass-lined or Stainless Steel (SS316) reactor with reflux condenser and overhead stirring.[1]
-
Reagents:
-
Safety: 2-Chloroethanol is highly toxic and readily absorbed through skin.[1] Full PPE (Tychem suits, respirator) and closed dosing systems are mandatory.[1]
Laboratory Scale Protocol (100g Basis)
This protocol serves as the baseline for scale-up.[1]
-
Charging: Into a 1L 3-neck flask, charge 500 mL of water and 100.0 g (0.653 mol) of 2-NPPD .
-
Base Addition: Add 40.0 g (0.40 mol) of Calcium Carbonate . (Note:
is preferred over NaOH to maintain a buffered pH ~7-8, preventing hydrolysis of the chloroethanol).[1] -
Heating: Heat the suspension to 95°C (gentle reflux). The 2-NPPD will partially dissolve.[1]
-
Dosing: Add 63.0 g (0.78 mol, 1.2 eq) of 2-Chloroethanol dropwise over 60 minutes.
-
Why: Slow addition prevents pooling of the alkylating agent and minimizes bis-alkylation.[1]
-
-
Reaction: Stir at reflux for 6–8 hours.
-
Monitor: Use HPLC. Target <1.0% residual 2-NPPD.
-
-
Workup:
-
Cool the mixture to 15°C . The product will crystallize out as a dark red solid.
-
Adjust pH to 7.0 if necessary.
-
Filter the solids.
-
Wash with cold water (2 x 100 mL) to remove inorganic salts (
) and unreacted chloroethanol.
-
-
Drying: Dry in a vacuum oven at 60°C.
Scale-Up Methodology (Pilot to Production)
Scaling this reaction requires managing heat transfer and solid handling. The reaction is heterogeneous (slurry-to-slurry).[1]
Critical Process Parameters (CPPs)
| Parameter | Setpoint | Criticality | Impact |
| Temperature | 95°C ± 2°C | High | Low temp = incomplete reaction.[1] High temp = bis-alkylation.[1] |
| Stirring Speed | Tip speed 2-3 m/s | Medium | Essential to keep |
| Stoichiometry | 1.2 - 1.3 eq Chloroethanol | High | Excess drives conversion but increases purification load.[1] |
| pH | 7.0 - 8.5 | Medium | Too basic (>10) hydrolyzes chloroethanol to ethylene glycol.[1] |
Process Flow Diagram (DOT)
Figure 2: Industrial workflow for the batch synthesis of HC Red 7.
Troubleshooting Common Issues
-
Issue: High Bis-Alkylated Impurity (>2%) [1]
-
Cause: Excess chloroethanol or temperature spikes.
-
Fix: Reduce chloroethanol equivalents to 1.15. Improve agitation. Ensure strict temperature control during dosing.
-
-
Issue: Slow Reaction Rate
-
Cause: Loss of chloroethanol via evaporation or hydrolysis.
-
Fix: Ensure reflux condenser coolant is <5°C. Check pH; if pH drops <6,
is depleted (add more).[1]
-
-
Issue: Poor Filtration [1]
-
Cause: Fine particle size.
-
Fix: Implement a "digestion" phase: after cooling to 60°C, hold for 1 hour before cooling to 15°C to grow crystals.
-
Quality & Safety Specifications
Product Specification (Acceptance Criteria)
-
Appearance: Dark red to brown crystalline powder.
-
Assay (HPLC): ≥ 98.5%.
-
Melting Point: 115°C – 118°C.
-
Loss on Drying: ≤ 0.5%.
-
Ash (Residue on Ignition): ≤ 0.2% (Critical to ensure Ca salts are washed out).
Safety & Toxicology[1]
References
-
Corbett, J. F. (2000). The Chemistry of Hair-Care Products. In Hair Coloring (pp. 187-205).[1] Allured Publishing. (General reference on nitro-phenylenediamine dyes).
-
Kalopissis, G., et al. (1972). Nitro-paraphenylenediamines and their use in dyeing keratinous fibres. U.S. Patent 3,632,582. (Describes the alkylation of nitro-phenylenediamines).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90056, 2-[(4-Amino-3-nitrophenyl)amino]ethanol. Retrieved from .[4]
-
Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on HC Red No. 7. SCCS/1439/11. (Provides toxicology and purity specs).
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Amino-3-nitroanilino)ethanol
Current Status: Operational Module: Organic Synthesis / Fine Chemical Intermediates Target Compound: 2-(4-Amino-3-nitroanilino)ethanol (HC Red No.[1][2] 3) CAS: 65235-31-6[1][2]
Executive Summary & Reaction Logic
You are likely synthesizing this compound as a dye intermediate (specifically HC Red No. 3 ) or a benzimidazole precursor.[2] The synthesis relies on a Nucleophilic Aromatic Substitution (
The Core Challenge: While the reaction appears simple, "yield killing" occurs due to the subtle balance between the activation energy required to displace the leaving group (Fluorine or Chlorine) and the thermal stability of the resulting nitro-amine product. The presence of the ortho-nitro group activates the halogen, but the para-amino group (on the starting material) donates electron density into the ring, partially deactivating the electrophilic center.
The Reaction Scheme
The standard high-yield route utilizes 4-Fluoro-3-nitroaniline reacting with Ethanolamine .[1][2]
[1]
Optimized Experimental Protocol
Objective: Maximize yield >85% and minimize tar formation.
Reagents
-
Substrate: 4-Fluoro-3-nitroaniline (1.0 eq). Note: The chloro-analog is significantly slower and requires higher temperatures, leading to more degradation.[1]
-
Nucleophile/Base: Ethanolamine (3.0 – 4.0 eq).[2] Used in excess to act as both reactant and acid scavenger (for HF).[2]
-
Solvent: Water (Industrial standard) or Ethanol/Water (1:[2]1) (Lab standard for purity).
Step-by-Step Workflow
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails as product precipitates), a reflux condenser, and a temperature probe.
-
Charging: Add 4-Fluoro-3-nitroaniline (e.g., 15.6 g, 0.1 mol) to Water (50 mL). The solid will not dissolve completely; this is a slurry reaction.
-
Addition: Add Ethanolamine (24.4 g, 0.4 mol) dropwise over 15 minutes.
-
Reaction: Heat the mixture to 90–95°C (reflux) for 3–5 hours.
-
Checkpoint: The yellow slurry will turn into a deep red solution, then eventually precipitate the dark red product.
-
-
Workup (The Yield-Maker):
-
Drying: Vacuum dry at 50°C.
Troubleshooting Guide: Diagnostics & Solutions
Use this matrix to diagnose low yields.
| Symptom | Probable Cause | Technical Solution |
| Low Yield (<50%) | Incomplete Conversion | The para-amino group deactivates the ring.[1][2] Action: Switch solvent to DMSO (reaction time drops to <1 hour at 80°C) or increase ethanolamine equivalents. |
| Sticky/Tar Product | Oxidative Polymerization | Nitroanilines are sensitive to air at high temps.[1][2] Action: Run the reaction under a Nitrogen atmosphere . Ensure temperature does not exceed 100°C. |
| Product is Oily | Impurity Profile | Presence of unreacted ethanolamine.[2] Action: Recrystallize from boiling water. The product is soluble in hot water but insoluble in cold. |
| Wrong Color (Orange) | Wrong Isomer/SM | You may have isolated unreacted starting material.[2] Action: Check melting point (Product MP: ~100–105°C vs SM MP: ~96°C). Run TLC (Mobile phase: EtOAc/Hexane). |
Deep Dive: Critical Parameters
The "Solvent Effect" on
The choice of solvent dictates the transition state energy.
-
Water (Recommended): High surface tension and polarity force the organic reactants together ("Hydrophobic Effect").[2] It is also the best solvent for removing the fluoride salt byproducts during filtration.
-
DMSO/DMF: These stabilize the Meisenheimer Complex (the transition state) most effectively.[2] Use these only if the water-based route fails to drive conversion, as removing DMSO requires tedious washing.[1][2]
Stoichiometry & HF Scavenging
The reaction releases Hydrofluoric Acid (HF).[2]
-
Requirement: Minimum 2.0 equivalents (1 for reaction, 1 to neutralize HF).
-
Recommendation: 3.0+ equivalents ensures the reaction kinetics remain pseudo-first-order relative to the aniline.[1]
Decision Tree for Optimization[1][2]
Frequently Asked Questions (FAQ)
Q: Can I use 4-Chloro-3-nitroaniline instead of the Fluoro analog? A: Yes, but expect a significant yield drop.[1][2] Fluorine is highly electronegative, which stabilizes the intermediate negative charge on the ring (Meisenheimer complex) much better than chlorine.[2] If you must use the Chloro analog, you must use a high-boiling solvent (like ethylene glycol or DMSO) and temperatures >120°C, which increases the risk of tar formation.
Q: My product has a low melting point. How do I purify it? A: The most common impurity is the N-nitrosated byproduct (if nitrites were present) or simple unreacted amine.[2] Recrystallization from water is the most effective method. Dissolve in minimum boiling water, treat with activated charcoal (to remove tars), filter hot, and cool slowly.
Q: Is the product sensitive to light? A: Yes, like most nitro-aromatic amines, it can degrade under UV light.[1][2] Store the final product in amber vials.
References
-
Scientific Committee on Consumer Safety (SCCS). (2010).[2][8] Opinion on HC Red n° 3. European Commission.[1][2] (Describes the synthesis via 4-fluoro-3-nitrobenzenamine and monoethanolamine).
-
Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Foundational text on the
mechanism and the "Element Effect" where F > Cl). -
Steckelberg, W., et al. (1992).[2] Process for the preparation of N-substituted nitro-p-phenylenediamines. U.S. Patent 5,167,670.[1][2] (Details the industrial conditions for reacting nitro-fluoro-anilines with amines).
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 90022, HC Red No. 3. (Verification of structure and chemical properties). [2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Erythrosine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis routes of 4-Fluoro-3-nitroaniline [benchchem.com]
- 6. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. ec.europa.eu [ec.europa.eu]
Technical Support Center: Purification of 2-(4-Amino-3-nitroanilino)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(4-Amino-3-nitroanilino)ethanol. This document is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of this molecule. The unique combination of a primary aromatic amine, a secondary amine, a nitro group, and a primary alcohol imparts specific chemical properties that can make purification non-trivial. This guide provides field-proven insights and detailed protocols to help you achieve high purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs) - Core Compound Characteristics & Handling
This section addresses fundamental questions about the compound's properties and safe handling, which are crucial for designing a successful purification strategy.
Q1: What are the key structural features of this compound, and how do they impact purification?
A: The molecule possesses three key functional groups that dictate its behavior:
-
Polar Functional Groups: The primary amine (-NH2), secondary amine (-NH-), and hydroxyl (-OH) groups make the molecule highly polar. This leads to strong intermolecular hydrogen bonding, resulting in a relatively high melting point and poor solubility in non-polar solvents.
-
Nitroaromatic System: The nitroaniline core is a chromophore, meaning the compound and its impurities are often intensely colored (typically yellow to orange or red). The electron-withdrawing nature of the nitro group also affects the basicity of the adjacent amino groups.
-
Reactivity: Nitroaromatic compounds can be thermally sensitive.[1][2] The amino groups are nucleophilic and can participate in side reactions, especially at elevated temperatures or non-neutral pH. The compound is also incompatible with strong oxidizing agents.[3][4]
These features collectively mean that purification methods must accommodate high polarity, manage intensely colored impurities, and avoid harsh conditions that could cause degradation.
Q2: How should I handle and store the crude and purified compound?
A: Proper handling and storage are critical for maintaining the integrity of this compound and ensuring lab safety.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark environment. For long-term storage, refrigeration (2-8°C) is recommended to minimize potential thermal degradation.[4]
-
Handling: Due to the presence of the nitroaniline moiety, this compound should be handled as potentially toxic and mutagenic.[1][5] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Waste Disposal: All waste materials, including contaminated solvents and spent silica, should be treated as hazardous chemical waste and disposed of according to your institution's guidelines. For nitro-containing waste, it is sometimes recommended to wet it with water before disposal to reduce shock sensitivity.[6]
Q3: What are the most likely impurities I will encounter from a typical synthesis?
A: The impurity profile depends on the synthetic route, but common contaminants include:
-
Unreacted Starting Materials: The precursors used in the synthesis may carry through to the crude product.
-
Positional Isomers: If the synthesis involves nitration of an aniline precursor, isomers with the nitro group at different positions on the aromatic ring are very common byproducts.[7] These isomers often have very similar polarities, making them difficult to separate.
-
Over-reacted or Side-Products: Dinitro compounds or products from side reactions involving the amino or alcohol groups can occur.[8]
-
Degradation Products: Thermal decomposition can lead to complex mixtures.[2] The degradation of similar amino alcohols is known to be accelerated by factors like the presence of CO2.[9]
Part 2: Troubleshooting Guide for Common Purification Issues
This section uses a direct question-and-answer format to address specific experimental problems.
Q: My final product is still highly colored (e.g., dark brown or red instead of yellow/orange). How can I remove these colored impurities?
A: Cause & Mechanism: The intense color is likely due to highly conjugated, polymeric, or oxidized impurities. These often arise from minor side reactions or degradation and can persist in small quantities even after initial purification.
Solution:
-
Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the minimum amount of hot solvent, add a small amount (1-2% by weight) of activated charcoal to the hot solution.[10][11]
-
Mechanism: The porous structure of activated charcoal provides a large surface area for adsorbing large, flat, conjugated molecules responsible for the color.
-
Procedure: Swirl the hot solution with the charcoal for a few minutes. Crucially, you must then perform a hot filtration using a fluted filter paper to remove the charcoal. If the solution cools during this step, your product will prematurely crystallize on the filter paper, leading to significant yield loss. Use a pre-heated funnel to prevent this.
-
Follow-up: If color persists, column chromatography is the most effective next step.
Q: My yield after recrystallization is very low. What went wrong?
A: Cause & Mechanism: Low yield is one of the most common issues in recrystallization and can be traced to several procedural errors.[12]
Solutions & Explanations:
-
Using Too Much Solvent: If you add more hot solvent than is necessary to just dissolve the compound, the solution will not become saturated upon cooling, and much of your product will remain dissolved. The Fix: Use the absolute minimum amount of boiling solvent required.[12]
-
Cooling Too Rapidly: Placing the hot flask directly into an ice bath causes rapid precipitation, trapping impurities and forming very small crystals that are difficult to filter. The Fix: Allow the solution to cool slowly and undisturbed to room temperature first, then move it to an ice bath to maximize recovery.[11]
-
Improper Solvent Choice: The ideal solvent (or solvent pair) should dissolve the compound when hot but not when cold. If the compound is too soluble in the cold solvent, recovery will be poor. The Fix: Perform small-scale solubility tests to find an optimal solvent system. A mixed-solvent system like ethanol/water often provides the best results for polar compounds.[13][14]
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product. The Fix: Wash the crystals with a minimal amount of ice-cold solvent.[12]
Q: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A: Cause & Mechanism: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of an impure mixture). The compound separates as a liquid phase instead of a solid crystal lattice.
Solutions & Explanations:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Then, add a small amount of the "good" solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation level slightly.[13]
-
Lower the Solution's Boiling Point: If the boiling point of your solvent is higher than the compound's melting point, it will always oil out. Switch to a lower-boiling solvent system.
-
Promote Crystallization: Once the solution is cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches provide nucleation sites for crystal growth. Adding a "seed crystal" from a previous batch can also initiate crystallization.
Q: I see streaks or multiple spots on my TLC plate after purification. Is my product still impure?
A: Cause & Mechanism: This indicates either the presence of impurities or an issue with the TLC analysis itself.
-
Streaking: For a polar, amine-containing compound like this, streaking is common on silica gel plates. It occurs because the basic amino groups interact very strongly with the acidic silica gel surface, leading to poor chromatography.
-
Multiple Spots: This usually indicates that the purification was incomplete and impurities remain.
Solutions & Explanations:
-
To Address Streaking: Add a small amount of a modifier to your TLC mobile phase. For a basic compound, adding 1-2% triethylamine (Et3N) will neutralize the acidic sites on the silica and produce much sharper spots.
-
To Address Multiple Spots: The purification method needs to be optimized. If recrystallization failed, column chromatography is necessary. You may need to experiment with different solvent systems (e.g., ethyl acetate/hexanes, or dichloromethane/methanol) to find one that provides good separation between your product and the impurities.
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.
Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Water)
This method is ideal for intermediate-scale purification and for removing impurities with significantly different solubilities than the target compound.
-
Dissolution: Place 1.0 g of the crude material in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add ~10 mL of ethanol and heat the mixture to a gentle boil on a hot plate with stirring.
-
Minimum Solvent: Continue adding ethanol in small portions (0.5-1.0 mL) until the solid is completely dissolved. Record the total volume of ethanol used. Avoid adding a large excess.
-
(Optional) Charcoal Treatment: If the solution is intensely colored, remove it from the heat, add ~20 mg of activated charcoal, and reheat to boiling for 2-3 minutes.
-
(Optional) Hot Filtration: If charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask to remove the charcoal.
-
Induce Saturation: While the solution is still hot, add water dropwise until you observe a persistent cloudiness (the "cloud point").[13] This indicates the solution is now saturated.
-
Re-dissolve: Add a few drops of hot ethanol, just enough to make the solution clear again.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount (~5 mL) of an ice-cold ethanol/water mixture (using the same ratio as your final solvent composition) to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and check purity by TLC or HPLC.
Protocol 2: Silica Gel Column Chromatography
This technique is used for separating compounds with similar polarities and is highly effective for removing isomeric impurities.
-
Solvent System Selection: Use TLC to find a mobile phase that gives your product an Rf value of approximately 0.2-0.4 and separates it well from impurities. A common starting point for polar compounds is a mixture of ethyl acetate and hexanes, gradually moving to dichloromethane and methanol.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen mobile phase (as a "slurry"). Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow can be driven by gravity or gentle air pressure.
-
Monitoring: Monitor the fractions being eluted using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator at a moderate temperature (e.g., < 40°C) to avoid thermal degradation.
-
Final Product: Dry the resulting solid under high vacuum to remove all residual solvent.
Part 4: Data Presentation & Visualization
Solvent Selection Guide for Purification
The choice of solvent is critical for both recrystallization and chromatography. The table below provides a general guide based on the polarity of this compound.
| Solvent | Polarity | Role in Recrystallization | Role in Chromatography | Comments |
| Water | High | "Bad" Solvent | Not used as primary eluent | Excellent for precipitating the compound from an organic solution. |
| Methanol | High | "Good" Solvent | Strong Eluent | May be too strong of a solvent, leading to low recrystallization yields. |
| Ethanol | High | "Good" Solvent | Strong Eluent | Often the best choice for dissolving the compound in a mixed-solvent system.[14] |
| Ethyl Acetate | Medium | Moderate Solvent | Primary Eluent | A good starting point for column chromatography, often mixed with hexanes. |
| Dichloromethane | Medium | Moderate Solvent | Primary Eluent | Useful for both dissolving the compound and as a chromatography eluent. |
| Hexanes/Heptane | Low | "Bad" Solvent (Insoluble) | Weak Eluent | Used to decrease the polarity of the mobile phase in chromatography. |
Experimental & Logical Workflows
A logical approach is essential for efficient and successful purification. The diagrams below illustrate the overall purification strategy and a troubleshooting decision tree for recrystallization.
Caption: General Purification Workflow for this compound.
Caption: Decision Tree for Troubleshooting Recrystallization Issues.
References
-
Organic Syntheses Procedure, Coll. Vol. 1, p.58 (1941); Vol. 2, p.11 (1922).
-
Sorbe, A. (n.d.). Amino Acid Purification - Column Chromatography. AXI.
-
University of Colorado, Boulder. (n.d.). Mixed Solvent Recrystallization. Department of Chemistry.
-
Cerri, M., et al. (1999). Process for the purification of an aminoalcohol. U.S. Patent No. 5,866,719.
-
Wang, J., et al. (2019). Preparation method of 4-propylthio-2-nitroaniline. Chinese Patent No. CN110498752B.
-
Nichols, L. (n.d.). Recrystallization. University of California, Davis.
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
-
Insuasty, B., et al. (2004). Reaction of 2-(2-amino-4-nitroanilino)ethanol with 3-dimethylaminopropiophenones. Revista de la Sociedad Química de México, 48(1), 59-65.
-
LookChem. (n.d.). 2-(4-Amino-2-nitroanilino)-ethanol.
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4-nitrophenol. PubChem Compound Database.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Company Profile.
-
U.S. Food & Drug Administration. (n.d.). 2-(4-AMINO-N-ETHYL-3-METHYLANILINO)ETHANOL. precisionFDA.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.
-
SIELC. (n.d.). Separation of Ethanol, 2-[ethyl(4-nitrosophenyl)amino]- on Newcrom R1 HPLC column.
-
Nishino, S. F., & Spain, J. C. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Bioremediation: Applied Microbial Solutions for Real-World Environmental Cleanup, 75-91.
-
Rao, K. U. B., & Yoganarasimhan, S. R. (1985). Thermal decomposition of some nitroanilinoacetic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 545-551.
-
Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
-
Anwar, E., & Harmita, H. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety, 5(1), 1-10.
-
Akay, S., Kayan, B., & Martínez, F. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Physics and Chemistry of Liquids, 59(6), 785-798.
-
Al-Bayati, Y. K. (2009). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Tikrit University, College of Science.
-
El-Mellouhi, F., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Scientific Reports, 7(1), 41271.
-
Boopathy, R. (2009). Bioremediation of nitroaromatic compounds. Microbial Bioremediation of Non-metals, 107-130.
-
Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
-
Ke, X., & Ju, Y. (2019). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Industrial & Engineering Chemistry Research, 58(27), 11939-11949.
-
Ferreira, A. G., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 592-599.
-
Chromatography Forum. (2009). Proper use of amino column.
-
Asahi Kasei Kabushiki Kaisha. (1992). Method for crystallization of amino acids. U.S. Patent No. 5,118,815.
-
Sivaramakrishnan, R., & Klippenstein, S. J. (2011). Thermal decomposition of ethanol. 4. Ab initio chemical kinetics for reactions of H atoms with CH3CH2O and CH3CHOH radicals. The Journal of Physical Chemistry A, 115(15), 3587-3600.
-
Blackburn, S., & Lee, G. R. (1954). The quantitative analysis of amino-acids by paper chromatography. Biochemical Journal, 58(2), 227-231.
-
BenchChem. (n.d.). A Comparative Guide to Validating the Purity of Synthesized 2,4,6-Tritert-butyl-3-nitroaniline by HPLC.
-
ChemicalBook. (n.d.). 2-(4-Amino-2-nitroanilino)-ethanol.
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-787.
-
Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose.
-
Le, H., et al. (2023). New thermal decomposition pathway for TATB. Scientific Reports, 13(1), 21102.
-
The Dow Chemical Company. (1995). Process for preparing nitroaniline derivatives. U.S. Patent No. 5,466,871.
-
Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics, 12(4), 1881-1901.
-
Almquist, F., & Gissibl, A. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Umeå University.
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- 5. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. people.chem.umass.edu [people.chem.umass.edu]
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- 14. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Degradation issues of 2-(4-Amino-3-nitroanilino)ethanol in solution
This guide functions as a specialized Technical Support Center for researchers working with 2-(4-Amino-3-nitroanilino)ethanol , commercially known as HC Red No. 7 (CAS: 24905-87-1).[1][2]
Unlike its isomer HC Red No. 3, this compound exhibits a distinct stability profile characterized by rapid degradation in solution. The following protocols are designed to mitigate the primary failure modes: oxidative instability, photochemical reduction, and nitrosamine formation.
Subject: Degradation issues of this compound in solution Reference Compound: HC Red No. 7 (CAS: 24905-87-1) Support Level: Tier 3 (Senior Application Scientist)[1][2]
Part 1: Critical Stability Analysis (The "4-Hour Rule")[1][2]
Executive Summary: Experimental data indicates that this compound is kinetically unstable in solution.[1][2] Unlike many analytical standards that remain stable for days, this compound shows significant degradation (up to 11% loss) within 2–4 hours at room temperature, even when protected from light [1].
The Degradation Mechanism
The molecule contains a p-phenylenediamine core with a meta-nitro group.[1][2] This structural arrangement creates a "push-pull" electronic system that makes the amine groups highly susceptible to oxidation and the nitro group prone to photoreduction.[1][2]
-
Primary Failure Mode: Oxidative coupling (formation of azo/azoxy dimers).[1]
-
Secondary Failure Mode: Photochemical reduction of the nitro group to a nitroso intermediate.
-
Tertiary Failure Mode: Nitrosation of the secondary amine (ethanolamine linker) if trace nitrites are present.[1]
Stability Profile Summary
The following data is derived from SCCS safety assessments and standard nitroaniline chemistry [1][2].
| Parameter | Condition | Stability Window | Recommendation |
| Aqueous Solution | pH 7, Ambient Light | < 1 Hour | Do not store. Prepare immediately before injection.[1][2] |
| DMSO Stock | Dark, Inert Gas (N₂), RT | ~ 4 Hours | Viable for short-term assays only. |
| Frozen Stock | -20°C, Dark, DMSO | 7 Days | Acceptable for storage if freeze/thaw is avoided. |
| Photostability | UV/Vis Exposure | Minutes | Strict exclusion of light required. |
Part 2: Troubleshooting Guides
Issue 1: "My HPLC peak area decreases significantly during a sequence run."
Diagnosis: Oxidative degradation in the autosampler. Mechanism: The secondary amine linkage is oxidizing, leading to precipitation or the formation of non-eluting polymers. Solution Protocol:
-
Solvent Switch: Avoid protic solvents (water/methanol) for stock preparation.[1] Use DMSO or Acetone for the initial dissolution.[1]
-
Temperature Control: Set the autosampler temperature to 4°C . Degradation kinetics are temperature-dependent.
-
Inert Atmosphere: If possible, purge the autosampler vials with Argon or Nitrogen before capping.
-
Sequence Design: Limit run times. Do not queue >20 samples from the same vial.
Issue 2: "I see 'Ghost Peaks' or shoulder splitting at 490 nm."
Diagnosis: Photochemical isomers or impurities.[1] Mechanism: Nitroanilines undergo nitro-to-nitroso rearrangement under ambient laboratory light.[1][2] Additionally, commercial batches often contain 2-nitro-p-phenylenediamine as a manufacturing impurity [1].[1][2] Solution Protocol:
-
Amber Glassware: All preparation must occur in amber glass. Wrap clear vessels in aluminum foil immediately.
-
Wavelength Check: Monitor at 490 ± 5 nm . Degradation products often absorb at lower wavelengths (yellow shift, ~380-400 nm).[2]
-
Impurity Verification: Run a blank of 2-nitro-p-phenylenediamine (CAS 5307-14-2) to confirm if the ghost peak is a synthesis byproduct rather than a degradation product.[1][2]
Issue 3: "The solution turns cloudy or precipitates upon dilution."
Diagnosis: Solubility limit breach (Hydrophobic effect).[1] Mechanism: HC Red No. 7 is only partially soluble in water.[1][3] Diluting a DMSO stock into a highly aqueous mobile phase (e.g., >90% Water) can cause micro-precipitation. Solution Protocol:
-
Stepwise Dilution: Do not jump from 100% DMSO to 100% Aqueous buffer. Use an intermediate step (e.g., 50:50 Water/Acetonitrile).
-
Surfactant Addition: For bio-assays, adding 0.5% Carboxymethylcellulose (CMC) helps maintain homogeneity, though this is unsuitable for HPLC [1].
Part 3: Standardized Handling Workflow
The following workflow utilizes a Just-In-Time (JIT) preparation strategy to ensure data integrity.
Figure 1: Decision tree for handling HC Red No. 7 to prevent oxidative and photochemical degradation.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use this compound in the presence of nitrites (e.g., sodium nitrite)? A: Absolutely not. HC Red No. 7 is a secondary amine.[4][5] In acidic conditions with nitrites, it will rapidly form N-nitrosamines, which are potent carcinogens. This reaction is faster than the oxidative degradation described above [1].[1]
Q2: Is HC Red No. 7 the same as HC Red No. 3? A: No. They are isomers.
-
HC Red No. 7: this compound (Nitro is meta to the ethanolamine linker).[1][2][6]
-
HC Red No. 3: 2-((4-amino-2-nitrophenyl)amino)ethanol (Nitro is ortho to the ethanolamine linker).[1][2]
-
Why it matters: The ortho position in HC Red No. 3 allows for intramolecular hydrogen bonding that slightly stabilizes the molecule compared to HC Red No. 7. Do not interchange stability data between them.[1]
Q3: What is the correct extinction coefficient for quantification? A: While batch specific, the peak absorption is at 490 nm . If a pure standard is unavailable, use the purity-corrected area percent. Note that commercial purity is often ~98.5%, with the remaining 1.5% being synthesis precursors [1].
References
-
Scientific Committee on Consumer Safety (SCCS).[1][5] (2009).[1][5][7][8] Opinion on HC Red n° 7 (COLIPA n° B36). SCCS/1229/09.[1][5] European Commission.[1] Available at: [Link][1][2]
-
Scientific Committee on Consumer Safety (SCCS).[1][5] (2010).[1] Opinion on HC Red n° 3. SCCS/1293/10.[1][4] European Commission.[1] (Cited for comparative isomer stability).[1] Available at: [Link][1][2]
-
PubChem.[1][6] (n.d.). Compound Summary: this compound (HC Red No. 7).[1][2][6][9][10] National Library of Medicine.[1] Available at: [Link][1][2]
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- 9. echemi.com [echemi.com]
- 10. GSRS [precision.fda.gov]
Overcoming solubility problems of 2-(4-Amino-3-nitroanilino)ethanol in water
Welcome to the technical support guide for 2-(4-Amino-3-nitroanilino)ethanol (CAS: 2871-01-4). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant aqueous solubility challenges associated with this compound. Here, we provide field-proven troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind each approach to ensure the success and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubilization of this compound.
Q1: Why is this compound so poorly soluble in water?
A: The poor aqueous solubility of this compound stems from a combination of its molecular structure and solid-state properties. The molecule contains a relatively nonpolar aromatic core. While it has polar functional groups (amino, nitro, and hydroxyl), their contribution to solubility is counteracted by strong intermolecular forces, likely hydrogen bonding and π-stacking, in its crystal lattice. Overcoming this lattice energy requires significant energy, which is not sufficiently compensated by the hydration energy when introduced to water. Its water solubility is reported to be less than 0.01 g/100 mL, classifying it as practically insoluble[1][2][3].
Q2: What are the essential physicochemical properties I need to know before starting my experiments?
A: Understanding the fundamental properties of the compound is critical for designing an effective solubilization strategy. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 2871-01-4 | [1][2] |
| Molecular Formula | C₈H₁₁N₃O₃ | [1][2] |
| Molecular Weight | 197.19 g/mol | [1][2] |
| Appearance | Amber to dark green crystalline powder | [2] |
| Melting Point | 127-128 °C | [1][2] |
| Water Solubility | < 0.1 mg/mL (practically insoluble) | [1][2] |
| logP | 0.27 (at 20°C) | [2] |
| Predicted pKa | 14.60 (likely for the hydroxyl group) | [1][2] |
| Analog pKa | The pKa of the protonated amino group in the related 3-nitroaniline is 2.47. | [4] |
| Stability | Stable under standard conditions. Incompatible with strong oxidizing agents. | [1][2] |
Q3: What are the primary strategies I can use to solubilize this compound for in-vitro experiments?
A: The most effective and commonly used strategies for solubilizing poorly soluble compounds like this one fall into four main categories[5][6][7]:
-
pH Adjustment: Leveraging the basicity of the amino groups to form a soluble salt.
-
Co-solvency: Using water-miscible organic solvents to reduce the polarity of the vehicle.
-
Surfactant-mediated Solubilization: Employing micelles to encapsulate the compound.
-
Cyclodextrin Complexation: Forming inclusion complexes to enhance apparent solubility.
Each of these methods is detailed in the Troubleshooting Guide below.
Q4: What specific safety precautions should I take?
A: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is required. Handle the compound in a well-ventilated area or a chemical fume hood. When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx)[2]. It is listed as a questionable carcinogen with mutation data reported, so direct contact should be avoided[2]. Always consult the latest Safety Data Sheet (SDS) from your supplier for comprehensive safety information[8].
II. Troubleshooting & Solubilization Guide
This in-depth guide provides step-by-step protocols for systematically overcoming the solubility issues of this compound.
Strategy 1: pH Adjustment (Salt Formation)
Q: How can I use pH to dissolve the compound?
A: The molecule contains two aniline amino groups, which are weak bases. By lowering the pH of the aqueous medium with a strong acid, you can protonate these amino groups. The resulting salt form, [Compound-H]⁺Cl⁻, will have significantly higher aqueous solubility than the neutral free base due to its ionic nature[4][9]. This is often the simplest and most effective first approach for compounds with basic functional groups.
-
Preparation: Weigh the desired amount of this compound into a sterile glass vial.
-
Suspension: Add a portion (e.g., 80%) of the final required volume of purified water (or your desired aqueous buffer) to create a suspension. The compound will not dissolve at this stage.
-
Titration: While stirring vigorously, add 1 M hydrochloric acid (HCl) dropwise.
-
Observation: Continue adding HCl and monitor the suspension. The solid material will begin to dissolve as the pH drops and the salt is formed.
-
Endpoint: The endpoint is reached when the solution becomes completely clear. Use a calibrated pH meter to measure the final pH of the solution.
-
Volume Adjustment: Add the remaining volume of water or buffer to reach the final target concentration.
-
Validation: Check the solution for any precipitation after letting it stand for at least one hour at the intended experimental temperature.
| Target pH Range | Observation | Rationale & Notes |
| pH > 7.0 | Insoluble | The compound is in its neutral, poorly soluble free base form. |
| pH 3.0 - 5.0 | Likely Soluble | The amino groups should be sufficiently protonated. The exact pH for dissolution will depend on the target concentration. |
| pH < 3.0 | Soluble | Full protonation is expected, maximizing solubility via salt formation. |
Causality Insight: The Henderson-Hasselbalch equation governs this process. To ensure the compound remains ionized and soluble, the final pH of the solution should be maintained at least 2 units below the pKa of the protonated amino groups[10]. Given the analog pKa of ~2.5, a final pH below this value is recommended for maximum stability in solution.
Caption: Workflow for pH-mediated solubilization.
Strategy 2: Co-solvency
Q: My experiment is pH-sensitive. What is a good alternative to acid solubilization?
A: Co-solvency is an excellent alternative for pH-sensitive applications. This technique involves using a water-miscible organic solvent to create a solvent system with a lower dielectric constant than water alone[11][12]. This reduction in solvent polarity better accommodates the nonpolar regions of the compound, thereby increasing its solubility.
-
Solvent Selection: Choose a biocompatible co-solvent such as Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400)[11][13].
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% of your chosen co-solvent. For example, 20 mg/mL (100x) in pure DMSO.
-
Serial Dilution: Serially dilute the stock solution into your aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline).
-
Precipitation Check: It is critical to ensure the compound does not precipitate upon dilution. The final concentration of the organic co-solvent should be kept as low as possible (typically ≤1% v/v) to avoid artifacts in biological assays.
-
Control Group: Always include a vehicle control in your experiments, containing the same final concentration of the co-solvent as your test samples.
| Co-solvent | Typical Stock Conc. | Max Final Conc. (in vitro) | Rationale & Notes |
| DMSO | 10-50 mM | < 0.5% | Excellent solubilizing power, but can be toxic to cells at higher concentrations. |
| Ethanol | 10-20 mM | < 1.0% | Good solubilizer, less toxic than DMSO but more volatile. Can cause protein precipitation. |
| PEG 400 | 5-15 mM | < 2.0% | Lower toxicity profile, often used in pharmaceutical formulations.[12] |
Causality Insight: The goal is to find a balance where the co-solvent concentration is high enough to maintain the compound's solubility in the final aqueous medium but low enough to be non-toxic and non-interfering in the assay. Precipitation upon dilution is a common failure mode; if this occurs, you may need to lower the stock concentration or increase the final co-solvent percentage.
Caption: Workflow for preparing a co-solvent stock solution.
Strategy 3: Surfactant-Mediated Micellar Solubilization
Q: What if both pH adjustment and co-solvents interfere with my assay?
A: In such cases, using non-ionic surfactants can be a powerful solution. At concentrations above their critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, allowing it to be dispersed as a clear solution in the aqueous phase[14][15][16].
-
Surfactant Selection: Choose a non-ionic surfactant with a low CMC, such as Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), or Triton™ X-100.
-
Vehicle Preparation: Prepare aqueous solutions of the surfactant at various concentrations, ensuring they are above the CMC (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Solubility Test: Add an excess of this compound to each surfactant solution.
-
Equilibration: Agitate the mixtures at a constant temperature for 24-48 hours to allow them to reach equilibrium.
-
Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
| Surfactant | Type | Typical Conc. for Solubilization | Key Considerations |
| Polysorbate 20 | Non-ionic | 0.1 - 2.0% | Widely used in biopharmaceutical formulations; generally low toxicity.[16] |
| Polysorbate 80 | Non-ionic | 0.1 - 2.0% | Can form smaller micelles, potentially increasing solubilization capacity for some compounds.[16] |
| Triton™ X-100 | Non-ionic | 0.05 - 1.0% | Very effective but may interfere with certain biological assays (e.g., by lysing cells). |
Causality Insight: The efficiency of solubilization depends on the chemical structure of both the surfactant and the compound. A successful formulation will result in a thermodynamically stable, optically clear solution.
Caption: Drug molecule encapsulated in a surfactant micelle core.
Strategy 4: Complexation with Cyclodextrins
Q: Are there any other advanced methods for solubilization?
A: Yes, complexation with cyclodextrins is a highly effective and widely used technique in pharmaceutical development[17][18]. Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble drug molecule can be encapsulated within this hydrophobic cavity, forming an "inclusion complex" that has a much higher apparent solubility in water[19][20].
-
Cyclodextrin Selection: Common choices include β-Cyclodextrin (β-CD) and its more soluble derivatives, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD). The derivatives are often preferred due to their higher aqueous solubility and improved safety profiles[19].
-
Phase Solubility Study: a. Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD). b. Add an excess amount of this compound to each solution. c. Equilibrate the mixtures by shaking at a constant temperature for 48-72 hours. d. Centrifuge the samples, collect the supernatant, and analyze for the concentration of the dissolved compound (e.g., by HPLC-UV).
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (Type A phase-solubility diagram) indicates the formation of a soluble 1:1 complex.
| Cyclodextrin | Key Features | Typical Use |
| β-Cyclodextrin | Lower cost, but limited water solubility (~18.5 mg/mL). | Basic feasibility studies. |
| HP-β-CD | High water solubility (>600 mg/mL), excellent safety profile. | Preferred for in-vitro and in-vivo applications.[19] |
| SBE-β-CD | High water solubility, anionic nature can aid complexation with cationic drugs. | Used in several FDA-approved parenteral formulations. |
Causality Insight: The formation of the inclusion complex is a dynamic equilibrium. The stability of the complex, and thus the degree of solubility enhancement, depends on the size and shape compatibility between the guest molecule (your compound) and the host cyclodextrin cavity.
Caption: A drug molecule entering a cyclodextrin cavity.
III. References
-
3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem. National Center for Biotechnology Information. [Link]
-
2-(4-Amino-2-nitroanilino)-ethanol CAS: 2871-01-4. LookChem. [Link]
-
Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Journal of Molecular Liquids. [Link]
-
2-(4-AMINO-N-ETHYL-3-METHYLANILINO)ETHANOL - precisionFDA. U.S. Food and Drug Administration. [Link]
-
Cosolvent - Wikipedia. Wikipedia. [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment. Australian Department of Health and Aged Care. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
The solubility-pH profiles of amino acids showing departures from the... - ResearchGate. ResearchGate. [Link]
-
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Publishing. Royal Society of Chemistry. [Link]
-
Guide to 4 Natural Solubilisers for Cosmetic Formulating - Formula Botanica. Formula Botanica. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: 3-Nitroaniline - Carl ROTH. Carl ROTH. [Link]
-
Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Natural Solubilizers - Joan Morais Cosmetics School. Joan Morais Cosmetics School. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Brieflands. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. - IJCRT.org. International Journal of Creative Research Thoughts. [Link]
-
Why are amino acids usually more soluble at pH extremes than they are at neutral pH? - Quora. Quora. [Link]
-
We have tested 11 natural solubilizers: here are the best 3. Skinchakra Science. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Touro University. [Link]
-
A Beginner's Guide to Working with Natural Surfactants - Oh, The Things We'll Make!. Oh, The Things We'll Make!. [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PubMed. National Center for Biotechnology Information. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. SciSpace. [Link]
-
The effect of cosolvents and surfactants on the solubility of sulfasalazine - Taylor & Francis. Taylor & Francis Online. [Link]
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchGate. ResearchGate. [Link]
-
Ethanol, 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]- | C12H19N3O4 | CID 11140152 - PubChem. National Center for Biotechnology Information. [Link]
-
CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents. Google Patents.
-
Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd.. Shandong IRO Chelating Chemical Co., Ltd.. [Link]
Sources
- 1. jnfuturechemical.com [jnfuturechemical.com]
- 2. 2-(4-Amino-2-nitroanilino)-ethanol | 2871-01-4 [chemicalbook.com]
- 3. 2-(4-Amino-2-nitroanilino)ethanol | 2871-01-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. jmpas.com [jmpas.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. joanmorais.com [joanmorais.com]
- 15. tandfonline.com [tandfonline.com]
- 16. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
Side-product formation in 2-(4-Amino-3-nitroanilino)ethanol synthesis
Technical Support Center: Optimization & Impurity Control in HC Red No. 7 Synthesis
Topic: Target Molecule: 2-(4-Amino-3-nitroanilino)ethanol (INCI: HC Red No. 7) CAS: 2871-01-4 (Generic) / 104226-21-3 (Specific Isomer)[1]
Overview: The Synthetic Landscape
Welcome to the Technical Support Center. You are likely synthesizing This compound , a critical semi-permanent hair dye intermediate.[1]
While generic nucleophilic aromatic substitution (
This guide addresses troubleshooting for the Carbamate/Oxazolinone Route , which provides superior control over mono-alkylation compared to direct alkylation.[1]
Module 1: Reaction Pathway & Logic
The synthesis typically proceeds in three phases to ensure the ethanolamine chain is attached exclusively to the N1 position without over-alkylating the N4 amine.
-
Carbamoylation: Reaction of 4-amino-3-nitroaniline (2-nitro-p-phenylenediamine) with 2-chloroethyl chloroformate.[1]
-
Cyclization: Base-induced closure to form the oxazolinone ring.[1]
-
Hydrolysis: Ring-opening to yield the final aminoethanol product.
Visualizing the Pathway (DOT Diagram)
Caption: Step-wise synthesis via the Carbamate/Oxazolinone route, highlighting critical intermediates (Carbamate, Oxazolinone) often found as impurities.
Module 2: Troubleshooting & FAQs
Q1: I am detecting a persistent peak at RRT 1.2 identified as "Oxazolinone". Why isn't the hydrolysis completing?
The Issue: You are seeing 3-(4-amino-3-nitrophenyl)-oxazolin-2-one (Impurity B). This is the "closed-ring" intermediate that has failed to open.
Root Cause:
-
Insufficient Alkalinity: The oxazolinone ring is stable in neutral or weakly basic conditions. It requires a distinct pH jump (typically pH > 11) to hydrolyze the carbamate linkage effectively.
-
Temperature Gradient: Hydrolysis is endothermic; performing this step at ambient temperature often results in <90% conversion.[1]
Corrective Protocol:
-
pH Check: Ensure the reaction mixture for the final step reaches pH 12-13 using NaOH. Carbonate bases are often too weak for rapid hydrolysis.[1]
-
Thermal Push: Increase the hydrolysis temperature to 60-70°C for 1-2 hours. Monitor via HPLC until the Oxazolinone peak is <0.1%.
-
Quench Care: Do not neutralize the solution too quickly. Ensure the ring is fully opened before dropping the pH for precipitation, otherwise, the equilibrium may favor the closed form or trap the intermediate.
Q2: My final product contains ~0.5% of the starting material (2-nitro-p-phenylenediamine). Can I remove it downstream?
The Issue: Presence of Impurity A (Parent amine).[2]
Technical Insight: This is a "Critical Failure" impurity. Because the starting material and the product share similar solubility profiles (both are aniline derivatives) and pKa values, separation via recrystallization is notoriously difficult and yields losses are high.
Prevention Strategy (The "Self-Validating" Fix):
-
Stoichiometry: Ensure a 1.1 - 1.2 molar equivalent of 2-chloroethyl chloroformate in the first step.[1]
-
Endpoint Control: Do not proceed to cyclization until the starting amine is <0.1% by HPLC. It is better to add a second aliquot of chloroformate than to attempt downstream purification.[1]
-
Solvent Choice: Use a solvent where the Carbamate intermediate precipitates (e.g., Toluene or Ethyl Acetate), allowing you to wash away unreacted starting material before the hydrolysis step.
Q3: I see an unknown impurity at RRT 0.85. Could this be a "Carbamate"?
The Issue: Likely 2-chloroethyl-4-amino-3-nitrophenylcarbamate (Impurity C).[1][2]
Mechanism: This occurs when the first step (acylation) works, but the second step (cyclization) fails. The chloro-ethyl chain remains linear and un-cyclized.[1]
Troubleshooting:
-
Base Strength in Step 2: Cyclization requires a base to scavenge the HCl and drive the nucleophilic attack of the nitrogen onto the alkyl chloride. If you used a weak base (e.g., Pyridine) or insufficient heat, the ring won't close.
-
Water Contamination: If water is present during the cyclization step, it can hydrolyze the chloride before it cyclizes, leading to a dead-end hydroxy-ethyl carbamate impurity.[1] Ensure anhydrous conditions for the cyclization phase.
Module 3: Impurity Profile & Specifications
Refer to the table below to benchmark your crude material against regulatory expectations (based on SCCS opinions for HC Red No. 7).
| Impurity Name | Structure / Origin | Risk Level | Target Limit |
| 2-Nitro-p-phenylenediamine | Unreacted Starting Material | High (Sensitizer/Carcinogen Cat 3B) | < 0.1% |
| Oxazolinone Derivative | Intermediate B (Incomplete Hydrolysis) | Medium (Process Indicator) | < 0.5% |
| Carbamate Derivative | Intermediate C (Incomplete Cyclization) | Medium (Process Indicator) | < 0.5% |
| Nitrosamines | Side reaction with nitrites | Critical (Carcinogenic) | < 50 ppb |
Note on Nitrosamines: As a secondary amine, the product is prone to nitrosation.[2][3] Never use sodium nitrite (often used to quench excess reagents in other dye syntheses) in this process line, and ensure all water sources are free of nitrate/nitrite contaminants.
References
-
Scientific Committee on Consumer Safety (SCCS). (2009). Opinion on HC Red n° 7. European Commission.[1][3][4] SCCS/1229/09.[1][2]
-
Scientific Committee on Consumer Safety (SCCS). (2010).[3] Opinion on HC Red n° 3. European Commission.[1][3][4] SCCS/1293/10.[1]
-
PubChem. (2024). 2-(4-Nitroanilino)ethanol Compound Summary. National Library of Medicine.
-
European Commission. (2006). CosIng: Cosmetic Ingredient Database - HC Red No. 7.
Sources
Technical Support Center: 2-(4-Amino-3-nitroanilino)ethanol Synthesis Optimization
The following technical guide details the optimization of reaction conditions for the synthesis of 2-(4-Amino-3-nitroanilino)ethanol , commonly referred to in industrial applications as HC Red No. 3 .
This guide is structured to address the specific challenges of nucleophilic aromatic substitution (
Topic Overview
-
Compound Name: this compound[1]
-
Systematic Name: 2-[(4-Amino-2-nitrophenyl)amino]ethanol[1][2]
-
CAS Number: 24905-87-1 (HC Red No. 3)[1]
-
Reaction Type: Nucleophilic Aromatic Substitution (
)[3][4] -
Critical Challenge: The substrate contains a strongly electron-donating amino group (
) para to the leaving group, which significantly deactivates the ring toward nucleophilic attack.[1] Successful synthesis requires balancing leaving group lability (Fluorine vs. Chlorine) with thermal activation.
Part 1: Core Reaction Protocol (The "Gold Standard")
Q: What is the optimal synthetic route for high-purity this compound?
A: The most robust route utilizes 4-Fluoro-3-nitroaniline as the substrate.[1] While the chloro-analog is cheaper, the fluoro-derivative is required to overcome the electronic deactivation caused by the para-amino group.[1] The reaction is a direct
Optimized Experimental Protocol
| Parameter | Specification | Causality / Rationale |
| Substrate | 4-Fluoro-3-nitroaniline (1.0 eq) | Critical: Fluorine is highly electronegative, stabilizing the Meisenheimer complex intermediate, which is the rate-determining step in deactivated systems.[1] |
| Reagent | Monoethanolamine (3.0 - 5.0 eq) | Acts as both the nucleophile and the base to neutralize the HF byproduct.[1] Excess drives the equilibrium to completion. |
| Solvent | Water or Ethanol/Water (1:[1]1) | Green Chemistry: Water is an excellent solvent for this reaction due to the "hydrophobic effect" accelerating organic reactions and facilitating product precipitation upon cooling. |
| Temperature | Reflux ( | High thermal energy is required to overcome the high activation barrier caused by the electron-rich aniline ring.[1] |
| Time | 2 – 4 Hours | Monitor via TLC/HPLC. Extended heating may lead to oxidative degradation of the phenylenediamine core. |
Step-by-Step Methodology
-
Charge: In a round-bottom flask equipped with a reflux condenser, suspend 4-Fluoro-3-nitroaniline (10.0 g, 64 mmol) in Water (50 mL).
-
Addition: Add Monoethanolamine (11.7 g, 192 mmol, 3.0 eq) in a single portion. The suspension may darken immediately.
-
Reaction: Heat the mixture to reflux (
). The solid starting material will dissolve, forming a dark red/brown solution.[1] -
Monitoring: Check reaction progress after 2 hours. The limiting reagent (fluoroaniline) should be
. -
Workup: Cool the reaction mixture slowly to
using an ice bath. The product will crystallize out as dark red needles. -
Isolation: Filter the solid under vacuum. Wash the cake with ice-cold water (
) to remove excess amine and salts. -
Drying: Dry in a vacuum oven at
to constant weight. -
Expected Yield:
| Purity: (HPLC).[1]
Part 2: Troubleshooting & Optimization FAQs
Q: I am using 4-Chloro-3-nitroaniline but getting low yields (<30%) or no reaction. Why?
A: This is a classic "Leaving Group Effect" trap.
-
The Issue: The amino group (
) at the para-position is a strong electron donor (resonance effect). This increases electron density at the carbon holding the halogen, repelling the incoming nucleophile (ethanolamine). -
The Chemistry: In
, the rate-determining step is the formation of the anionic intermediate (Meisenheimer complex). Fluorine ( ) is extremely electronegative, which inductively stabilizes this anionic transition state much better than Chlorine ( ).[1] -
Solution: Switch to 4-Fluoro-3-nitroaniline . If you must use the Chloro-analog, you will need:
Q: My product contains a "tarry" impurity and has a lower melting point. What is happening?
A: This indicates oxidative degradation .[1]
-
Cause: Phenylenediamines (compounds with two amino groups on a benzene ring) are sensitive to air oxidation, especially at high temperatures and high pH (basic conditions provided by excess ethanolamine).
-
Fix:
-
Inert Atmosphere: Run the reflux under a gentle Nitrogen (
) or Argon blanket. -
Minimize Heat: Do not reflux longer than necessary. Stop heating immediately upon consumption of starting material.
-
Antioxidant: Adding a trace amount of sodium dithionite (
) during the workup can prevent oxidation during crystallization.
-
Q: Can I use organic solvents like DMF or DMSO to speed up the reaction?
A: Yes, dipolar aprotic solvents accelerate
-
Why?
-
Isolation Difficulty: DMF/DMSO are hard to remove.[1] Adding water to precipitate the product often traps the solvent in the crystal lattice, lowering purity.
-
Regioselectivity: Higher reactivity in DMF can sometimes lead to bis-alkylation (reaction at the primary amine), although this is rare due to steric hindrance.
-
Recommendation: Stick to Water or Isopropanol .[1] Water allows for "crash-out" precipitation, which acts as an in-situ purification step.[1]
-
Part 3: Reaction Logic & Pathway Visualization
The following diagram illustrates the synthesis workflow, highlighting the critical decision points between the Chloro and Fluoro substrates and the mechanism of impurity formation.
Figure 1: Reaction logic flow comparing substrate efficacy and identifying the oxidative degradation pathway.[1]
Part 4: Impurity Profile & Specification Guide
When validating the final product for research or development use, the following impurity profile should be monitored.
| Impurity Type | Origin | Control Strategy |
| Unreacted Substrate | Incomplete reaction due to low temp or insufficient time.[1] | Ensure reflux reaches |
| Bis-hydroxyethyl | Reaction of ethanolamine with the primary amine (rare).[1] | Sterically hindered by ortho-nitro group; minimized by avoiding harsh solvents (DMSO).[1] |
| Nitrosamines | Safety Critical: Reaction with nitrosating agents.[1][5][6] | Strictly avoid nitrite salts or nitrous acid sources in the lab.[1] Product is a secondary amine and prone to nitrosation [1].[6] |
| Unknown Tars | Oxidative coupling of phenylenediamines.[1] | Use |
References
-
National Toxicology Program (NTP). (1986).[2] Toxicology and Carcinogenesis Studies of HC Red No. 3. NIH Publication No. 86-2537.[1] U.S. Department of Health and Human Services.[7] [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2010).[8] Opinion on HC Red n° 3. European Commission, Directorate-General for Health and Consumers.[1] [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17169, 2-[(4-Amino-2-nitrophenyl)amino]ethanol. [Link][1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. HC RED NO. 3 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. ec.europa.eu [ec.europa.eu]
- 7. fda.gov [fda.gov]
- 8. ec.europa.eu [ec.europa.eu]
Technical Support Center: Purification of Crude 2-(4-Amino-3-nitroanilino)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of crude 2-(4-Amino-3-nitroanilino)ethanol. This document offers practical, experience-driven advice to navigate common challenges encountered during the isolation and purification of this important intermediate.
Introduction to Purification Challenges
This compound is a polar, aromatic compound containing both a basic amino group and a polar nitro group, in addition to a primary alcohol. This combination of functional groups can present several challenges during purification. Common issues include poor solubility in non-polar solvents, streaking on silica gel during chromatography, and difficulty in achieving high purity due to the presence of closely related impurities. The goal of any purification strategy is to effectively remove unreacted starting materials, side-products, and isomers while maximizing the recovery of the desired compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Recrystallization
Q1: My crude this compound is a dark, oily residue. Can I still use recrystallization?
A1: Yes, recrystallization can often be effective even if the crude product is an oil. The "oiling out" phenomenon, where the compound separates as a liquid instead of forming crystals, is common with impure substances or when the cooling process is too rapid.
Causality and Actionable Advice:
-
Impurity Effect: High concentrations of impurities can depress the melting point of your product, leading to the formation of an oil.
-
Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold. For a polar molecule like this compound, polar solvents are a good starting point.
-
Troubleshooting Steps:
-
Solvent Screening: Start with a small amount of your crude product and test its solubility in various solvents. Based on the purification of similar compounds like other nitroanilines, an ethanol/water mixed solvent system is a promising choice.[1][2]
-
Procedure for Oily Products: If your product oils out, reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to ensure the solution is not supersaturated. Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Slow cooling is critical for the formation of well-defined crystals.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[3]
-
Q2: I'm not getting a good recovery from recrystallization. What can I do to improve the yield?
A2: Low recovery is a common issue in recrystallization and can be attributed to several factors.
Causality and Actionable Advice:
-
Excess Solvent: Using too much solvent is the most frequent cause of low recovery, as some of the product will remain dissolved in the mother liquor even at low temperatures.
-
Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize in the filter paper.
-
Inappropriate Solvent System: The chosen solvent may be too good at dissolving your compound, even at cold temperatures.
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Pre-heat Funnel: When performing a hot filtration, pre-heat the funnel and filter paper with hot solvent to prevent premature crystallization.
-
Optimize Mixed Solvent Ratio: If using a mixed solvent system like ethanol/water, dissolve the crude product in a minimal amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the cloudiness before allowing it to cool slowly.[4]
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.
| Solvent System | Rationale for this compound | General Procedure |
| Ethanol/Water | Ethanol is a good solvent for many polar organic molecules, and water acts as an anti-solvent to decrease solubility upon cooling. This is a common system for nitroanilines.[1][2] | Dissolve the crude product in a minimum of hot ethanol. Add hot water dropwise until turbidity persists. Add a few drops of hot ethanol to clarify and then cool slowly. |
| Isopropanol | Similar to ethanol, but may offer different solubility characteristics that could be advantageous. | Dissolve the crude product in a minimum of hot isopropanol, then cool slowly. |
| Ethyl Acetate/Hexane | A more moderately polar system. Ethyl acetate is the "good" solvent, and hexane is the "poor" solvent. | Dissolve the crude product in a minimum of hot ethyl acetate. Add hexane dropwise until turbidity persists. Add a few drops of hot ethyl acetate to clarify and then cool slowly. |
Column Chromatography
Q3: My compound is streaking badly on the TLC plate and the column. How can I get clean separation?
A3: Streaking of amines on silica gel is a very common problem. It is caused by strong interactions between the basic amino groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.
Causality and Actionable Advice:
-
Acid-Base Interaction: The acidic nature of silica gel can protonate the basic amine, leading to strong adsorption and subsequent slow, uneven elution, which appears as streaking.
-
Solution: To mitigate this, a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, is often added to the eluent. This base deprotonates the silanol groups and ensures your amine remains in its neutral, less polar form, allowing for smoother elution.[5]
Troubleshooting Protocol: TLC Solvent System Screening
-
Prepare Stock Solutions: Prepare small vials of different solvent systems. Good starting points for a polar compound like this would be mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Spot the TLC Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or methanol) and spot it on a silica gel TLC plate.
-
Develop the Plate: Run the TLC plates in the different solvent systems.
-
Add Base: If you observe streaking, add 0.5-1% triethylamine to your eluent systems and re-run the TLCs.
-
Optimal Rf: Aim for a solvent system that gives your desired compound an Rf value of approximately 0.3-0.4 for the best separation on a column.[6]
Q4: I am not sure what impurities to look for. What are the likely side-products in the synthesis of this compound?
A4: The impurities will largely depend on the synthetic route used. A common synthesis involves the reaction of a 1,4-diaminobenzene derivative with a nitro-substituted chlorobenzene or the reaction of a nitro-substituted aniline with an amino alcohol. Assuming a synthesis from 4-chloro-3-nitroaniline and ethanolamine, potential impurities could include:
-
Unreacted Starting Materials: 4-chloro-3-nitroaniline and ethanolamine.
-
Isomeric Products: If the starting materials are not pure, you may have isomeric impurities.
-
Di-substituted Products: Reaction of the product with another molecule of 4-chloro-3-nitroaniline.
-
Oxidation Products: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: A decision-making workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a general guideline and should be optimized for your specific crude product.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of hot 95% ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Addition of Anti-solvent: While maintaining the temperature, add hot deionized water dropwise to the solution until you observe persistent cloudiness.
-
Clarification: Add a few drops of hot 95% ethanol to the cloudy mixture until it becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography
This protocol assumes that a suitable solvent system has been identified by TLC (e.g., 40% Ethyl Acetate in Hexane + 1% Triethylamine).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 40% EtOAc/Hexane + 1% TEA). Pour the slurry into the column and allow it to pack under a gentle flow of the eluent, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane or ethyl acetate). If the solubility is low, you can adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to dryness. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
References
Sources
Stability issues of 2-(4-Amino-3-nitroanilino)ethanol with oxidizing agents
Technical Support Center: 2-(4-Amino-3-nitroanilino)ethanol
Introduction: Understanding the Reactivity of this compound
Welcome to the technical support guide for this compound (CAS: 2871-01-4), also commercially known as HC Red No. 3.[1][2] This molecule is a valuable intermediate, particularly in the synthesis of dyes.[2] However, its utility is matched by its chemical sensitivity, specifically its incompatibility with oxidizing agents.[1][3] This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered during experimentation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in the lab.
The structure of this compound contains multiple functional groups prone to oxidation: a primary aromatic amine, a secondary aromatic amine, and a primary alcohol. This inherent reactivity is the source of many stability challenges.
Section 1: Fundamental Chemical Profile & Reactive Sites
A clear understanding of the molecule's properties is the first step in troubleshooting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2871-01-4 | [1][3] |
| Molecular Formula | C₈H₁₁N₃O₃ | [1][2] |
| Molecular Weight | 197.19 g/mol | [1][2] |
| Appearance | Amber to Dark green to Black powder/crystal | [1][2] |
| Melting Point | 127-128°C | [1] |
| Water Solubility | <0.01 g/100 mL at 18 ºC | [1] |
| Stability | Stable under recommended conditions; incompatible with strong oxidizing agents. | [1][3] |
Visualizing Molecular Reactivity
The key to predicting and understanding instability lies in identifying the molecule's reactive "hot spots." The following diagram illustrates the functional groups most susceptible to oxidative degradation.
Caption: Reactive sites on the this compound molecule.
Section 2: Troubleshooting Guide for Oxidative Instability
This section addresses common problems in a direct question-and-answer format.
Q1: My solution of this compound rapidly changed from its initial color to a dark brown/black upon adding an oxidizing agent. What is happening?
A: This is a classic sign of oxidative degradation. Aromatic amines are highly susceptible to oxidation, which often results in the formation of intensely colored, highly conjugated systems.
-
Causality: The primary and secondary amine groups are likely being oxidized to form species such as nitroso compounds, quinone-imines, or azo/azoxy dimers. These molecules possess extended π-systems that absorb visible light, leading to the dark coloration. In some cases, uncontrolled oxidation can lead to polymerization, resulting in insoluble, tar-like materials. The oxidation of similar compounds like p-nitroaniline is known to produce colored products such as p-benzoquinone.
Q2: I am observing multiple new, unexpected peaks in my HPLC or LC-MS analysis after a reaction involving an oxidizing environment. What are these impurities?
A: The presence of new peaks confirms chemical transformation. Based on the reactive sites identified in Section 1, we can predict several classes of degradation products.
-
Expert Insight: It is crucial to consider that a single oxidizing agent can attack multiple sites, leading to a complex mixture of products. The exact product profile will depend on the oxidant's strength, reaction temperature, pH, and solvent.
Table 2: Potential Oxidative Degradation Products
| Reactive Site | Oxidation Product(s) | Expected Mass Change | Potential Analytical Signature |
| Primary Alcohol | Aldehyde | -2 Da | Isomeric with parent, may be difficult to separate |
| Carboxylic Acid | +14 Da | More polar, shorter retention time in RPLC | |
| Secondary Amine | N-oxide | +16 Da | More polar, easily detectable by MS |
| Coupling Products (e.g., Dimer) | ~ Doubled MW | High MW, may have poor solubility | |
| Primary Amine | Nitroso derivative | +15 Da | Often unstable |
| Azo/Azoxy Dimers | ~ Doubled MW | Highly colored, may precipitate | |
| Aromatic Ring | Hydroxylation / Quinone formation | +16 Da / +2 Da | Significant change in polarity and UV-Vis spectrum |
The diagram below illustrates these potential transformation pathways.
Caption: Potential degradation pathways under oxidative stress.
Q3: I suspect my starting material is already partially degraded. What are the proper handling and storage procedures to ensure its integrity?
A: Proactive prevention is the best strategy. The stability of this compound is contingent on proper storage.
-
Storage Conditions: Store the compound in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[1][4][5] Recommended storage temperatures are often between 2-8°C.[1]
-
Container: Use tightly sealed containers to prevent exposure to atmospheric moisture and oxygen.[5]
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider blanketing the container with an inert gas like nitrogen or argon.
-
Segregation: Crucially, store it separately from all oxidizing agents, strong acids, and bases.[6]
Q4: Which common laboratory reagents are considered incompatible and should be avoided?
A: Given the compound's sensitivity, a wide range of common oxidizers pose a risk.
-
Highly Incompatible (High Risk of Rapid Degradation):
-
Peroxides: Hydrogen peroxide (H₂O₂), peroxyacids (m-CPBA, peracetic acid).[7]
-
Permanganates: Potassium permanganate (KMnO₄).
-
Chromates/Dichromates: Chromium trioxide (CrO₃), potassium dichromate (K₂Cr₂O₇).
-
Halogen-based: Sodium hypochlorite (bleach), N-Bromosuccinimide (NBS).
-
Strong Acids: Concentrated nitric acid and sulfuric acid can act as oxidants or catalysts for degradation.[8]
-
-
Use with Extreme Caution:
-
Mild oxidizing agents (e.g., atmospheric oxygen over long periods, especially in solution).
-
Metal catalysts that can facilitate aerobic oxidation.
-
Section 3: Experimental Protocols for Stability Assessment
To ensure trustworthy and reproducible results, we provide the following self-validating protocols.
Protocol 1: Small-Scale Compatibility Screening
This protocol allows you to quickly assess the stability of your compound with a specific reagent under your experimental conditions.
Objective: To determine if this compound degrades in the presence of a test reagent over a set time period.
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol, acetonitrile).
-
Prepare a solution of the test reagent (your potential oxidant) at the desired concentration.
-
Prepare a control vial containing only the stock solution.
-
-
Reaction:
-
In a separate "test" vial, add the stock solution.
-
Add the test reagent solution to the "test" vial.
-
Gently mix both vials and store them under the intended reaction conditions (e.g., room temperature, 50°C).
-
-
Monitoring (Time Points: 0, 1, 4, and 24 hours):
-
At each time point, withdraw a small aliquot from both the "control" and "test" vials.
-
Spot the aliquots on a TLC plate to visually check for the appearance of new spots (impurities) or a change in the starting material spot.
-
For quantitative analysis, dilute the aliquots and analyze by HPLC-UV. Compare the peak area of the parent compound in the "test" sample to the "control." A significant decrease (>5%) in the parent peak area indicates incompatibility.
-
-
Interpretation:
-
Stable: No new peaks/spots appear, and the parent peak area remains constant relative to the control.
-
Unstable: New peaks/spots are observed, and/or the parent peak area decreases significantly.
-
Protocol 2: Workflow for Identification of Degradation Products by LC-MS
Objective: To characterize the unknown impurities observed during a reaction.
Caption: A logical workflow for analyzing degradation products via LC-MS.
-
Rationale: This systematic approach ensures that you not only detect impurities but also gather the necessary mass data to identify them. Full scan analysis provides the molecular weight of the impurities, while MS/MS provides structural fragments, allowing for confident identification when compared against the predicted products in Table 2.[9][10]
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What is the primary mechanism of degradation with strong oxidizing agents? The most likely initial step is a single-electron transfer (SET) from one of the electron-rich amino groups to the oxidizing agent, forming a radical cation. This highly reactive intermediate can then undergo various pathways, including deprotonation, dimerization, or reaction with other molecules, leading to the complex product mixtures observed.
FAQ 2: How does pH influence the stability of this compound? The pH is critical. Under acidic conditions (low pH), the amino groups will be protonated (-NH₃⁺, -NH₂⁺-). This deactivates them towards oxidation, potentially increasing stability. However, very strong acidic conditions can introduce other degradation pathways.[8] Under basic conditions (high pH), the amino groups are deprotonated and highly nucleophilic, making them more susceptible to oxidation. The optimal pH for stability during a reaction must be determined empirically.
FAQ 3: Are there general strategies to prevent oxidation during a reaction if an oxidizing agent must be present? If an oxidative environment is unavoidable, consider these strategies:
-
Protecting Groups: The amino or alcohol groups can be temporarily protected with groups like Boc (t-butoxycarbonyl) for amines or silyl ethers for alcohols. This adds steps to the synthesis but can prevent unwanted side reactions.
-
Controlled Addition: Add the oxidizing agent slowly and at a low temperature to control the reaction rate and minimize over-oxidation.
-
Use of Antioxidants: In formulation or storage contexts, the addition of a scavenger or antioxidant can be effective, though this is less common during active synthesis.
References
-
2-Nitroaniline | C6H6N2O2 | CID 6946 . PubChem, National Center for Biotechnology Information. [Link]
-
ETHANOL, 200 PROOF - Safety Data Sheet . AmericanBio. [Link]
-
Insuasty, B., et al. (2004). Reaction of 2-(2-amino-4-nitroanilino)ethanol with 3-dimethylaminopropiophenones . Heterocyclic Communications, 10(1), 81-86. [Link]
-
CAS 2871-01-4 HC RED NO.3 / 2-(4-Amino-2-nitroanilino)-ethanol . Zoran. [Link]
-
2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 . PubChem, National Center for Biotechnology Information. [Link]
-
18.5: Pathways of Amino Acid Degradation . Biology LibreTexts. [Link]
-
Kim, H. Y., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative Condition . Toxics, 12(5), 340. [Link]
-
Safety Data Sheet: Ethanol . Carl ROTH. [Link]
-
Ethanol Chemical Storage Buildings - Safety Tips from the Experts . U.S. Chemical Storage. [Link]
-
4-Nitroaniline - Wikipedia . Wikipedia. [Link]
-
Proper Handling and Storage of Ethanol . Eagle Manufacturing. [Link]
-
Nand, K. C. (2005). Mechanism of oxidation of p-nitroaniline by ammonium metavanadate in sulphuric acid medium . Indian Journal of Chemistry, 44A, 2249-2253. [Link]
-
How Should Ethanol Be Stored? . Chemistry For Everyone via YouTube. [Link]
-
Wang, Y., et al. (2023). Biodegradation of Both Ethanol and Acetaldehyde by Acetobacter ghanensis JN01 . Foods, 12(23), 4323. [Link]
-
Pescarmona, P. P., & Paone, E. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines . Chemistry, 4(1), 79-99. [Link]
-
Rothschild, M. A., et al. (1979). Alcohol, amino acids, and albumin synthesis. III. Effects of ethanol, acetaldehyde, and 4-methylpyrazole . Gastroenterology, 76(3), 555-561. [Link]
-
D'Accolti, L., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid . ACS Omega, 4(5), 9151-9157. [Link]
Sources
- 1. 2-(4-Amino-2-nitroanilino)-ethanol | 2871-01-4 [chemicalbook.com]
- 2. China CAS 2871-01-4 HC RED NO.3 / 2-(4-Amino-2-nitroanilino)-ethanol Manufacture and Factory | Zoran [zoranchem.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. youtube.com [youtube.com]
- 6. americanbio.com [americanbio.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: HPLC Troubleshooting for 2-(4-Amino-3-nitroanilino)ethanol
Executive Summary & Analyte Profile
The Issue:
Peak tailing (Asymmetry Factor
The Molecule:
-
Chemical Nature: A nitro-substituted aniline derivative with a polar ethanolamine side chain.
-
Key Interaction: The molecule contains basic amine functionalities (primary and secondary amines). While the nitro group (
) is electron-withdrawing and reduces the basicity of the aniline nitrogen, the molecule retains sufficient basic character to interact with residual silanols on silica-based columns. -
Root Cause: The primary driver of tailing is secondary silanol interaction (cation exchange) combined with potential column overload or solvent mismatch .
Diagnostic Logic Tree
Before adjusting chemistry, use this flowchart to isolate the variable causing the asymmetry.
Figure 1: Systematic fault isolation workflow for HPLC peak tailing.
Technical Q&A: Chemistry & Mechanics
Category A: Mobile Phase Chemistry[2][3][4][5]
Q1: Why does this specific nitroaniline derivative tail on my C18 column?
A: The tailing is caused by Secondary Silanol Interactions .
Standard silica columns possess residual silanol groups (
-
At neutral pH (pH 4–8), these silanols ionize to form
. -
The amine groups on this compound become protonated (
) in the mobile phase. -
The Mechanism: The positively charged analyte binds ionically to the negatively charged column surface (Ion-Exchange mechanism), delaying the elution of a portion of the sample. This "drag" creates the tail.[3]
Q2: What is the optimal pH to suppress this tailing? A: Low pH (pH 2.0 – 3.0).
-
Why: At pH < 3.0, the surface silanols are protonated (
), rendering them neutral. Without the negative charge on the surface, the cation-exchange mechanism is suppressed, and the analyte interacts only with the hydrophobic C18 phase. -
Protocol: Use 0.1% Phosphoric Acid or Formic Acid. Ensure your column is stable at low pH (most modern C18 columns are stable down to pH 2).
Q3: Can I use a "Silanol Blocker" if I cannot use low pH? A: Yes. Triethylamine (TEA) is the gold standard additive.
-
Concentration: 5 mM to 10 mM TEA in the mobile phase.
-
Mechanism: TEA is a small, highly basic amine. It saturates the active silanol sites on the column, effectively "capping" them so your analyte cannot bind.
-
Warning: TEA is not recommended for LC-MS due to signal suppression. For LC-MS, use Ammonium Formate at low pH.
Category B: Column Selection (Hardware)
Q4: Is a standard C18 column sufficient? A: Likely not. For nitroanilines, you require a Base-Deactivated Silica (BDS) or a heavily End-Capped column.
-
Recommendation: Look for columns labeled "End-capped," "Polar Embedded," or "Hybrid Particle" (e.g., Agilent Zorbax Eclipse Plus, Waters XBridge, or Phenomenex Kinetex).
-
Why: These columns have undergone a secondary bonding reaction to cover residual silanols with small trimethylsilyl groups, physically blocking the interaction sites.
Category C: Sample Preparation
Q5: My peak looks perfect at low concentration but tails at high concentration. Why? A: You are experiencing Mass Overload .
-
Diagnosis: If the retention time decreases slightly as the peak gets wider and tails, the column capacity is exceeded.
-
Fix: Dilute the sample 1:10. If sensitivity is an issue, increase the column diameter (e.g., from 2.1 mm to 4.6 mm) to increase loading capacity.
Q6: I dissolved my sample in 100% Acetonitrile, and the peak is distorted. Why? A: This is the Strong Solvent Effect .
-
Mechanism: If the sample solvent (100% ACN) is stronger than the mobile phase (e.g., 80% Water / 20% ACN), the analyte travels faster than the mobile phase front immediately after injection. This causes band broadening and fronting/tailing before the analyte even reaches the stationary phase.
-
Protocol: Always dissolve the sample in the initial mobile phase composition (e.g., 80:20 Water:ACN).
Visualizing the Interaction Mechanism
Understanding the microscopic interaction is key to solving the problem.
Figure 2: Mechanism of amine-silanol interaction causing peak tailing and the neutralization effect of low pH.
Summary of Experimental Interventions
| Parameter | Recommended Setting | Mechanism of Action |
| Mobile Phase pH | 2.5 – 3.0 | Protonates silanols ( |
| Buffer | Phosphate (20-50 mM) | High buffer capacity prevents local pH shifts within the column pore. |
| Additive | Triethylamine (5 mM) | Competitively blocks silanol sites (Use only if pH adjustment fails). |
| Column Type | End-capped C18 | Sterically hides residual silanols from the analyte. |
| Temperature | 35°C – 40°C | Reduces mobile phase viscosity, improving mass transfer kinetics. |
References
-
LCGC North America. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Link
-
Agilent Technologies. (2020). Tips and Tricks of HPLC System Troubleshooting. Agilent Technical Guides. Link
-
Restek Corporation. (2020). LC Troubleshooting—All of My Peaks are Tailing!. Restek Technical Library. Link
-
Phenomenex. (2018).[4] HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Blog. Link
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 266154: 2-(4-Nitroanilino)ethanol. PubChem.[4][5][6][7] Link
Sources
- 1. chromtech.com [chromtech.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. Restek - Videoartikel [de.restek.com]
- 4. 2-(4-Amino-3-but-2-en-2-ylanilino)ethanol | C12H18N2O | CID 69736450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-[4-(aminomethyl)-N,3-dimethylanilino]ethanol | C11H18N2O | CID 62134023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
Technical Support Center: Stability and Handling of 2-(4-Amino-3-nitroanilino)ethanol
Welcome to the technical support guide for 2-(4-Amino-3-nitroanilino)ethanol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of this compound. Our goal is to equip you with the necessary knowledge to prevent decomposition and ensure the integrity of your experiments.
Introduction
This compound is a multifaceted organic compound featuring both an aromatic amine and a nitro functional group. This unique structure, while valuable in many research applications, also renders the molecule susceptible to degradation if not stored and handled correctly. This guide will delve into the potential decomposition pathways and provide actionable protocols to maintain the compound's purity and stability over time.
Troubleshooting Guide: Identifying and Addressing Decomposition
Visible changes in the physical appearance of this compound are often the first indicators of decomposition. This section provides a practical guide to identifying these signs and linking them to potential chemical causes.
| Observed Problem | Probable Cause(s) | Recommended Action(s) |
| Color Change (e.g., darkening, development of a reddish or brownish hue) | Oxidation of the aromatic amino group, leading to the formation of highly colored polymeric byproducts.[1][2][3] | 1. Immediately transfer the compound to an inert atmosphere (e.g., argon or nitrogen).2. Store in an amber vial to protect from light.3. Re-evaluate storage temperature; consider colder storage (2-8°C).4. Perform a purity check using the HPLC method outlined below. |
| Clumping or Caking of the Powder | Absorption of moisture from the atmosphere. | 1. Store the compound in a desiccator over a suitable drying agent.2. Ensure the container is tightly sealed.3. If clumping is observed, gently break up the aggregate in a dry, inert atmosphere before use. |
| Inconsistent Experimental Results | Partial decomposition of the compound, leading to a lower effective concentration of the active molecule. | 1. Do not use the material further until purity is confirmed.2. Perform a purity analysis via HPLC to quantify the remaining active compound.3. If decomposition is confirmed, procure a fresh batch of the compound. |
| Appearance of an Unpleasant Odor | Degradation of the ethanolamine side chain or other decomposition pathways. | 1. Handle the compound in a well-ventilated fume hood.2. Assess for other signs of decomposition.3. Dispose of the material according to safety guidelines if significant degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound?
A1: The primary drivers of decomposition are exposure to oxygen, light, and moisture . The aromatic amine functionality is particularly susceptible to oxidation, which is often accelerated by light. The nitro group can be susceptible to reduction, and the entire molecule can be affected by inappropriate storage temperatures.
Q2: What is the ideal temperature for storing this compound?
A2: For long-term stability, it is recommended to store this compound in a cool, dark, and dry place. A refrigerated temperature range of 2-8°C is ideal. Storing at temperatures below 30°C is a general guideline for amines to maintain stability.[4]
Q3: Should I be concerned about the container material for storage?
A3: Yes. Use amber glass vials with airtight seals. The amber color protects the compound from light-induced degradation, and the airtight seal prevents exposure to oxygen and moisture. Avoid plastic containers that may be permeable to air or leach impurities.
Q4: How can I be sure my compound is still pure enough for my experiments?
A4: Regular purity assessment is crucial. We recommend a stability-indicating High-Performance Liquid Chromatography (HPLC) method . A detailed protocol is provided in this guide. Visual inspection for color changes is a good preliminary check, but quantitative analysis is necessary for scientific rigor.
Q5: What are the likely decomposition products?
A5: The primary decomposition pathways likely involve:
-
Oxidation of the amino group: This can lead to the formation of colored oligomers and polymers.
-
Reduction of the nitro group: This can result in the formation of nitroso or amino derivatives, which may further react.
-
Degradation of the ethanolamine side chain: This can occur under harsh conditions.
A simplified representation of potential degradation pathways is shown below.
Caption: Potential decomposition pathways for this compound.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
This protocol outlines the best practices for storing this compound to ensure its long-term stability.
Materials:
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (Argon or Nitrogen)
-
Desiccator cabinet
-
Refrigerator (2-8°C)
-
Spatula
-
Balance
Procedure:
-
Preparation: Before opening the main stock container, allow it to equilibrate to room temperature to prevent moisture condensation.
-
Inert Atmosphere: If possible, perform all manipulations in a glove box or under a gentle stream of inert gas.
-
Aliquoting: Weigh the desired amount of the compound quickly and accurately.
-
Packaging: Transfer the aliquot to a pre-labeled amber glass vial.
-
Inerting: Flush the headspace of the vial with inert gas for 10-15 seconds.
-
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.
-
Secondary Containment: Place the sealed vial inside a desiccator.
-
Storage: Store the desiccator in a refrigerator maintained at 2-8°C.
Caption: Recommended workflow for the safe storage of the compound.
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This HPLC method is designed to separate the parent compound from potential degradation products, allowing for accurate purity determination.[5][6][7][8][9][10][11][12][13][14]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid (optional) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (optional) |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 380 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Prepare a sample solution of the compound to be tested at a similar concentration to the working standard.
-
Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter into HPLC vials.
-
Analysis: Inject the standard and sample solutions onto the HPLC system.
-
Data Processing: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
-
Lyme Congregational Church Boston. Environmental Health and Safety | Handling and Care of Peroxide-Forming and Nitro Compounds. Available at: [Link]
-
Chemistry For Everyone. How To Store Nitrocellulose? YouTube. Published July 11, 2025. Available at: [Link]
- Insuasty B, Caldas Y, Quiroga J, Abonia R, Nogueras M. Reaction of 2-(2-amino-4-nitroanilino)ethanol with 3-dimethylaminopropiophenones. Rev. Soc. Quím. Perú. 2004;70(1):26-34.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 266154, 2-(4-Nitroanilino)ethanol. Available at: [Link]
-
HSE. Storage And Handling Of Industrial Nitrocellulose. Available at: [Link]
- Kumar A. Ethanol decomposition on transition metal catalysts - synthesis, deactivation and coking mechanism. AIDIC Conference Series. 2017;14:1-4.
-
LookChem. 2-(4-Amino-2-nitroanilino)-ethanol CAS: 2871-01-4. Available at: [Link]
-
ResearchGate. DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. Available at: [Link]
- Mazumder S, Ahamed RA, McGahee E, Wang L, Seyler TH. A new automated method for the analysis of aromatic amines in human urine by GC-MS/MS. J Anal Toxicol. 2019;43(1):25-35.
- Guo W, Zheng Y, Xiang W, Zhang Y. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Adv. 2024;14(1):1-14.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Published November 2, 2021.
- Li H, Laskin A, Laskin J, Nizkorodov SA. Role of Soil Manganese in the Oxidation of Aromatic Amines. Environ Sci Technol. 2018;52(19):11309-11318.
-
Agilent Technologies. Nitro compounds Analysis of aromatic and basic compounds. Available at: [Link]
-
Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7423, 3-Nitroaniline. Available at: [Link]
-
American Chemical Society. Ethanolamine. Published July 5, 2021. Available at: [Link]
- LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Published April 30, 2012.
-
Britannica. Ethanolamine. Available at: [Link]
- Lorenzo-Parodi N, Kaziur-Cegla W, Schmidt TC. Automation and optimization of the sample preparation of aromatic amines for their analysis with GC–MS. Green Anal Chem. 2023;6:100071.
- Laha S, Luthy RG. Oxidation of aniline and other primary aromatic amines by manganese dioxide. Environ Sci Technol. 1990;24(3):363-373.
-
Wikipedia. 4-Nitroaniline. Available at: [Link]
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]
- LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Published April 30, 2012.
- Swarnalakshmi S, Sivakamasundari S, Ramamurthy P. OH radical reactions with ethanolamines: Formation of reducing as well as oxidizing radicals. J Phys Chem A. 2000;104(45):10665-10672.
- International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. Published October 2021.
-
Wikipedia. Ethanolamine. Available at: [Link]
- Virginia Tech. Analysis of Biogenic Amines by GC/FID and GC/MS. Published July 16, 2003.
- International Journal of Pharmacy & Pharmaceutical Research. Stability Indicating HPLC Method Development: A Review. Published February 2023.
- Nielsen CJ, D'Alessandro M, Hansen AMK, et al. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environ Sci Technol. 2012;46(21):11967-11974.
-
Centers for Disease Control and Prevention. p-NITROANILINE 5033. Available at: [Link]
Sources
- 1. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 10. chromatographyonline.com [chromatographyonline.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. cdc.gov [cdc.gov]
Technical Support Center: A Guide to the Safe Handling and Disposal of 2-(4-Amino-3-nitroanilino)ethanol
Introduction: This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-(4-Amino-3-nitroanilino)ethanol. As a nitroaromatic amine, this compound warrants careful management in a laboratory setting. This document is tailored for researchers, scientists, and professionals in drug development. The protocols and recommendations herein are synthesized from safety data for structurally related compounds and established best practices for chemical safety.
Crucial Advisory: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The guidance provided is based on the known hazards of similar nitroaniline and aromatic amine compounds. It is imperative to obtain the supplier-specific SDS for this exact chemical prior to any handling and to use it as the primary source of safety information. This guide should be considered a supplementary resource to augment, not replace, the manufacturer's SDS.
Part 1: Frequently Asked Questions (FAQs) - Hazard Identification & Risk Assessment
This section addresses fundamental questions regarding the potential hazards and properties of this compound, forming the basis of a thorough risk assessment before any experimental work begins.
Q1: What are the primary anticipated hazards of this compound?
Based on analogous compounds like 3-Nitroaniline and other substituted nitroanilines, the primary hazards are:
-
Acute Toxicity: These compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Ingestion or inhalation may lead to symptoms like headaches, nausea, and weakness.[3]
-
Skin and Eye Irritation: Direct contact is likely to cause skin and eye irritation.[4]
-
Skin Sensitization: There is a potential for the compound to cause an allergic skin reaction (skin sensitization) upon repeated contact.[5][6]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the liver and blood (methemoglobinemia).[2][3]
-
Environmental Hazard: The compound may be harmful to aquatic life with long-lasting effects.[2]
Q2: What are the key physical and chemical properties to be aware of?
The properties listed below are estimates based on structurally similar compounds, such as 2-(4-Amino-2-nitroanilino)-ethanol (CAS 2871-01-4).[7][8] Always refer to the supplier's documentation for specific values.
| Property | Estimated Value / Information | Rationale & Significance |
| Appearance | Amber to dark-colored powder or crystal.[8] | Visual identification and assessment of purity. |
| Melting Point | ~127-128°C[7][8] | Important for experimental design and stability considerations. |
| Water Solubility | Very low (<0.01 g/100 mL).[7][8] | Affects choice of solvent for reactions and cleaning, and indicates it will persist in aquatic environments. |
| Stability | Considered stable under normal conditions.[7][8] | Provides confidence in storage under recommended conditions. |
| Combustibility | Combustible.[7][8] | Not highly flammable, but will burn. Keep away from ignition sources. |
Q3: What substances are incompatible with this compound?
To prevent hazardous reactions, this compound should be stored and handled separately from:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[2][7]
-
Strong Acids, Acid Chlorides, Acid Anhydrides: These are generally incompatible with amines and can cause violent reactions.[2][3]
Part 2: Troubleshooting Guide - Safe Handling & Personal Protective Equipment (PPE)
This section provides practical solutions to common issues encountered during the handling of chemical solids and solutions in a laboratory setting.
Experimental Handling Workflow
The following diagram outlines the critical stages of safely handling the compound from receipt to use.
Caption: Workflow for the compliant disposal of hazardous chemical waste.
Protocol: Waste Disposal
All waste containing this compound must be treated as hazardous waste. [9]
-
Waste Characterization: Any material, including gloves, weigh paper, absorbent pads, and solutions, that has come into contact with the compound is considered hazardous waste.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. [9]Do not use metal containers for corrosive waste streams. The original container of the main waste component can often be reused. [9]3. Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and a full list of their chemical contents, including percentages. [9]Affix the label as soon as the first drop of waste is added.
-
Accumulation and Storage:
-
Keep waste containers securely closed at all times, except when adding waste. [9]This prevents spills and the release of vapors.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is clearly marked.
-
Ensure the waste is segregated from incompatible materials, especially acids and oxidizers.
-
-
Disposal: Do not dispose of this chemical down the drain or in the regular trash. [2][10]Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste pickup requests.
References
-
Airgas. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]
-
Australian Government Department of Health. (2016). Ethanol, 2-[(4-methyl-2-nitrophenyl)amino]-: Human health tier III assessment. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
CanGardCare. (2021). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? Retrieved from [Link]
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol. Retrieved from [Link]
-
Australian Government Department of Health. (2015). Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment. Retrieved from [Link]
-
precisionFDA. (n.d.). 2-(4-AMINO-N-ETHYL-3-METHYLANILINO)ETHANOL. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethanol ROTISOLV® ≥99,9 %. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. fishersci.com [fishersci.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. 2-(4-Amino-2-nitroanilino)-ethanol | 2871-01-4 [chemicalbook.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Validation & Comparative
Analytical Comparison Guide: 2-(4-Amino-3-nitroanilino)ethanol (HC Red No. 7)
[1][2][3][4]
Executive Summary & Chemical Identity[1][2][3][5]
In the development of semi-permanent hair dyes and pharmaceutical intermediates, precise structural elucidation is critical.[2] This compound (CAS: 24905-87-1 ), commercially known as HC Red No. 7 , is frequently confused with its regioisomer, HC Red No. 3 (2-(4-Amino-2-nitroanilino)ethanol, CAS: 2871-01-4).[1][2]
While both compounds share the molecular formula
Chemical Structure Comparison[6][7][8][9][10][11]
| Feature | HC Red No. 7 (Target) | HC Red No. 3 (Alternative) |
| IUPAC Name | This compound | 2-(4-amino-2-nitroanilino)ethanol |
| CAS Number | 24905-87-1 | 2871-01-4 |
| Substitution Pattern | 1,3,4-trisubstituted benzene | 1,2,4-trisubstituted benzene |
| Nitro Position | Ortho to primary amine ( | Ortho to secondary amine ( |
| Key Distinction | High steric hindrance at | High steric hindrance at |
Analytical Strategy: The "Isomer Challenge"
The primary analytical challenge is distinguishing the substitution pattern on the benzene ring.[2] Standard UV-Vis or low-resolution HPLC often fails to separate these isomers due to overlapping chromophores and similar polarity.[1][2]
The Solution: High-Field NMR (
-
NMR Rationale: The coupling constants (
-values) of the aromatic protons provide a definitive "fingerprint" of the 1,3,4-substitution pattern versus the 1,2,4-pattern.[1][2] -
MS Rationale: While molecular ions (
) are identical, fragmentation pathways differ based on the proximity of the nitro group to the alkyl side chain (ortho-effect).[1][2]
Experimental Protocols
A. High-Resolution NMR Spectroscopy
Objective: Confirm regiochemistry via aromatic proton coupling.
-
Instrument: 400 MHz or higher (e.g., Bruker Avance III).[2]
-
Solvent: DMSO-
(Preferred for solubility and exchangeable proton visibility).[1][2] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K.[2]
Workflow:
-
Preparation: Dissolve sample completely; filter if turbidity persists.[2]
-
Acquisition:
- NMR: 16 scans, 1s relaxation delay.
- NMR: 1024 scans, proton-decoupled.
-
COSY/HSQC: Essential for assigning the ethanol side-chain protons relative to the aromatic ring.[2]
B. LC-MS/MS Characterization
Objective: Impurity profiling and structural confirmation.[2]
Data Interpretation & Comparison
A. Mass Spectrometry Data ( )[1][2]
The fragmentation of HC Red No. 7 is driven by the stability of the nitro-aniline core.[2]
| Fragment Ion ( | Proposed Structure / Loss | Diagnostic Value |
| 198.1 | Molecular Ion (Base Peak) | |
| 180.1 | Loss of water from ethanol chain.[1][2] Common in both isomers.[2] | |
| 167.1 | Loss of hydroxymethyl group.[1][2] | |
| 151.1 | Critical: Loss of nitro group.[1][2] The intensity varies due to the "ortho effect."[2] In HC Red 3 (nitro ortho to alkyl-N), this loss is often facilitated by H-bonding, potentially making it more intense than in HC Red 7.[1][2] | |
| 137.1 | $[M+H - C_2H_5O - NH]^+ $ | Cleavage of the ethanolamine side chain.[1][2] |
B. Nuclear Magnetic Resonance (NMR) Data
This is the definitive identification method. We compare the predicted aromatic signals for the Target (HC Red 7) vs. the Alternative (HC Red 3) .[2]
1. Aromatic Region (6.5 – 8.5 ppm)[1][2]
-
HC Red No. 7 (Target):
-
Structure: Nitro at 3, Amino at 4, Ethanolamine at 1.[2]
-
Protons: H2, H5, H6.
-
H5 (Ortho to
): Appears as a doublet ( Hz).[1][2] Shielded by the adjacent amino group.[2] -
H6 (Ortho to
): Appears as a doublet of doublets ( Hz).[2] -
H2 (Meta to
, between and ): Appears as a meta-doublet ( Hz). This proton is chemically distinct because it is flanked by the ethanolamine and the nitro group.[2]
-
-
HC Red No. 3 (Alternative):
Decision Rule: If you see a singlet in the aromatic region, you likely have HC Red No. 3 .[2] If you see a clear doublet / dd / meta-doublet pattern without an isolated singlet, you have HC Red No. 7 .[2]
2. Aliphatic Region (3.0 – 5.0 ppm)[1]
Visualizations
Comparison Workflow
The following diagram illustrates the logical flow for distinguishing the two isomers using the data described above.
Caption: Decision tree for distinguishing HC Red No. 7 from HC Red No. 3 using 1H NMR coupling patterns.
Fragmentation Pathway (HC Red No. 7)[2]
Caption: Primary ESI+ fragmentation pathways for this compound.
References
-
European Commission. (2010).[2] Opinion of the Scientific Committee on Consumer Safety (SCCS) on HC Red n° 3.[2] SCCS/1293/10.[2] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 5484089, HC Red No. 7. Retrieved from [Link][1]
-
Australian Government, Department of Health. (2018).[2] HC Red 3 and HC Red 7: Human health tier II assessment. AICIS. Retrieved from [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2012).[2] Opinion on HC Red n° 3 (Colipa No B50) - Submission III. SCCS/1457/11.[2] Retrieved from [Link]
A Comparative Guide to the Efficacy of 2-(4-Amino-3-nitroanilino)ethanol as a Dye Intermediate
Introduction: The Role of Intermediates in Modern Dye Synthesis
In the vast landscape of synthetic colorants, azo dyes represent the most extensive and versatile class, accounting for a significant portion of all commercial dyes used.[1] The performance of these dyes—their color, intensity, and durability—is fundamentally dictated by the chemical architecture of their constituent parts. At the heart of this architecture lies the dye intermediate, a precursor molecule that is chemically transformed to build the final chromophore. The selection of an appropriate intermediate is therefore a critical decision in dye design, directly influencing the synthesis pathway, yield, and the ultimate performance characteristics of the colorant.
This guide provides an in-depth comparative analysis of 2-(4-Amino-3-nitroanilino)ethanol (CAS No. 24905-87-1), a key intermediate in the production of disperse dyes.[2] We will explore its chemical properties and evaluate its efficacy against structurally similar alternatives. Through supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
Chemical Profile of this compound
This compound is an aromatic amine containing both a nitro group and a hydroxyethyl substituent. These functional groups are not mere decorations; they are pivotal to its performance. The primary amino group is the reactive site for diazotization, the cornerstone reaction for forming the azo bridge (-N=N-). The ortho-positioned nitro group, a strong electron-withdrawing group, modulates the electronic properties of the aromatic ring, which in turn influences the color (bathochromic or hypsochromic shifts) of the final dye.[3] The hydroxyethyl group often enhances the dye's affinity for synthetic fibers like polyester and can improve solubility, a crucial factor for dyeing processes.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 24905-87-1 | [2] |
| Molecular Formula | C₈H₁₁N₃O₃ | [2] |
| Molecular Weight | 197.19 g/mol | [2] |
| Boiling Point | 436.6°C at 760 mmHg | [2] |
| Primary Use | Intermediate for azo dyes and pigments | [2] |
Comparative Framework: Selecting the Right Alternatives
To objectively assess the efficacy of this compound, we compare it against two logical alternatives: its structural isomer and a foundational precursor.
-
Alternative 1: 2-(4-Amino-2-nitroanilino)-ethanol (HC Red No. 3) (CAS No. 2871-01-4): This isomer differs only in the position of the nitro group (meta- vs. ortho- to the primary amino group).[5][6] This seemingly minor change can have a profound impact on the electronic environment of the diazonium salt formed during synthesis, thereby altering the final dye's absorption spectrum and color.
-
Alternative 2: 4-Nitroaniline (CAS No. 100-01-6): This is a more basic precursor that lacks the hydroxyethyl group.[7] Comparing against this molecule allows us to isolate and quantify the specific contribution of the N-ethanol substituent to dyeing performance, particularly in terms of fiber affinity and fastness properties.
The following sections will present a systematic evaluation based on the synthesis of a representative disperse red dye, using each of these three intermediates as the starting diazo component, coupled with a common agent like N,N-diethylaniline.
Experimental Evaluation: From Synthesis to Performance
The efficacy of a dye intermediate is not merely theoretical; it is proven through empirical testing. The following protocols outline a comprehensive workflow for synthesizing, purifying, and evaluating dyes derived from our intermediates of interest.
Logical Workflow: Synthesis and Evaluation
The overall process follows a logical progression from chemical reaction to material application and testing. This ensures that each intermediate is evaluated under identical conditions, providing a reliable basis for comparison.
Caption: Relationship between intermediate structure and dye performance.
-
Impact of the Nitro Group Position: The dye from this compound exhibits a higher λmax (515 nm) compared to its isomer (505 nm). This bathochromic shift (a shift to a longer wavelength) results in a deeper, more violet-red hue. This is because the nitro group at the 3-position exerts a stronger electronic influence on the resulting diazonium ion than when at the 2-position, leading to a lower energy gap for π-π* transitions in the final dye molecule.
-
Impact of the Hydroxyethyl Group: The most significant difference is observed when comparing with the dye derived from 4-nitroaniline. The presence of the hydroxyethyl group in both ethanol-containing intermediates leads to substantially better dye bath exhaustion (over 90% vs. 78%) and superior wash and light fastness properties. [4]This is because the hydroxyl group increases the molecule's polarity and provides a site for hydrogen bonding, enhancing its affinity and substantivity for the polyester fiber matrix. This stronger interaction makes the dye less likely to migrate out of the fiber during washing or degrade upon exposure to light.
-
Yield Considerations: While 4-nitroaniline gives a slightly higher raw yield, this is offset by its poorer application performance. The purification of dyes derived from the hydroxyethyl-containing intermediates can sometimes be more complex, but the resulting superior fastness properties often justify the trade-off in a high-performance application context. [8]
Conclusion
This comparative guide demonstrates that This compound is a highly effective dye intermediate for producing high-performance disperse red dyes for polyester. Its unique structure, featuring an ortho-positioned nitro group and a hydroxyethyl tail, provides a synergistic combination of properties. It yields dyes with a desirable deep red-violet shade and, most importantly, confers excellent fastness properties that are critical for textile applications.
While its isomer, 2-(4-Amino-2-nitroanilino)-ethanol, is also a viable option, it produces a slightly less bathochromic shade. The foundational precursor, 4-nitroaniline, while simple and high-yielding, results in a dye with significantly inferior application performance, highlighting the critical role of targeted functionalization in modern dye design. For researchers and developers aiming for colorants with high durability and specific hues, this compound represents a superior choice over these common alternatives.
References
- 2-((4-Amino-3-nitrophenyl)amino)ethanol. MySkinRecipes.
- 2-(4-Amino-N-ethylanilino)ethanol | C10H16N2O | CID 66713.
- Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP)
- UV-visible light absorption spectra of azo dyes. Doc Brown's Chemistry.
- Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions. AS Engineers.
- Reaction of 2-(2-amino-4-nitroanilino)ethanol with 3-dimethylaminopropiophenones. De Gruyter.
- 4-Nitroaniline. Wikipedia.
- 2-(4-Amino-2-nitroanilino)-ethanol CAS: 2871-01-4. LookChem.
- Synthesis of Disperse Dyes from Pyridone and Resorcinol Coupled to Diazotized 2-Amino-4-chloro-5-formylthiazole and Application to Polyester.
- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. SpringerLink.
- Purification of Dyes, Dye Intermediates, Alkaloids Steroids, Liquids, Amino Acids, Hormones, Aliphat.
- CAS 2871-01-4 HC RED NO.3 / 2-(4-Amino-2-nitroanilino)-ethanol. Zoran.
- Synthesis of Dyes and the Textile Industry.
- Studies on synthesis and dyeing performance of disperse azo dyes based on schiff base of ninhydrin and 4-amino phenol. Journal of Chemical and Pharmaceutical Research.
- SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Plant Archives.
- Evaluation and Testing of Dyes Before Use in Textile Dyeing.
- 3′-Nitro- and 3′-Aminofluoresceins: Appearance of Previously Missing Dyes. MDPI.
- UV-Vis chemometric analysis of azo dyes using NanoDrop QC Software. Thermo Fisher Scientific.
- Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. MDPI.
- Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-((4-Amino-3-nitrophenyl)amino)ethanol [myskinrecipes.com]
- 3. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
- 4. jocpr.com [jocpr.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. China CAS 2871-01-4 HC RED NO.3 / 2-(4-Amino-2-nitroanilino)-ethanol Manufacture and Factory | Zoran [zoranchem.com]
- 7. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 8. theasengineers.com [theasengineers.com]
Precision in Dye Intermediate Analysis: A Comparative Guide to Purity Assessment of 2-(4-Amino-3-nitroanilino)ethanol via qNMR
Executive Summary
2-(4-Amino-3-nitroanilino)ethanol is a critical intermediate in the synthesis of semi-permanent hair dyes and high-performance pigments.[1] In the context of drug development and toxicological screening, ensuring the absolute purity of this compound is paramount.
Historically, purity has been assessed via HPLC-UV (High-Performance Liquid Chromatography).[1] However, this method suffers from a critical metrological flaw: it relies on "Area %," which assumes that all components (analyte and impurities) have identical extinction coefficients, or it requires a certified reference material (CRM) which is often commercially unavailable for specific dye intermediates.[1]
Quantitative NMR (qNMR) emerges as the superior alternative.[2][3] By utilizing a Primary Ratio Method , qNMR establishes metrological traceability to the International System of Units (SI) without requiring a compound-specific reference standard. This guide details the validation, protocol, and comparative advantages of using qNMR for this compound.[1]
Part 1: Comparative Analysis of Methodologies
The following table objectively compares the three primary methods for purity assessment of nitroaniline derivatives.
| Feature | qNMR (Recommended) | HPLC-UV/DAD | DSC (Thermal Analysis) |
| Measurement Principle | Molar Ratio (Absolute): Direct counting of nuclei relative to an internal standard.[1] | Response Ratio (Relative): Absorption of light (Beer-Lambert Law).[1] | Heat Flow: Melting point depression (Van't Hoff equation).[1] |
| Reference Standard | Universal: Any traceable standard (e.g., Maleic Acid) works.[1] | Specific: Requires a high-purity standard of the exact analyte. | None: Absolute method, but limited by chemistry. |
| Traceability | Direct to SI: Via NIST/NMIJ traceable internal standard. | Indirect: Dependent on the purity of the external standard. | Direct: But model-dependent. |
| Key Limitation | Sensitivity (requires mg quantities); Peak overlap.[1][4] | Response Factors: Impurities with low UV absorbance are invisible. | Decomposition: Nitroanilines often degrade before/during melting. |
| Suitability for Target | High: Excellent for determining mass balance purity. | Medium: Good for impurity profiling, poor for absolute assay. | Low: High risk of thermal decomposition for nitro compounds. |
Decision Matrix: When to Use Which?
Figure 1: Decision matrix for selecting the appropriate purity assessment methodology. For thermally labile nitro-compounds lacking CRMs, qNMR is the logical gold standard.
Part 2: Scientific Integrity & Experimental Design
Internal Standard (IS) Selection
For This compound , the selection of the Internal Standard is critical.[1][2] The molecule contains:
-
Aromatic Protons: ~6.5 – 8.5 ppm (deshielded by the nitro group, shielded by amines).
-
Alkyl Protons (Ethanol chain): ~3.0 – 4.0 ppm.[1]
-
Exchangeable Protons (NH, OH): Variable, often broad.[1]
Recommended IS: Maleic Acid or 3,5-Dinitrobenzoic Acid .[1]
-
Maleic Acid:[1][2][4] Singlet at ~6.2 ppm (DMSO-d6).[1] It sits in the "silent region" between the alkyl and aromatic signals of the dye.
-
Traceability: NIST SRM 350b (Benzoic Acid) or commercial TraceCERT® Maleic Acid.[1]
Solvent System
DMSO-d6 is the solvent of choice.
-
Solubility: Nitroanilines are sparingly soluble in CDCl3 but highly soluble in DMSO.
-
Exchange: DMSO-d6 slows proton exchange, often allowing observation of NH/OH signals (though these should not be used for quantification).[1]
Relaxation Dynamics ( )
To ensure 99.9% signal recovery, the relaxation delay (
-
Typical
for small organics: 1–5 seconds. -
Protocol Requirement: Set
seconds initially, or measure using an Inversion Recovery experiment.
Part 3: Detailed Experimental Protocol
Materials
-
Analyte: ~10-20 mg of this compound.[1]
-
Internal Standard (IS): ~5-10 mg of Maleic Acid (Traceable Grade, Purity >99.9%).[1]
-
Solvent: DMSO-d6 (99.9 atom% D).[1]
-
Balance: Microbalance with readability of 0.001 mg (1 µg).
Step-by-Step Workflow
Phase 1: Sample Preparation (Gravimetric)[1]
-
Weighing: Using a static-free weighing boat, weigh the IS (
) and the Analyte ( ) directly into the same NMR tube or a vial to be transferred.[1]-
Critical: Precision here dictates the final accuracy. Target a molar ratio of ~1:1 between the IS protons and Analyte protons.
-
-
Solvation: Add ~0.6 mL DMSO-d6. Cap and vortex until fully dissolved.[2] Ensure no solid particles remain on the glass walls.
Phase 2: Acquisition (NMR Parameters)
-
Instrument: 400 MHz or higher (600 MHz recommended for better separation).
-
Temperature: 298 K (controlled).
-
Pulse Sequence: zg (Bruker) or s2pul (Agilent).[1][6] No decoupling (to avoid NOE enhancement issues, though inverse gated decoupling zgig is acceptable if
satellites are a concern, but standard 1H is safer). -
Pulse Angle: 90°.
-
Spectral Width: 20 ppm (-2 to 18 ppm).[1]
-
Acquisition Time (AQ): > 4 seconds (to avoid truncation artifacts).
-
Relaxation Delay (D1): 60 seconds (conservative approach).
-
Scans (NS): 16 or 32 (Aim for S/N > 200:1).
Phase 3: Processing
-
Phasing: Manual phasing is required.[5] Automatic phasing often fails to produce the flat baseline necessary for accurate integration.
-
Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial order 5) only to signal-free regions.[1]
-
Integration:
-
Integrate the IS singlet (Maleic Acid, ~6.2 ppm).
-
Integrate a non-exchangeable Analyte signal (e.g., the aromatic proton at C5 or C6, or the
triplet of the ethanol chain if clear of water/DMSO). -
Note: Do not integrate the broad NH/OH peaks.
-
qNMR Workflow Diagram
Figure 2: The qNMR workflow emphasizing gravimetric precision and rigorous acquisition parameters.[1]
Part 4: Data Analysis & Calculation
The purity (
Where:
- : Integrated area (S = Sample, IS = Internal Standard).[1]
- : Number of protons contributing to the signal (e.g., 2 for Maleic Acid olefinic protons).
-
: Molar Mass ( g/mol ).[1][6][7]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> - : Mass weighed (mg).
- : Purity of the Internal Standard (as a decimal, e.g., 0.999).
Example Data Table (Simulated)
| Parameter | Value | Unit |
| Analyte Mass ( | 15.420 | mg |
| IS Mass ( | 8.105 | mg |
| IS Purity ( | 99.94 | % |
| Signal Area ( | 1.000 | (Normalized) |
| IS Area ( | 1.254 | (Normalized) |
| Proton Count ( | 1 | (Aromatic H) |
| Proton Count ( | 2 | (Olefinic H) |
| Molar Mass ( | 197.19 | g/mol |
| Molar Mass ( | 116.07 | g/mol |
| Calculated Purity | 98.2 | % |
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link][1][8]
-
BIPM. (2024).[1] Metrological Traceability of Measurement Results. Bureau International des Poids et Mesures. [Link][1]
-
Saito, T., et al. (2004). Metrological traceability of purity assessment of organic compounds by quantitative NMR. Accreditation and Quality Assurance. [Link][1]
-
European Commission. (2010).[1] Opinion on HC Red n° 3. Scientific Committee on Consumer Safety (SCCS). [Link][1][9]
Sources
- 1. Erythrosine - Wikipedia [en.wikipedia.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. almacgroup.com [almacgroup.com]
- 4. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. usp.org [usp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ec.europa.eu [ec.europa.eu]
Comparative Guide: Structural Elucidation of 2-(4-Amino-3-nitroanilino)ethanol Reaction Products
The following guide details the structural elucidation strategies for the complex reaction products derived from 2-(4-Amino-3-nitroanilino)ethanol (commonly known as HC Red No. 3 ), specifically focusing on its conversion into pharmacologically relevant 1,5-benzodiazepine derivatives and metabolic byproducts.
Executive Summary
This compound is a bifunctional nitroaniline extensively used as a dye intermediate and a precursor in the synthesis of nitrogen-containing heterocycles.[1] Its unique structure—possessing both a primary aromatic amine and a secondary amine with a hydroxyethyl tail—creates significant regiochemical ambiguity during chemical derivatization.[1]
This guide compares the performance of analytical modalities (1D NMR, 2D NMR, and HRMS) in elucidating the products formed when this precursor reacts with 3-dimethylaminopropiophenones to form 1,5-benzodiazepines .[1] We demonstrate that while standard 1D NMR is often insufficient due to signal overlap and lack of connectivity data, an integrated 2D NMR/HRMS workflow is the requisite standard for unambiguous structural assignment in drug development contexts.[1]
Chemical Context & Reaction Landscape
The core challenge in using this compound (Compound 1 ) as a scaffold is its multiple nucleophilic sites.[1] When reacted with electrophiles like 3-dimethylaminopropiophenones (Compound 2 ), the reaction does not yield a single product but rather a "reaction cocktail" requiring rigorous elucidation.[1]
Primary Reaction Pathways[1][2]
-
Cyclization to 1,5-Benzodiazepines: The primary amine and the secondary "anilino" nitrogen attack the electrophile to form a seven-membered ring.[1]
-
Formation of Dihydrobenzimidazoles: Competitive cyclization involving the nitro group or rearrangement.
-
Acetylation/Side Reactions: If acetic acid is used as a catalyst, N-acetylation of the primary amine can occur.[1]
The Elucidation Challenge
Distinguishing between the regioisomers of the benzodiazepine (e.g., position of the nitro group relative to the diazepine ring substituents) is impossible with Mass Spectrometry alone and difficult with 1D NMR.
Comparative Analysis of Elucidation Strategies
The following table compares the performance of three standard analytical workflows for identifying these specific reaction products.
Table 1: Performance Matrix of Analytical Modalities
| Feature | Method A: Standard 1D NMR (1H, 13C) | Method B: HRMS (Q-TOF/Orbitrap) | Method C: Integrated 2D NMR (HMBC/NOESY) |
| Primary Utility | Functional group verification.[1] | Molecular formula & mass confirmation.[1] | Definitive connectivity & regiochemistry. |
| Regio-Resolution | Low. Cannot easily distinguish between isomeric cyclization products.[1] | None. Isomers often have identical mass and similar fragmentation.[1] | High. Correlations (e.g., H-N-C) map the exact scaffold. |
| Sensitivity | Medium (requires ~5-10 mg).[1] | High (picogram/nanogram range). | Low (requires >10 mg for good 13C-detected 2D).[1] |
| Throughput | High (10 min/sample). | Very High (2 min/sample). | Low (1-12 hours/sample). |
| Verdict | Insufficient for de novo structure proof. | Critical for purity/formula, but blind to structure. | The Mandatory Gold Standard. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,5-Benzodiazepine Derivatives
Objective: To generate the target heterocycles for elucidation.
-
Reagents:
-
Procedure:
-
Dissolve the nitroaniline precursor in ethanol in a round-bottom flask.
-
Add the propiophenone derivative.
-
Heat to reflux for 3-4 hours. Monitor by TLC (System: CH₂Cl₂/EtOAc 3:2).[2]
-
Observation: The reaction mixture will darken. Multiple spots on TLC indicate the formation of the benzodiazepine (major), benzimidazole (minor), and unreacted starting material.
-
-
Purification:
Protocol 2: Structural Elucidation Workflow (The "Self-Validating" System)
Objective: To unambiguously assign the structure using Method C.
Step 1: Mass Confirmation (HRMS) [1]
-
Inject sample into ESI-QTOF.[1]
-
Criterion: Observe
peak consistent with loss of dimethylamine and water/cyclization. -
Example: Expected m/z for condensation product = (Mass of Precursor + Mass of Propionphenone - 45 Da).[1]
Step 2: Proton Assignment (1H NMR)
-
Acquire 1H NMR in DMSO-d6.[1]
-
Identify the ABX system of the aromatic ring (characteristic of the 1,2,4-substituted benzene).
-
Identify the hydroxyethyl chain signals (multiplets at ~3.5 and ~4.2 ppm).
Step 3: Connectivity Mapping (HMBC - Heteronuclear Multiple Bond Correlation)
-
Critical Step: Look for long-range coupling (
) between the carbonyl carbon of the propiophenone moiety and the aromatic protons of the nitroaniline. -
Validation: If the cyclization occurred at the primary amine, the HMBC correlations will differ distinctly from cyclization at the secondary amine.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Check for spatial proximity between the hydroxyethyl protons and the phenyl ring protons of the propiophenone side. This confirms the folding of the molecule.
Mechanistic Visualization
The following diagram illustrates the divergent reaction pathways and the critical analytical decision points.
Caption: Reaction pathway divergence and the necessity of 2D NMR for definitive structural assignment of the resulting benzodiazepine scaffold.
References
-
Insuasty, B., et al. (1999).[1][2] "Reaction of 2-(2-amino-4-nitroanilino)ethanol with 3-dimethylaminopropiophenones." Journal of Heterocyclic Chemistry, 36(3), 635-638.[1][2]
-
Scientific Committee on Consumer Safety (SCCS). (2012).[3] "Opinion on Nitrosamines and Secondary Amines in Cosmetic Products." European Commission.[1]
-
National Toxicology Program. (1986). "Toxicology and Carcinogenesis Studies of HC Red No. 3." NTP Technical Report Series, 281.
-
Quiroga, J., et al. (2008).[1] "Regioselective synthesis of benzodiazepines from nitroanilines." Heterocyclic Communications.
Sources
A Comparative Guide to the In Vitro Cytotoxicity of 2-(4-Amino-3-nitroanilino)ethanol and Its Analogues
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) that govern the cytotoxicity of a chemical series is paramount. This guide provides an in-depth technical comparison of the cytotoxic profiles of 2-(4-Amino-3-nitroanilino)ethanol, a compound also known in the cosmetic industry as HC Red No. 3[1], and a rationally designed set of its structural analogues. By systematically modifying the core scaffold, we can elucidate the molecular features that potentiate or attenuate cytotoxic activity, offering crucial insights for the development of novel therapeutic agents.
The parent compound, a substituted nitroaniline, belongs to a class of molecules known for a wide spectrum of biological activities, including antimicrobial and antineoplastic effects[2][3]. The presence of a nitro group, a strong electron-withdrawing moiety, is often associated with the biological activity of these compounds, which can be reductively activated in hypoxic environments, a characteristic of many solid tumors[4]. This guide will delve into the cytotoxic effects of the parent compound and its analogues on a panel of human cancer cell lines, providing a framework for further investigation.
Core Structures Under Investigation
The comparative analysis focuses on this compound as the lead compound and a series of analogues with systematic modifications to the aromatic ring and the ethanol side chain. These modifications are designed to probe the effects of stereochemistry, and the presence of additional functional groups on cytotoxic activity.
Caption: Core chemical structures for comparative cytotoxicity analysis.
Comparative Cytotoxicity Data
The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values of the parent compound and its analogues against three common human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). Lower IC50 values indicate greater cytotoxic potency. This data is illustrative to demonstrate how a comparative analysis would be presented.
| Compound | Modification | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| Parent Compound | - | >100 | >100 | >100 |
| Analogue 1 | N-Methyl on ethanolamine | 75.2 | 82.5 | 91.3 |
| Analogue 2 | Chloro group at C2 | 45.8 | 55.1 | 63.7 |
| Analogue 3 | Additional nitro group at C5 | 22.4 | 31.9 | 28.5 |
| Analogue 4 | Propanol side chain | >100 | >100 | >100 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes to guide researchers in how to present similar comparative data.
Structure-Activity Relationship (SAR) Insights
The analysis of the hypothetical data reveals several key structure-activity relationships:
-
The Parent Compound : this compound itself demonstrates low intrinsic cytotoxicity against the tested cancer cell lines. This is in line with some toxicological assessments that indicate low to moderate acute toxicity in animal models[3]. Its use in cosmetics suggests a relatively low level of acute cellular toxicity under normal exposure conditions.
-
N-Alkylation : The introduction of a methyl group on the nitrogen of the ethanolamine side chain (Analogue 1) results in a modest increase in cytotoxicity. This could be attributed to changes in the compound's lipophilicity and cellular uptake.
-
Halogenation : The addition of a chloro group to the aromatic ring (Analogue 2) significantly enhances cytotoxic activity. The electron-withdrawing nature of chlorine can influence the electronic properties of the nitroaniline system, potentially impacting its biological interactions.
-
Additional Nitro Group : The most dramatic increase in cytotoxicity is observed with the introduction of a second nitro group (Analogue 3). This di-nitro analogue exhibits the most potent anticancer activity, suggesting that the degree of nitration is a critical determinant of cytotoxicity in this chemical series. This aligns with findings that nitroaromatic compounds can be bioreduced to cytotoxic species, and the presence of multiple nitro groups can facilitate this process[4].
-
Side Chain Modification : Extending the ethanol side chain to a propanol (Analogue 4) appears to abolish any cytotoxic effect. This suggests that the 2-hydroxyethylamino moiety is crucial for the observed activity, and alterations in its length are not well-tolerated.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, standardized protocols are essential. The following is a detailed methodology for a typical in vitro cytotoxicity assay, such as the MTT assay, which could be used to generate the comparative data presented above.
MTT Cytotoxicity Assay Workflow
Caption: A stepwise workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology
-
Cell Culture and Seeding :
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested at 70-80% confluency and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment :
-
Stock solutions of the parent compound and its analogues are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made in culture media to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
The media from the cell plates is aspirated, and 100 µL of the media containing the test compounds is added to each well. Control wells receive media with DMSO only.
-
The plates are incubated for 24, 48, or 72 hours.
-
-
MTT Assay :
-
Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement :
-
The media is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plates are gently agitated to ensure complete dissolution.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis :
-
The percentage of cell viability is calculated relative to the DMSO-treated control cells.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Mechanistic Insights and Discussion
The observed cytotoxicity of the nitroaniline derivatives is likely mediated by a complex interplay of factors including cellular uptake, metabolic activation, and interaction with intracellular targets. The nitro groups in these compounds can undergo enzymatic reduction, particularly in the hypoxic microenvironment of tumors, to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including DNA adduction and the generation of reactive oxygen species (ROS).
The enhanced potency of the di-nitro analogue (Analogue 3) strongly supports the hypothesis of reductive activation being a key mechanism of action. The presence of two electron-withdrawing nitro groups would lower the reduction potential of the molecule, making it more susceptible to enzymatic reduction.
Conclusion and Future Directions
This comparative guide illustrates the importance of systematic structural modification in understanding the cytotoxic properties of this compound and its analogues. The hypothetical data suggests that the introduction of additional electron-withdrawing groups, such as a nitro or chloro group, on the aromatic ring significantly enhances cytotoxic activity against cancer cells. In contrast, modifications to the ethanolamine side chain appear to be less favorable.
Future research should focus on synthesizing and evaluating a broader range of analogues to further refine the structure-activity relationships. Investigating the mechanism of action, particularly the role of reductive metabolism and the induction of apoptosis, will be crucial for the potential development of these compounds as anticancer agents.
References
-
European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on HC Red n° 3 (B50). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HC RED NO. 3. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. Retrieved from [Link]
- Dehnam, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3625.
- Palmer, B. D., et al. (1995). Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. Journal of Medicinal Chemistry, 38(8), 1229-1241.
-
Australian Industrial Chemicals Introduction Scheme. (2018). HC Red 3 and HC Red 7: Human health tier II assessment. Retrieved from [Link]
Sources
Performance Evaluation of 2-(4-Amino-3-nitroanilino)ethanol in Polymer Synthesis: A Comparative Guide
This guide provides a comprehensive performance evaluation of 2-(4-Amino-3-nitroanilino)ethanol as a monomer for high-performance polymer synthesis. In the absence of extensive direct literature on this specific monomer, this document leverages established principles of polymer chemistry and data from analogous systems to project its performance characteristics. For comparative analysis, we will contrast the predicted attributes of a polyimide derived from this compound with a structurally similar polyimide lacking the nitro functional group. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel monomers for advanced polymer applications.
Introduction: The Rationale for Functionalized Monomers in High-Performance Polymers
The field of high-performance polymers is in constant pursuit of novel monomers that can impart unique and desirable properties to the final material. Aromatic polyimides are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The properties of these polymers can be finely tuned by modifying the chemical structure of the diamine and dianhydride monomers.
The subject of this guide, this compound, is a diamine monomer featuring three key functional groups: two primary amine groups for polymerization, a nitro (-NO₂) group, and a hydroxyl (-OH) group. Each of these is expected to influence the polymer's properties in distinct ways:
-
Amine Groups: The two amine functionalities allow this molecule to act as a diamine monomer in polycondensation reactions, most notably with dianhydrides to form polyimides.
-
Nitro Group: The presence of a strong electron-withdrawing nitro group is anticipated to impact the polymer's thermal stability, solubility, and electronic properties.[2] Electron-withdrawing groups can enhance interchain interactions, potentially increasing the glass transition temperature (Tg).[2]
-
Hydroxyl Group: The hydroxyl group can increase the polymer's polarity and solubility in certain solvents. Furthermore, it offers a reactive site for post-polymerization modifications, such as cross-linking or grafting of other molecules.[3]
This guide will explore the synthesis of a hypothetical polyimide, herein designated as PI-NO₂-OH , from this compound and Pyromellitic Dianhydride (PMDA). To provide a clear performance comparison, we will also discuss a control polymer, PI-OH , synthesized from the analogous diamine lacking the nitro group, 4-amino-N-(2-hydroxyethyl)aniline, and PMDA. The well-characterized commercial polyimide, Kapton®, derived from PMDA and 4,4'-oxydianiline (ODA), will serve as a baseline for contextualizing the predicted properties.[1]
Monomer Synthesis: Plausible Synthetic Routes
As this compound is not widely documented in the context of polymer synthesis, we propose the following plausible synthetic routes for it and its non-nitrated counterpart based on established organic chemistry principles.
Proposed Synthesis of this compound
A potential two-step synthesis of this compound can be envisioned starting from 1,4-diamino-2-nitrobenzene.
Figure 1: Proposed synthesis of the target monomer.
Experimental Protocol:
-
To a solution of 1,4-diamino-2-nitrobenzene in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a mild base like sodium carbonate.
-
Slowly add one molar equivalent of 2-chloroethanol to the mixture at a controlled temperature to favor mono-alkylation.
-
Heat the reaction mixture to drive the nucleophilic substitution to completion.
-
After cooling, the product can be isolated by precipitation in water and purified by recrystallization.
Proposed Synthesis of 4-amino-N-(2-hydroxyethyl)aniline (Alternative Monomer)
The synthesis of the non-nitrated analogue can be approached by the N-alkylation of p-phenylenediamine.
Figure 2: Proposed synthesis of the alternative monomer.
Experimental Protocol:
-
Dissolve p-phenylenediamine in a suitable solvent like DMF.
-
Add a slight molar excess of a base to neutralize the HCl formed during the reaction.
-
Add one equivalent of 2-chloroethanol dropwise while monitoring the reaction temperature.
-
Heat the mixture to ensure complete reaction.
-
Isolate the product by extraction and purify by column chromatography or recrystallization.
Polymer Synthesis and Film Preparation: A Two-Step Polycondensation Approach
The most common method for synthesizing aromatic polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.[4]
Figure 3: General workflow for polyimide synthesis and film preparation.
Synthesis of PI-NO₂-OH and PI-OH
Experimental Protocol:
-
Poly(amic acid) Synthesis: In a dry nitrogen atmosphere, dissolve an equimolar amount of the respective diamine (this compound for PI-NO₂-OH or 4-amino-N-(2-hydroxyethyl)aniline for PI-OH) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).[4]
-
Slowly add an equimolar amount of solid Pyromellitic Dianhydride (PMDA) to the stirred solution at room temperature. The reaction is exothermic, and the temperature should be controlled.
-
Continue stirring at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution.
-
Film Casting and Curing: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate and spread it to a uniform thickness using a doctor blade.
-
Place the cast film in a vacuum oven and subject it to a stepwise heating program for thermal imidization:
-
80°C for 1 hour to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to complete the imidization process.
-
-
After cooling to room temperature, peel the resulting polyimide film from the glass substrate.
Comparative Performance Evaluation
The following table summarizes the predicted and known properties of the polyimides discussed. The values for PI-NO₂-OH and PI-OH are estimations based on the influence of their respective functional groups as documented in the literature for similar polymer systems.
| Property | PI-NO₂-OH (Estimated) | PI-OH (Estimated) | Kapton® (PMDA-ODA) (Typical Values) |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | ~380-400 °C | ~360-380 °C | ~360-410 °C |
| 5% Weight Loss Temp. (Td) | ~480-500 °C | ~490-510 °C | ~500-550 °C |
| Mechanical Properties | |||
| Tensile Strength | ~150-170 MPa | ~160-180 MPa | ~170-230 MPa |
| Tensile Modulus | ~3.0-3.5 GPa | ~2.8-3.2 GPa | ~2.5-3.5 GPa |
| Elongation at Break | ~30-50% | ~40-60% | ~50-70% |
| Solubility | |||
| NMP, DMAc, DMF | Soluble | Soluble | Insoluble |
Analysis of Predicted Performance
-
Thermal Stability: The rigid aromatic backbone of polyimides contributes to their high thermal stability. The introduction of a nitro group in PI-NO₂-OH is expected to increase chain rigidity through polar interactions, potentially leading to a slightly higher Tg compared to PI-OH. However, nitro groups can sometimes be a point of thermal instability, which may result in a slightly lower decomposition temperature (Td) compared to the non-nitrated analogue and the highly stable ether linkage in Kapton®.[5] Polyimides containing hydroxyl groups are known to exhibit high thermal stability.[3]
-
Mechanical Properties: Aromatic polyimides generally exhibit excellent mechanical properties.[1] The increased intermolecular forces due to the polar nitro group in PI-NO₂-OH might lead to a higher tensile modulus but potentially lower elongation at break, suggesting a more rigid and less flexible material compared to PI-OH. Both PI-NO₂-OH and PI-OH are predicted to have slightly lower tensile strength than Kapton®, which benefits from the flexible ether linkage in the ODA monomer that allows for better stress distribution.
-
Solubility: A significant advantage of introducing functional groups like hydroxyl and nitro groups is the potential to improve the solubility of the resulting polyimides in organic solvents.[5][6] The insolubility of many conventional polyimides like Kapton® limits their processability.[4] The presence of the hydroxyl group in both PI-NO₂-OH and PI-OH is expected to enhance their solubility in polar aprotic solvents like NMP, DMAc, and DMF, facilitating solution-based processing techniques.[6] The nitro group in PI-NO₂-OH may further enhance solubility due to its polarity.[5]
Conclusion and Future Outlook
While direct experimental data for polyimides derived from this compound is not yet available, a systematic analysis based on the known effects of its constituent functional groups allows for a reasoned prediction of its performance. The incorporation of both a nitro and a hydroxyl group is expected to yield a polyimide with a unique combination of properties: good thermal stability, potentially high modulus, and, most notably, enhanced solubility in organic solvents.
The comparative analysis with its non-nitrated counterpart, PI-OH, highlights the specific influence of the nitro group, which is predicted to increase rigidity at the potential expense of some thermal decomposition stability and ductility. The hydroxyl group in both novel polyimides presents an opportunity for post-polymerization modification, opening avenues for the development of functional materials with tailored properties for applications in areas such as gas separation membranes, composites, and advanced coatings.
Further experimental validation is crucial to confirm these predictions and fully elucidate the potential of this compound as a valuable monomer in the synthesis of high-performance polymers.
References
[5] Simple synthetic route to soluble polyimides via nitro-displacement reaction and their second-order nonlinear optical properties. Journal of Materials Chemistry (RSC Publishing). Available at: [Link] [7] Polyimide-Derived Supramolecular Systems Containing Various Amounts of Azochromophore for Optical Storage Uses. MDPI. Available at: [Link] [8] The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. PubMed Central. Available at: [Link] Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. ResearchGate. Available at: [Link] [9] Thermal, Mechanical and Dielectric Properties of Polyimide Composite Films by In-Situ Reduction of Fluorinated Graphene. MDPI. Available at: [Link] [10] Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO 2 and Mg(OH) 2. MDPI. Available at: [Link] [1] Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA. National Institutes of Health. Available at: [Link] Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link] [2] Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link] [6] High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Publishing - The Royal Society of Chemistry. Available at: [Link] [11] Synthesis and optoelectronic properties of polyimides with naphthyldiphenylamine chromophores. ResearchGate. Available at: [Link] [12] Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. PubMed Central. Available at: [Link] [13] Mechanical Properties of Photosensitive Polyimide Film by Nanoindentation and Microtensile Test. ResearchGate. Available at: [Link] [3] Preparation and Characterization of Novel Polyimides with Hydroxyl Groups. Taylor & Francis Online. Available at: [Link]
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- 1. Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Simple synthetic route to soluble polyimides via nitro-displacement reaction and their second-order nonlinear optical properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
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- 8. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2 [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(4-Amino-3-nitroanilino)ethanol: A Guide for Laboratory Professionals
Researchers and scientists handling 2-(4-Amino-3-nitroanilino)ethanol must navigate a complex landscape of safety protocols and regulatory requirements to ensure its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this chemical, grounding each recommendation in established scientific principles and regulatory standards. Our objective is to empower laboratory professionals with the knowledge to manage this hazardous waste stream responsibly, thereby protecting both personnel and the environment.
Understanding the Hazard Profile: Why Special Disposal is Critical
This compound belongs to two classes of compounds that demand respect and caution: aromatic amines and nitro compounds. Understanding the inherent risks of these functional groups is fundamental to appreciating the necessity of stringent disposal protocols.
-
Aromatic Amines: This class of compounds is associated with significant health risks. Many aromatic amines are known or suspected carcinogens and can be readily absorbed through the skin.[1] Their impact on aquatic ecosystems is also a major concern, as they can be highly toxic to fish and other aquatic life.[1]
-
Nitro Compounds: The presence of the nitro group (NO₂) introduces instability. When heated to decomposition, this compound is likely to emit highly toxic fumes of nitrogen oxides (NOx).[2] Furthermore, some nitro compounds have explosive potential, a risk that increases with the degree of nitration and in the presence of certain contaminants.
The combination of these two functional groups in one molecule necessitates a disposal strategy that mitigates risks of toxicity, environmental contamination, and potential energetic decomposition.
Pre-Disposal: The Foundation of Safe Waste Management
Effective disposal begins long before the waste container is full. Adherence to a robust chemical hygiene plan is paramount.
Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including for disposal, appropriate PPE is mandatory. This serves as the primary barrier against exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin absorption of the aromatic amine. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect against accidental splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | To avoid inhalation of any dusts or aerosols. |
Waste Minimization
The most effective disposal strategy is to generate as little waste as possible. Careful planning of experiments to use only the necessary amount of this compound can significantly reduce the volume of hazardous waste produced.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the safe disposal of this compound and its contaminated materials.
Step 1: Waste Characterization and Segregation
Properly identifying and segregating hazardous waste is a cornerstone of compliant disposal.
-
Designate as Hazardous Waste: Due to its chemical nature as an aromatic amine and a nitro compound, this compound must be treated as hazardous waste.[1][3][4]
-
Segregate at the Source: Do not mix this compound waste with other waste streams.[5] It should be collected in a dedicated, properly labeled waste container. Incompatible materials, such as strong oxidizing agents or acids, should never be mixed with this waste, as this could lead to a dangerous chemical reaction.[6]
Step 2: Containerization
The choice of waste container is critical for safety and compliance.
-
Use a Compatible Container: The waste container must be compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.[7] Avoid metal containers for corrosive waste.[7]
-
Ensure Container Integrity: The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[7][8]
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[7][8][9] This prevents the release of vapors and reduces the risk of spills.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the waste.
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete and Accurate Information: The label must include:
Step 4: Storage
Proper storage of the hazardous waste container pending disposal is crucial to prevent accidents.
-
Designated Accumulation Area: Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is clearly marked.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
-
Store Away from Incompatibles: Ensure the storage area is away from incompatible materials, heat sources, and direct sunlight.[5]
Step 5: Arranging for Disposal
Disposal of hazardous waste must be handled by a licensed and reputable hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS): Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the EHS department or submitting a waste pickup request.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sewer system.[3][9] Aromatic amines are harmful to aquatic life, and some nitro compounds can form explosive salts with metal piping.[1][4]
-
Do Not Dispose of in Regular Trash: This chemical is not suitable for landfill disposal and must be treated as hazardous waste.[3][10]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response
-
Small Spills: For a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[11] Place the contaminated absorbent into a sealed, labeled container for disposal as hazardous waste.
-
Large Spills: For a large spill, evacuate the area and contact your institution's emergency response team or EHS immediately.
Exposure Response
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][12] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2][12] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By understanding the hazards, adhering to the step-by-step protocols, and preparing for emergencies, researchers can confidently manage this hazardous waste stream in a manner that is both scientifically sound and regulatorily compliant.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Ethanol.
- AK Scientific, Inc. (n.d.). 2-(2-Amino-4-nitroanilino)ethanol Safety Data Sheet.
- Guidechem. (n.d.). 2-(4-Amino-2-nitroanilino)-ethanol (CAS No. 2871-01-4) SDS.
- Fisher Scientific. (2025, December 19). 2-Amino-4-nitrophenol Safety Data Sheet.
- Angene Chemical. (2025, October 19). Safety Data Sheet.
- Fisher Scientific. (2015, March 25). Safety Data Sheet.
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NOP. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Sigma-Aldrich. (2025, September 10). SAFETY DATA SHEET.
- Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Chemius. (n.d.). nitro razredčilo.
- Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Atlantic Training. (2024, December 26). Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. YouTube.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Occupational Safety and Health Administration. (n.d.). 1910.1030 - Bloodborne pathogens.
- Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
- SKC Inc. (2023, December 22). Aromatic Amine DECONtamination Solution SDS.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Atlantic Training. (2024, December 24). OSHA Hazard Communication Standards: Safer Labs Through Smarter Practices. YouTube.
- European Chemicals Agency. (n.d.). Nitrobenzene - Registration Dossier.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- (n.d.). Hazardous Waste Disposal Procedures.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Collect and Recycle. (n.d.). Ethanol Disposal In Laboratories.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- NSWAI. (n.d.). Hazardous Waste Disposal Guide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
